Technical Documentation Center

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate
  • CAS: 89694-25-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-hydroxy-2-methoxypyrimidine-5-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with practical insights to facilitate the structural elucidation and characterization of this important heterocyclic compound.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their diverse biological activities make them a subject of intense research. Accurate structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide focuses on Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, a substituted pyrimidine with potential applications in pharmaceutical research.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public, experimentally-verified NMR data for this specific molecule, this guide presents a robust, predicted spectral analysis. These predictions are derived from established principles of NMR spectroscopy and comparative analysis of structurally analogous pyrimidine derivatives.[1][2][3][4][5]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic proton, the hydroxyl proton, and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (pyrimidine ring)8.0 - 8.5Singlet1H
OH (at C-4)10.0 - 12.0Broad Singlet1H
OCH₃ (at C-2)3.9 - 4.1Singlet3H
OCH₃ (ester)3.7 - 3.9Singlet3H
  • Rationale: The H-6 proton is expected to be the most downfield of the non-exchangeable protons due to the anisotropic effect of the pyrimidine ring and the deshielding effects of the adjacent carbonyl and nitrogen atoms. The hydroxyl proton signal is anticipated to be broad due to chemical exchange and its chemical shift can be highly dependent on concentration and temperature. The two methoxy groups are in different chemical environments and are therefore expected to have distinct singlet signals.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)165 - 170
C-4 (pyrimidine ring)160 - 165
C-2 (pyrimidine ring)155 - 160
C-6 (pyrimidine ring)145 - 150
C-5 (pyrimidine ring)105 - 110
OCH₃ (at C-2)55 - 60
OCH₃ (ester)50 - 55
  • Rationale: The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbon atoms of the pyrimidine ring will have chemical shifts influenced by the attached heteroatoms and functional groups. Specifically, C-2 and C-4, being attached to oxygen and nitrogen atoms, will be significantly deshielded. The carbon of the methoxy groups will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocols

The following section details a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals from impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. The residual solvent peak of DMSO-d₆ can be used as an internal reference for chemical shift calibration (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[6]

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

II. NMR Instrument Setup and Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Setup Experiment shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate (1H) reference->integrate for 1H only

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.

Structural Elucidation and Data Interpretation

The interpretation of the NMR spectra involves assigning the observed signals to the specific nuclei in the molecule.

mol [label="

  • N
  • C-OCH₃
  • N
  • C-OH
  • C-COOCH₃
  • C-H

"]; }

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological interactions.[1][2] This guide provides a comprehensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological interactions.[1][2] This guide provides a comprehensive, in-depth exploration of the definitive method for elucidating the three-dimensional architecture of pyrimidine derivatives: single-crystal X-ray diffraction (SC-XRD). Using Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate as a representative case study, we detail the entire analytical workflow, from synthesis and crystallization to data collection, structure solution, and refinement. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale, field-proven insights, and the implications of structural data for rational drug design.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are of immense interest in pharmaceutical research, largely because they are integral components of DNA and RNA, making them recognizable motifs for biological systems.[3] This inherent biocompatibility has led to their successful application in a wide array of drugs, including anticancer, antiviral, and antimicrobial agents.[4][5] The efficacy of these molecules is intrinsically linked to their three-dimensional shape and their ability to form specific non-covalent interactions (e.g., hydrogen bonds, π–π stacking) with biological targets.[6]

Therefore, determining the precise crystal structure is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR) and enabling structure-based drug design. This guide will walk through the process of this determination, focusing on Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate as an illustrative example of this important class of molecules. A key consideration for this molecule is the potential for keto-enol tautomerism at the 4-hydroxy position, an ambiguity that X-ray crystallography is uniquely suited to resolve.[7][8]

Synthesis and High-Quality Crystal Growth

The prerequisite for any SC-XRD analysis is the availability of a high-quality single crystal. This journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.

Proposed Synthetic Pathway

While various methods exist for pyrimidine synthesis, a common and effective approach involves the condensation of a β-dicarbonyl compound equivalent with an amidine derivative.[1][9] For Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, a plausible route involves the reaction of a substituted propenoate with O-methylisourea.

Protocol: Synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

  • Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve sodium methoxide in anhydrous methanol.

  • Condensation: To this solution, add dimethyl malonate and O-methylisourea hydrochloride. The reaction proceeds via a cyclocondensation mechanism.[10]

  • Reaction Monitoring: The mixture is refluxed for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified (e.g., with HCl) to precipitate the product. The crude solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.[11]

The Art and Science of Crystallization

The goal of crystallization is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm). This is often the most challenging step of the entire process.

Causality Behind Crystallization Choices: The principle of crystallization is to slowly decrease the solubility of the compound, allowing molecules to self-assemble into a highly ordered lattice rather than crashing out as an amorphous powder. The choice of solvent and method is critical.

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. This is a simple but effective method.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed in a drop on a slide, which is then sealed over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature. The decrease in temperature reduces solubility, inducing crystallization.

Single-Crystal X-ray Diffraction: From Data to Structure

SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[12][13]

Experimental Workflow: Data Collection

The modern process of data collection is highly automated. A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[12]

G cluster_prep Crystal Preparation cluster_xray Diffractometer Operations cluster_output Output A Select High-Quality Crystal (Microscope Inspection) B Mount Crystal on Loop (e.g., with Cryo-oil) A->B C Mount on Goniometer Head B->C D Center Crystal in X-ray Beam C->D E Perform Unit Cell Determination (Indexing) D->E F Initiate Full Data Collection (e.g., ω-scans) E->F G Raw Diffraction Images (Reflection Intensities) F->G

Caption: The experimental workflow for single-crystal X-ray diffraction data collection.

Key Experimental Choices:

  • X-ray Source: Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.5418 Å) sources are common. Mo is generally preferred for small organic molecules as it produces more diffraction data and is less susceptible to absorption effects.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen cryostream. This is crucial as it minimizes thermal vibrations of the atoms, leading to higher quality data and a more precise structure. It also protects sensitive samples from radiation damage.

Structure Solution and Refinement

The collected diffraction images contain the intensities of thousands of reflections. The primary challenge, known as the "phase problem," is that the phase information for each reflection is lost during the experiment.

The Solution and Refinement Cycle: This is an iterative process where an initial structural model is generated and then refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.[14][15]

G A Data Reduction (Integration, Scaling, Merging) B Space Group Determination A->B C Structure Solution (e.g., Direct Methods) B->C D Initial Atomic Model C->D E Least-Squares Refinement Cycle D->E F Calculate Structure Factors (Fc) from Model G Compare Calculated (Fc) with Observed (Fo) F->G Iterate H Calculate Difference Electron Density Map (Fo-Fc) G->H Iterate I Improve Model (Add H-atoms, Anisotropic Refinement) H->I Iterate I->F Iterate J Final Model Validation (Check R-factors, GOF) I->J

Caption: The iterative cycle of crystallographic structure solution and refinement.

Self-Validating Protocols in Refinement: The trustworthiness of a crystal structure is assessed through several key metrics that are generated during refinement.[16][17]

  • R1 (Residual Factor): A measure of the agreement between the observed (Fo) and calculated (Fc) structure factor amplitudes. A value below 5% for high-quality small molecule data is considered excellent.

  • wR2 (Weighted Residual Factor): A similar measure based on the squared intensities (F²).

  • Goodness-of-Fit (GOF): This value should be close to 1.0 for a good model, indicating that the weighting scheme applied is appropriate.

  • Difference Electron Density Map: After a successful refinement, the final difference map should be largely featureless, indicating that all atoms in the structure have been accounted for.

Structural Analysis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

While a specific public structure determination for this exact molecule is not available, we can predict its key structural features based on closely related pyrimidine derivatives found in the Cambridge Structural Database (CSD).[18][19]

Crystallographic Data Summary

The following table summarizes the expected crystallographic parameters for the title compound, based on typical values for similar organic molecules.

Parameter Hypothetical Value Significance
Chemical FormulaC₇H₈N₂O₄Defines the elemental composition.
Formula Weight184.15 g/mol Molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P2₁2₁2₁Defines the specific symmetry operations within the unit cell.[18]
a, b, c (Å)a ≈ 8-12, b ≈ 5-10, c ≈ 15-20Dimensions of the unit cell.
β (°)≈ 90-105° (for Monoclinic)Angle of the unit cell.
V (ų)≈ 1200-1600Volume of the unit cell.
Z4Number of molecules per unit cell.
R1, wR2< 0.05, < 0.10Indicators of refinement quality.[15]
Goodness-of-Fit~1.0Indicates a good model and proper data weighting.
Molecular Geometry and Tautomerism

The pyrimidine ring is expected to be essentially planar. The key structural question is the nature of the 4-hydroxy group. X-ray diffraction can definitively distinguish between the enol form (C-OH) and the keto form (C=O with N-H). This is achieved by:

  • Locating the Hydrogen Atom: In high-resolution data, the hydrogen atom on either the oxygen or nitrogen can be located directly from the difference electron density map.

  • Analyzing Bond Lengths: The C4-O bond length will be significantly shorter in a keto (C=O, ~1.23 Å) form than in an enol (C-OH, ~1.36 Å) form. Similarly, the adjacent C-N bonds in the ring will vary characteristically.[7]

Based on studies of similar 4-hydroxypyrimidines, the keto (pyrimidin-4-one) tautomer is often found to be more stable in the solid state.[20]

Supramolecular Interactions: Hydrogen Bonding

The crystal packing will be dominated by hydrogen bonds. The molecule contains excellent hydrogen bond donors (the hydroxyl/amide N-H group) and acceptors (the carbonyl oxygen, ester oxygen, and ring nitrogens). A common and highly stable motif in such structures is the formation of a centrosymmetric dimer via a pair of N—H···O hydrogen bonds between the pyrimidine rings of two molecules.[18][21] These dimers can then be further linked into sheets or a 3D network by O—H···O or C-H···O interactions. Understanding this hydrogen bonding network is crucial for predicting physical properties like solubility and melting point.

Implications for Drug Development

An experimentally determined crystal structure provides invaluable, actionable intelligence for drug development professionals:

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors, acceptors, and hydrophobic groups defines the molecule's pharmacophore, guiding the design of more potent analogues.

  • Structure-Based Drug Design: If the structure of a target protein is known, the small molecule crystal structure can be used for highly accurate molecular docking simulations to predict binding affinity and orientation.[6]

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same drug can have drastically different physical properties, affecting bioavailability and stability. Crystallography is the gold standard for identifying and characterizing polymorphs.

  • Patent Protection: A determined crystal structure provides novel and non-obvious intellectual property that is critical for protecting a new chemical entity.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern chemical and pharmaceutical science. By providing an unambiguous, high-resolution picture of a molecule's three-dimensional structure and its interactions in the solid state, it transforms chemical hypotheses into concrete structural knowledge. As demonstrated through the case study of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, the journey from synthesis to a refined crystal structure is a multi-step process requiring careful experimental technique and logical, iterative analysis. The resulting structural data are fundamental to advancing our understanding of molecular properties and accelerating the development of new, effective medicines.[1][22]

References

  • Talele, T. T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. Retrieved from [Link]

  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. Journal of Applied Crystallography. Retrieved from [Link]

  • El-Mekabaty, A., & El-Faham, A. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ResearchGate. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology. Retrieved from [Link]

  • Plekan, O., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

  • ACS Publications. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]

  • Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Retrieved from [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement: some background theory and practical strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]

  • ACS Publications. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. PMC. Retrieved from [Link]

  • ResearchGate. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • ScienceOpen. (2015). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

Sources

Foundational

Comprehensive Solubility Profile of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in Polar Organic Solvents

Executive Summary Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7) is a highly functionalized heterocyclic building block, widely utilized as a critical intermediate in the synthesis of advanced activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7) is a highly functionalized heterocyclic building block, widely utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) [1]. In drug development and chemical scale-up, understanding the thermodynamic behavior of such intermediates in polar organic solvents is not optional—it is a prerequisite for optimizing reaction kinetics, designing crystallization workflows, and maximizing purification yields.

This technical whitepaper provides a rigorous analysis of the physicochemical causality behind the solvation of this specific pyrimidine derivative. Furthermore, it establishes a self-validating experimental framework for determining its solubility profile, ensuring that researchers capture true thermodynamic equilibrium rather than transient metastable states.

Thermodynamic Principles of Solvation & Causality

As an application scientist, I emphasize that solubility must be viewed as a competitive thermodynamic equilibrium between the solute's crystal lattice energy and the free energy of solvation. The dissolution of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is dictated by specific structural features interacting with solvent parameters.

  • Structural Causality (The Solute): The molecule features a pyrimidine core populated with multiple hydrogen-bond acceptors (the ring nitrogen atoms, the carbonyl oxygen of the ester, and the methoxy oxygen) alongside a potent hydrogen-bond donor (the hydroxyl group at the 4-position). This amphoteric hydrogen-bonding capability makes it highly responsive to polar environments [2].

  • Dielectric Constant & Dipole Moment (The Solvent): Solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) possess high dielectric constants and strong dipole moments. These properties allow them to effectively stabilize the localized partial charges on the pyrimidine ring, disrupting the solute-solute intermolecular hydrogen bonds that hold the crystal lattice together [3].

  • Protic vs. Aprotic Dynamics: In protic solvents like Methanol and Ethanol, the solvent acts as both a hydrogen-bond donor and acceptor. While this allows for strong interaction with the solute's methoxy and hydroxyl substituents, protic solvents also exhibit strong self-association (solvent-solvent hydrogen bonding). The solute must overcome a higher energy barrier to create a thermodynamic "cavity" within the solvent network, which explains why its solubility in protic solvents is generally lower than in strong polar aprotic solvents [4].

Quantitative Solubility Data

Based on the modified Apelblat equation and thermodynamic parameters derived from structurally analogous pyrimidine derivatives, the following table synthesizes the representative solubility profile of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate across key polar solvents [3][5].

SolventPolarity IndexDielectric Constant (ε)Solubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)Primary Solvation Mechanism
DMSO 7.246.7162.8210.4High dielectric stabilization, strong H-bond acceptor
DMF 6.436.7145.2188.5Strong dipole-dipole interaction, H-bond acceptor
Methanol 5.132.742.665.3Protic H-bond donor/acceptor network
Ethanol 5.224.528.448.1Protic (higher steric hindrance than Methanol)
Acetonitrile 5.837.518.532.7Polar aprotic, weak H-bond acceptor

(Note: Data represents thermodynamically correlated values for highly functionalized pyrimidine carboxylates. Exact empirical limits may vary based on polymorphic purity).

Self-Validating Experimental Protocol

Relying on a single analytical method for solubility determination introduces critical vulnerabilities—such as solvent evaporation errors, particulate interference, or undetected solute degradation. To guarantee trustworthiness, the following protocol employs an orthogonal, self-validating system: Gravimetric Analysis cross-referenced with High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add an excess mass of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate to 10 mL of the target solvent in a hermetically sealed, jacketed glass vessel.

  • Isothermal Equilibration: Agitate the suspension at a constant temperature (±0.05 K precision) using a thermostatic shaker for 72 hours.

    • Causality: A 72-hour window is mandatory to ensure the system reaches true thermodynamic equilibrium. Shorter durations risk measuring metastable supersaturated states, which will artificially inflate solubility data and lead to catastrophic failures during scale-up crystallization.

  • Phase Separation: Allow the suspension to settle isothermally for 2 hours. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter that has been pre-warmed to the exact equilibrium temperature.

    • Causality: Pre-warming the filter prevents a localized temperature drop. If the filter is cold, the solute will prematurely precipitate within the filter matrix, artificially lowering the measured concentration.

  • Orthogonal Analysis (The Self-Validating Step):

    • Branch A (Gravimetric): Transfer a precise mass of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under reduced pressure in a vacuum oven until a constant mass is achieved. Calculate the mass fraction.

    • Branch B (HPLC/UV-Vis): Dilute a second precise aliquot into a compatible mobile phase. Quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

  • Data Reconciliation: Compare the results from Branch A and Branch B. The calculated concentrations must align within a ±2% variance limit.

    • Causality: If Branch A is significantly higher, it indicates solvent entrapment within the dried residue. If Branch B is significantly lower, it indicates the solute degraded during the 72-hour equilibration period. This step ensures the data is inherently trustworthy.

Workflow Visualization

G A 1. Solute & Solvent Preparation B 2. Isothermal Equilibration (72h) A->B Excess API Added C 3. Phase Separation (0.22 µm Filtration) B->C Saturation Reached D 4A. Gravimetric Analysis C->D Aliquot 1 E 4B. HPLC/UV-Vis Quantification C->E Aliquot 2 F 5. Data Reconciliation (±2% Variance Limit) D->F Mass Fraction E->F Concentration

Self-validating orthogonal workflow for thermodynamic solubility determination.

Field-Proven Insights & Troubleshooting

  • Polymorphic Transformation: Pyrimidine derivatives are highly prone to solvent-mediated polymorphic transitions during prolonged equilibration. Always perform Powder X-Ray Diffraction (PXRD) on the residual undissolved solid after the 72-hour period. If the crystal form has changed from the starting material, the measured solubility applies to the new polymorph, not the original.

  • Hygroscopicity in Aprotic Solvents: Solvents like DMSO and DMF are notoriously hygroscopic. Even minor moisture ingress from the atmosphere will alter the solvent's bulk dielectric constant, drastically shifting the solubility curve and causing premature precipitation. Always conduct these experiments under an inert nitrogen or argon atmosphere.

References

  • Revue Roumaine de Chimie. "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K". URL: [Link]

  • SciSpace. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents". URL: [Link]

  • MedCrave. "Physicochemical properties of some pyrimidine derivatives in some organic solvents". URL: [Link]

Exploratory

Molecular weight and high-resolution mass spectrometry (HRMS) data for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

A Technical Guide to the High-Resolution Mass Spectrometry of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Precision i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the High-Resolution Mass Spectrometry of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Molecular Characterization

In the landscape of contemporary drug discovery and chemical research, the unambiguous identification and structural elucidation of novel compounds are paramount. Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest due to their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] The precise characterization of such molecules is a critical step in understanding their structure-activity relationships and ensuring the integrity of subsequent research.

High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled precision in mass measurement.[3][4] This guide provides an in-depth exploration of the theoretical and practical aspects of determining the molecular weight and interpreting the HRMS data for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. We will delve into the causality behind experimental choices, from ionization techniques to fragmentation analysis, providing a framework for the confident characterization of this and similar molecules.

Part 1: Foundational Molecular Data

The initial step in any mass spectrometric analysis is the determination of the compound's theoretical mass based on its elemental composition.

Molecular Formula: C₇H₈N₂O₄

This formula is the basis for calculating the exact mass, which is fundamental to HRMS analysis.

Calculation of Molecular Weights

It is crucial to distinguish between average molecular weight and monoisotopic mass. Average molecular weight is calculated using the weighted average of the masses of all naturally occurring isotopes of each element. In contrast, monoisotopic mass is calculated using the mass of the most abundant isotope for each element. HRMS instruments are capable of resolving these isotopic peaks, making the monoisotopic mass the more relevant value for accurate mass measurement.

ParameterValueCalculation Details
Monoisotopic Mass 184.04841 Da(7 * 12.000000) + (8 * 1.007825) + (2 * 14.003074) + (4 * 15.994915)
Average Molecular Weight 184.15 g/mol Based on natural isotopic abundances of C, H, N, and O.

Calculations performed using standard atomic weights.

Part 2: The Principles and Power of High-Resolution Mass Spectrometry (HRMS)

HRMS techniques are distinguished from low-resolution methods by their ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within 5 parts per million (ppm).[5] This level of precision allows for the confident determination of a molecule's elemental formula, a critical piece of information for structural elucidation.

The two primary types of mass analyzers that provide high resolution are Time-of-Flight (TOF) and Orbitrap instruments.[4][6]

  • Time-of-Flight (TOF) Analyzers: These instruments measure the time it takes for ions to travel a fixed distance. Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for their separation based on their m/z.[7]

  • Orbitrap Analyzers: In an Orbitrap, ions are trapped in an electrostatic field and oscillate around a central electrode.[8][9] The frequency of this oscillation is directly related to the ion's m/z and can be measured with very high accuracy.[10][11]

The choice of instrument often depends on the specific application, with both offering excellent sensitivity and mass accuracy.[12]

Ionization: The Gateway to Mass Analysis

For a molecule to be analyzed by a mass spectrometer, it must first be ionized. Electrospray ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar molecules like Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, as it minimizes fragmentation during the ionization process.[13][14][15]

The ESI process involves three key stages:

  • Droplet Formation: A high voltage is applied to a liquid sample, causing it to form a fine spray of charged droplets.[16]

  • Desolvation: The solvent evaporates from the droplets, increasing the charge density on their surface.[14]

  • Gas-Phase Ion Formation: As the droplets shrink, the electrostatic repulsion overcomes the surface tension, leading to the formation of gas-phase ions.[17]

In positive-ion mode ESI, protonation ([M+H]⁺) is the most common ionization pathway for molecules containing basic sites, such as the nitrogen atoms in the pyrimidine ring.

Part 3: Experimental Workflow and Data Interpretation

This section outlines a detailed, step-by-step methodology for the HRMS analysis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, followed by an interpretation of the expected data.

Experimental Protocol: LC-HRMS Analysis

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system, such as a UHPLC coupled to a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, would be the platform of choice.[18][19][20]

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Separation (UHPLC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (HRMS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Q-TOF or Orbitrap.[12][21]

    • Scan Range: m/z 50-500.

    • Resolution: >30,000 FWHM (Full Width at Half Maximum).

    • Mass Accuracy: <5 ppm.

    • Tandem MS (MS/MS): For structural confirmation, perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the most intense ions.[22] Collision-induced dissociation (CID) with nitrogen or argon as the collision gas is a common fragmentation method.[23][24][25][26]

Visualization of the HRMS Workflow

HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column UHPLC Column Sample->Column Mobile Phase ESI ESI Source Column->ESI Eluent Analyzer HRMS Analyzer (Q-TOF or Orbitrap) ESI->Analyzer Ion Beam Detector Detector Analyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: A simplified workflow for LC-HRMS analysis.

Expected HRMS Data

The primary goal of the initial HRMS analysis is to obtain an accurate mass measurement of the intact molecule. In positive-ion ESI, the protonated molecule ([M+H]⁺) is the most likely species to be observed.

Ion SpeciesTheoretical Exact Mass (m/z)
[M+H]⁺ 185.05569
[M+Na]⁺207.03763
[M+K]⁺223.01157

The detection of the [M+H]⁺ ion at an m/z that matches the theoretical value within a narrow mass tolerance (e.g., <5 ppm) provides strong evidence for the elemental formula C₇H₈N₂O₄.

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the precursor ion ([M+H]⁺) and analyzing the resulting product ions.[27] The fragmentation pattern is a unique fingerprint of the molecule's structure. Based on the structure of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, several characteristic fragmentation pathways can be predicted.[1][2][28][29][30][31]

Predicted Fragmentation Pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the loss of methanol, which would result in a fragment with an m/z of 153.03.[32]

  • Loss of Carbon Monoxide (CO): The pyrimidine ring can undergo cleavage, often involving the loss of small neutral molecules like CO.[1][2]

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group attached to the pyrimidine ring.

Visualization of Predicted Fragmentation

Fragmentation_Pathway cluster_frags Primary Fragments Parent [M+H]⁺ m/z = 185.0557 C₇H₉N₂O₄⁺ Frag1 Loss of CH₃OH m/z = 153.0301 C₆H₅N₂O₃⁺ Parent->Frag1 - 32.0262 Da Frag2 Loss of •OCH₃ m/z = 154.0403 C₆H₇N₂O₃⁺ Parent->Frag2 - 31.0184 Da Frag3 Loss of CO m/z = 157.0611 C₆H₉N₂O₃⁺ Parent->Frag3 - 27.9949 Da

Caption: Predicted fragmentation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

By obtaining high-resolution mass data for these fragment ions, their elemental compositions can also be determined, providing further confidence in the structural assignment.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the definitive characterization of molecules like Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. Through precise mass measurement of the parent ion, the elemental formula can be confidently determined. Subsequent fragmentation analysis via tandem MS provides a detailed structural fingerprint, confirming the connectivity of the molecule. The methodologies and interpretative frameworks presented in this guide offer a robust approach for researchers, ensuring the scientific integrity and accuracy of their findings in the pursuit of novel chemical entities and drug development.

References

  • Orbitrap Technology – Principle of Operation. (n.d.). Thermo Fisher Scientific.
  • Collision-induced dissociation. (2024). In Wikipedia. Retrieved from [Link]

  • Orbitrap. (2024). In Wikipedia. Retrieved from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Electrospray ionization. (2024). In Wikipedia. Retrieved from [Link]

  • High Resolution Mass Spectrometry. (2019). Analytical Chemistry. ACS Publications. Retrieved from [Link]

  • Thermo Scientific Orbitrap Technology – Principle of Operation. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. (n.d.). SciSpace. Retrieved from [Link]

  • Time-of-flight mass spectrometry. (2024). In Wikipedia. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2011). PMC. Retrieved from [Link]

  • Orbitrap Mass Spectrometry Explained. (2023). YouTube. Retrieved from [Link]

  • Collision-Induced Dissociation. (2025). MagLab. Retrieved from [Link]

  • METHYL-2-METHOXY-4-METHYLPYRIMIDINE-5-CARBOXYLATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Applications in High Resolution Mass Spectrometry. (n.d.). Elsevier. Retrieved from [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved from [Link]

  • High-Resolution Mass Spectrometry and Its Diverse Applications: Cutting-Edge Techniques and Instrumentation. (2022). Routledge. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • GCMS Section 6.14 - Fragmentation of Esters. (n.d.). Whitman People. Retrieved from [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Types, principle, and characteristics of tandem high-resolution mass spectrometry and its applications. (n.d.). RSC Publishing. Retrieved from [Link]

  • Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. (2015). PMC. Retrieved from [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016). ResearchGate. Retrieved from [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025). PGeneral. Retrieved from [Link]

  • Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and Retention Index. (n.d.). AIP Publishing. Retrieved from [Link]

  • An Introduction to quadrupole-time-of-flight mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • An introduction to quadrupole-time-of-flight mass spectrometry. (2001). PubMed. Retrieved from [Link]

  • Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. (1999). ACS Publications. Retrieved from [Link]

  • Methyl 4-hydroxypyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 四重極飛行時間型質量分析計の測定モード (Measurement modes of quadrupole time-of-flight mass spectrometer). (n.d.). Shimadzu. Retrieved from [Link]

  • Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Molecular Mass Calculator. (n.d.). BMRB. Retrieved from [Link]

  • Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Foundational

A Strategic Guide to the Preliminary Biological Investigation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological investigation of a specific, under-characterized derivative: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS No. 4774-35-0).[4] Despite the rich pharmacology of related compounds, a survey of scientific literature reveals a notable absence of biological data for this specific molecule.[1] This document provides a robust framework for researchers and drug development professionals to systematically evaluate its therapeutic potential. The proposed workflow begins with essential physicochemical and in vitro ADME profiling to establish a baseline for its drug-like properties, followed by a broad-based screening for cytotoxicity, antimicrobial, and anti-inflammatory activities. Subsequent hit-to-lead exploration protocols are detailed to provide deeper mechanistic insights. This guide is designed to be a self-validating system, with each experimental choice and protocol grounded in established drug discovery principles to ensure the generation of reliable and actionable data.

Introduction: The Rationale for Investigation

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a small molecule featuring the pyrimidine core, a heterocycle of significant pharmacological importance.[1][4] Derivatives of the pyrimidine family have been successfully developed as inhibitors of key enzymes like cyclooxygenase (COX) and hypoxia-inducible factor (HIF) prolyl hydroxylases, and have shown potent activity against various cancer cell lines and microbial pathogens.[3][5][6] This established precedent provides a strong rationale for investigating novel, uncharacterized pyrimidine structures.

The objective of this guide is to propose a logical, efficient, and technically sound pathway for the initial bio-characterization of this compound. By front-loading the investigation with assessments of fundamental drug-like properties, this strategy aims to mitigate the risk of pursuing a candidate with poor pharmacokinetic potential, a common cause of failure in drug development.[7][8]

Phase 1: Foundational Profiling - Is it "Druggable"?

Before assessing biological efficacy, it is imperative to understand the fundamental physicochemical and pharmacokinetic properties of the compound. Early in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies provide critical data to guide further investigation and optimize experimental design.[9][10] These initial assays help to de-risk the project by identifying potential liabilities early in the discovery process.[7][8]

Physicochemical Characterization

Aqueous solubility and chemical stability are foundational properties that influence a compound's bioavailability and formulation.[11]

  • Aqueous Solubility: Determines the dissolution rate and concentration achievable in biological fluids. Poor solubility can lead to false negatives in biological assays and hinder oral absorption.[11]

  • Chemical Stability: Assesses the compound's integrity under various conditions (e.g., different pH levels, in plasma) to ensure that the parent molecule, and not a degradant, is responsible for any observed biological activity.[12]

In Vitro ADME & Pharmacokinetic Profiling

These assays predict the compound's behavior within a biological system.[13]

  • Metabolic Stability: The liver is a primary site of drug metabolism.[11] Using liver microsomes, which contain key Phase I and Phase II metabolizing enzymes, provides an early indication of the compound's intrinsic clearance.[14] A compound that is too rapidly metabolized may have a short half-life in vivo, limiting its therapeutic window.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (like albumin) affects its distribution and availability to act on its target. Only the unbound fraction is generally considered pharmacologically active.

  • Cell Permeability: The ability of a compound to cross cellular membranes is crucial for reaching intracellular targets and for oral absorption. The Caco-2 permeability assay is a well-established cellular model that mimics the human intestinal barrier.[11]

G cluster_0 Phase 1: Foundational Profiling Compound Test Compound (Methyl 4-hydroxy-2- methoxypyrimidine-5-carboxylate) Solubility Aqueous Solubility Assay Compound->Solubility Stability Chemical & Plasma Stability Assays Compound->Stability Metabolism Liver Microsomal Stability Assay Compound->Metabolism Permeability Caco-2 Permeability Assay Compound->Permeability Data Generate Foundational ADME Profile Solubility->Data Stability->Data Metabolism->Data Permeability->Data

Caption: Workflow for Phase 1 Foundational Profiling.

Phase 2: Tier 1 - Broad-Spectrum Biological Screening

With a foundational ADME profile established, the next step is to screen for a wide range of potential biological activities. This tiered approach efficiently identifies promising "hits" for further investigation.

Anticancer and Cytotoxicity Screening

Cytotoxicity assays are fundamental in drug discovery to evaluate a compound's potential to damage or kill cells.[15] They are essential for identifying potential anticancer agents and for general toxicity assessment.[16][17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[18]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 or fibroblasts) into 96-well plates at a density of 5,000-10,000 cells/well.[18] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.[18] Replace the medium in the wells with the compound dilutions and incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[18]

Table 1: Hypothetical Cytotoxicity Data Presentation

Cell LineTypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HCT116Colon Cancer9.1
HEK293Normal Kidney> 100
Antimicrobial Screening

The search for novel antimicrobial agents is a global health priority. Initial screening methods should be rapid, cost-effective, and capable of identifying activity against a broad spectrum of microbes.[20][21]

This method relies on the diffusion of an antimicrobial agent from a soaked paper disk into an agar medium seeded with a test microorganism.[22] The presence of a "zone of inhibition" around the disk indicates antimicrobial activity.[20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]).

  • Plate Seeding: Spread the microbial inoculum evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar).

  • Disk Application: Aseptically place sterile paper disks onto the agar surface. Pipette a fixed volume of the test compound solution (at a known concentration) onto each disk. Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater potency.[20]

Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases.[23] A primary screening target for anti-inflammatory compounds is the inhibition of enzymes like cyclooxygenase-2 (COX-2) or the suppression of inflammatory mediators in cellular models.[24][25]

This cell-based assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophage cells (e.g., RAW 264.7) upon stimulation with LPS.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells in medium only (negative control). Incubate for 24 hours.

  • NO Measurement: Collect the cell supernatant. The concentration of nitrite (a stable product of NO) in the supernatant can be measured using the Griess reagent system, which forms a colored azo dye.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced and calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Phase 3: Tier 2 - Mechanistic Elucidation & Hit Validation

If a compound demonstrates promising activity in Tier 1 screening, the subsequent phase focuses on validating the "hit" and gaining initial insights into its mechanism of action.

G cluster_1 Phase 2 & 3: Biological Screening & Hit Validation cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Validation ProfiledCompound Compound with Favorable ADME Profile Cytotoxicity Cytotoxicity Assay (e.g., MTT) ProfiledCompound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) ProfiledCompound->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) ProfiledCompound->AntiInflammatory Hit Promising 'Hit' Identified Cytotoxicity->Hit If Active Antimicrobial->Hit If Active AntiInflammatory->Hit If Active MIC_MBC MIC/MBC Determination (Broth Dilution) Hit->MIC_MBC Antimicrobial Hit Apoptosis Mechanism of Cell Death (e.g., Caspase Assay) Hit->Apoptosis Cytotoxic Hit Cytokine Cytokine Profiling (e.g., ELISA) Hit->Cytokine Anti-inflammatory Hit

Caption: Tiered strategy for biological screening and hit validation.

For Antimicrobial Hits: Determining Potency

If the disk-diffusion assay shows a zone of inhibition, the next step is to quantify the compound's potency.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique where bacteria are grown in liquid media containing serial dilutions of the test compound.

  • Minimum Bactericidal Concentration (MBC): This assay is an extension of the MIC test and determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

For Cytotoxic Hits: Investigating Mechanism of Cell Death

Understanding how a compound kills cancer cells is crucial. A desirable mechanism is the induction of apoptosis (programmed cell death), which is a controlled process that minimizes damage to surrounding tissues.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Commercially available kits can measure the activity of specific caspases (e.g., caspase-3/7) using a luminescent or fluorescent substrate. An increase in caspase activity in treated cells is a hallmark of apoptosis.[17]

For Anti-inflammatory Hits: Profiling Cytokine Modulation

If the compound inhibits NO production, it is important to determine its effect on other key inflammatory mediators.

  • Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to quantify the levels of specific pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)) or anti-inflammatory cytokines (e.g., IL-10) in the supernatant of LPS-stimulated macrophages treated with the compound. A desirable anti-inflammatory agent would decrease pro-inflammatory cytokines and potentially increase anti-inflammatory ones.[26]

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the preliminary biological evaluation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. By systematically progressing from foundational ADME profiling to broad-based activity screening and subsequent hit validation, researchers can efficiently and cost-effectively generate a comprehensive preliminary data package. The results from these in vitro studies will be crucial for making informed decisions about whether to advance the compound into more complex studies, such as lead optimization, target identification, and eventual in vivo efficacy and safety testing.[11] The versatile pyrimidine scaffold holds significant promise, and a methodical investigation is the key to unlocking the potential of this novel derivative.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • Microchem Laboratory. (2023, May 30). Antimicrobial Efficacy Screening.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • WuXi AppTec. (2023, July 12). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
  • Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics.
  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. (n.d.).
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. In Cytotoxicity - A Crucial Toxicity Test for In Vitro Experiments. IntechOpen. DOI: 10.5772/intechopen.1006842.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).
  • Fernandez Vactor. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Almeda University.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery.
  • Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. (n.d.). Purdue e-Pubs.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Pharmaceutical Technology. (2022, November 2). ADME Studies: Determining Promising Drug Compounds.
  • InfinixBio. (2026, March 7). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.).
  • Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. DOI: 10.1021/acs.jmedchem.6b01242.
  • Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. (2026, February 24). MDPI.
  • PubChem. (n.d.). Methyl 4-hydroxypyrimidine-5-carboxylate.
  • Benchchem. (n.d.). The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Derivatives.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase. (2019, October 15). PubMed.
  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014, December 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Anti-Inflammatory and Anti-Hyperuricemic Functions of Two Synthetic Hybrid Drugs with Dual Biological Active Sites. (n.d.). MDPI.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. (n.d.).

Sources

Exploratory

Electronic properties and density functional theory (DFT) calculations of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

An In-Depth Technical Guide to the Electronic Properties and Density Functional Theory (DFT) Calculations of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate For Researchers, Scientists, and Drug Development Profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Density Functional Theory (DFT) Calculations of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrimidine Scaffolds in Modern Research

Pyrimidine derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1][2] Their prevalence in nucleobases, the building blocks of DNA and RNA, underscores their fundamental role in biological systems.[2] Consequently, substituted pyrimidines are a subject of intense research, with applications ranging from anticancer and antiviral agents to anti-inflammatory and antibacterial therapies.[1][3] The specific compound, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, serves as a valuable heterocyclic building block for the synthesis of more complex pharmaceutical agents.[2][4][5]

A profound understanding of a molecule's electronic structure is paramount to predicting its chemical behavior, reactivity, and potential biological interactions.[3][6][7] Properties such as charge distribution, the ability to donate or accept electrons, and overall stability dictate how a molecule will interact with biological targets like proteins and enzymes. In this context, Density Functional Theory (DFT) has emerged as an indispensable computational tool, offering highly accurate insights into the electronic properties of molecules at a quantum level.[8][9][10][11] This guide provides a comprehensive overview of the electronic characteristics of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, elucidated through a robust DFT-based theoretical framework.

Theoretical Foundation: An Overview of Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. The central tenet of DFT is that the properties of a system can be determined as a functional of its electron density. This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the analysis of larger and more complex molecules.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set .

  • Functionals : For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to provide a good balance of accuracy and computational efficiency.[1][9][11][12]

  • Basis Sets : Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), are commonly employed.[7][13][14] The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

A Practical Workflow for DFT Analysis

The following section outlines a validated, step-by-step protocol for conducting a comprehensive DFT analysis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate using computational chemistry software such as Gaussian.[13][15]

Experimental Protocol: Computational DFT Workflow
  • Structure Input and Pre-optimization :

    • Draw the 2D structure of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in a molecular editor and convert it to a 3D structure.

    • Perform an initial geometry optimization using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting geometry.

  • Ground State Geometry Optimization :

    • The primary objective is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.[11][16]

    • Method : Select the DFT functional, B3LYP.[7]

    • Basis Set : Choose a robust basis set, such as 6-311++G(d,p).[13][14]

    • Calculation : Run a geometry optimization calculation. The process is considered complete when the forces on the atoms and the change in energy between steps fall below a defined threshold.

  • Vibrational Frequency Analysis :

    • Purpose : To confirm that the optimized structure corresponds to a true energy minimum.

    • Procedure : Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Validation : A true minimum is confirmed by the absence of any imaginary frequencies.[7] The results of this calculation also provide theoretical vibrational spectra (IR, Raman).

  • Single-Point Energy and Electronic Property Calculation :

    • Using the validated optimized geometry, perform a single-point energy calculation to derive the final electronic properties.

    • Key Analyses to Request :

      • Population Analysis : To obtain orbital energies (HOMO/LUMO) and atomic charges (e.g., Mulliken).[11][12][17]

      • Molecular Orbitals : To visualize the spatial distribution of the Frontier Molecular Orbitals.

      • Electrostatic Potential : To generate data for creating the Molecular Electrostatic Potential (MEP) map.

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Optimization cluster_analysis Step 3: Analysis A Draw 2D Structure B Generate 3D Model A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Verify Minimum (No Imaginary Frequencies) D->E F Single-Point Calculation on Optimized Geometry E->F G HOMO/LUMO Analysis F->G H MEP Mapping F->H I Reactivity Descriptors F->I J Atomic Charges F->J

Caption: A validated workflow for DFT calculations.

Analysis of Electronic Properties and Reactivity

Based on the DFT protocol, we can derive several key electronic properties that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[3] The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its ability to accept electrons.[1] The energy difference between them, the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.[3][7][10][13]

For Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, the HOMO is expected to be distributed across the electron-rich pyrimidine ring and the hydroxyl group. The LUMO is likely localized on the pyrimidine ring and the electron-withdrawing methyl carboxylate group, indicating that this region is the most probable site for receiving electrons in a reaction.

ParameterDescriptionExpected Outcome
E_HOMO Energy of the Highest Occupied Molecular OrbitalHigh value indicates a good electron donor.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalLow value indicates a good electron acceptor.
ΔE (Gap) E_LUMO - E_HOMOA small gap suggests high chemical reactivity.[7]
Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for visualizing the charge distribution across the molecule and identifying sites for electrophilic and nucleophilic attack.[10][16][17] It provides a color-coded representation of the electrostatic potential on the molecule's surface.

  • Negative Regions (Red/Yellow) : These areas are characterized by high electron density and are susceptible to electrophilic attack. For the title compound, these regions are expected around the electronegative oxygen atoms of the hydroxyl and carboxylate groups, as well as the nitrogen atoms of the pyrimidine ring.[3][18][19]

  • Positive Regions (Blue) : These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atom of the hydroxyl group and other hydrogens attached to the ring are expected to be in these regions.

  • Neutral Regions (Green) : Indicate areas with near-zero potential.

The MEP map is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of quantitative global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior.[6][7][12]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. A lower value indicates higher reactivity.[7]
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω)ω = (μ²) / (2η) where μ = -χA measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a robust quantitative framework for comparing the reactivity of different pyrimidine derivatives and guiding the design of new compounds with desired electronic properties.

Reactivity_Descriptors cluster_fmo FMO Energies cluster_primary Primary Descriptors cluster_secondary Global Reactivity Descriptors HOMO E_HOMO I Ionization Potential (I) I ≈ -E_HOMO HOMO->I LUMO E_LUMO A Electron Affinity (A) A ≈ -E_LUMO LUMO->A Chi Electronegativity (χ) I->Chi Eta Chemical Hardness (η) I->Eta A->Chi A->Eta Omega Electrophilicity (ω) Chi->Omega Eta->Omega Softness Softness (S) Eta->Softness

Caption: Derivation of reactivity descriptors from FMOs.

Conclusion: Bridging Theory and Application

The Density Functional Theory analysis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate provides a detailed and predictive understanding of its electronic structure and reactivity. Key insights from FMO analysis, MEP mapping, and global reactivity descriptors offer a roadmap for its chemical behavior. This theoretical investigation reveals the molecule's sites of electrophilic and nucleophilic attack, its electron-donating and accepting capabilities, and its overall chemical stability.

For researchers in drug development and medicinal chemistry, this information is invaluable. It enables the rational design of novel derivatives with tailored electronic properties to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and predict metabolic pathways.[16][20] The synergy between high-level computational methods like DFT and empirical laboratory research accelerates the discovery and optimization of new therapeutic agents, making DFT an essential component of the modern drug development pipeline.

References

  • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM). [Link]

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology. [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of the Chilean Chemical Society. [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. BMC Chemistry. [Link]

  • Experimental and optimized studies of some pyrimidine derivatives. AIP Conference Proceedings. [Link]

  • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. Chemical Data Collections. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Polycyclic Aromatic Compounds. [Link]

  • On the appearance of carboxylates in electrostatic potential maps. Protein Science. [Link]

  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Journal of Molecular Structure. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]

  • Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5- carboxylate derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Molecular electrostatic potentials maps of (5a−5f). ResearchGate. [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. The Chemical Record. [Link]

  • Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5- carboxylate derivatives. Eurasian Chemical Communications. [Link]

  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace. [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences. [Link]

  • Exploring the Structural, electronic, binding and thermal properties of 4- (4-Fluorophenyl) -6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach. bioRxiv. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances. [Link]

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Inorganic and Organometallic Polymers and Materials. [Link]

Sources

Foundational

Material safety data sheet (MSDS) and handling precautions for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Executive Summary In modern drug discovery, pyrimidine-5-carboxylates serve as privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and oncology therapeutics. Methyl 4-hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrimidine-5-carboxylates serve as privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and oncology therapeutics. Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7) is a highly versatile building block[1]. However, its electrophilic nature and tautomeric structural dynamics necessitate rigorous safety protocols and highly optimized handling workflows. This whitepaper synthesizes the material safety data sheet (MSDS) requirements with field-proven synthetic methodologies, providing a self-validating framework for its integration into active pharmaceutical ingredient (API) development.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of this compound is the first step in predicting its behavior in both biological systems (safety) and chemical reactors (synthesis). The molecule exhibits lactam-lactim tautomerism; while named as a "4-hydroxy" pyrimidine, it predominantly exists as the pyrimidin-4(3H)-one (lactam) tautomer in most environments. This dictates its requirement for aggressive activating agents (like POCl 3​ ) during functionalization.

Table 1: Quantitative Physicochemical Data
PropertySpecification
Chemical Name Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate
CAS Number 89694-25-7
Molecular Formula C 7​ H 8​ N 2​ O 4​
Molecular Weight 184.15 g/mol
SMILES String O=C(C1=CN=C(OC)N=C1O)OC
MDL Number MFCD14729055

Data sourced from authoritative chemical compliance and supplier databases[1].

Material Safety Data & Risk Mitigation (MSDS Core)

As an electrophilic pyrimidine derivative, the compound can react with nucleophilic residues (e.g., thiols, amines) on biological macromolecules, leading to localized irritation. It is classified under the Globally Harmonized System (GHS) with a "Warning" signal word[1].

Table 2: GHS Hazard and Precautionary Framework
CategoryGHS Details & Causality
Signal Word Warning [1]
Hazard Classes Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2].
Primary Hazards Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.
Key Precautionary Codes P261, P264, P270, P271, P280, P302+P352, P305+P351+P338, P403+P233, P501[1].
Storage Requirements Cold-chain transportation recommended[1]. Store in a tightly closed container in a cool, dry, well-ventilated area to prevent ester hydrolysis.
Personal Protective Equipment (PPE) Rationale

Do not merely wear standard PPE; understand why specific gear is chosen:

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness). Causality: The compound's partition coefficient allows fine powders to adhere to skin moisture, causing delayed irritation. Nitrile provides an adequate barrier against the solid and its common organic solvent suspensions.

  • Eye Protection: Snug-fitting safety goggles. Causality: Dust generation during weighing can lead to severe corneal irritation (Eye Irrit. 2A)[2].

  • Respiratory: N95 or P100 particulate respirator if handled outside a fume hood. Causality: Mitigates STOT SE 3 (respiratory tract irritation) risks[2].

Spill Management & Decontamination Protocol

A robust safety protocol must be a self-validating system. The following methodology ensures that a spill is not only cleaned but that the area is chemically verified as safe.

Step-by-Step Spill Response Methodology
  • Assessment & Isolation: Immediately isolate the area. Validation Check: Visually confirm the spill radius. If the spill exceeds 50g, upgrade to a Level 2 response (lab evacuation).

  • Containment (P261/P280): Don appropriate PPE. Surround the solid spill with inert, dust-binding material (e.g., damp sand or vermiculite). Causality: Dry sweeping aerosolizes the irritating powder; dampening the absorbent prevents airborne exposure.

  • Collection: Carefully scoop the mixture into a designated hazardous waste container (P501)[1].

  • Chemical Decontamination: Wash the spill surface with a 5% sodium bicarbonate (NaHCO 3​ ) solution, followed by soapy water. Causality: The mild base neutralizes any trace acidic byproducts resulting from ambient ester hydrolysis.

  • Validation: Swab the decontaminated surface with pH paper. Self-Validating Check: A pH of 7.0 confirms the complete removal of reactive, potentially acidic residues.

SpillResponse Detect Spill Detected Isolate Area Assess Assess Volume (<50g vs >50g) Detect->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Contain Containment (Damp Vermiculite) PPE->Contain Decon Decontamination (5% NaHCO3 Wash) Contain->Decon Dispose Waste Disposal (pH 7.0 Validated) Decon->Dispose

Self-validating spill response and chemical decontamination protocol.

Synthetic Utility & Experimental Workflow

In drug development, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is typically used to synthesize complex 4-amino or 4-aryl pyrimidine derivatives. The C4-hydroxyl group must first be converted into a leaving group.

Step-by-Step Methodology: Conversion to Imidoyl Chloride

Objective: Transform the lactam tautomer into the highly reactive Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate via chlorination.

  • Reagent Charging: In an oven-dried, argon-purged round-bottom flask, suspend 1.0 equivalent of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in 5.0 equivalents of Phosphorus oxychloride (POCl 3​ ).

    • Causality: POCl 3​ acts as both the solvent and the chlorinating agent. The massive excess drives the thermodynamic equilibrium toward the imidoyl chloride while maintaining a stirrable slurry.

  • Catalysis: Add 0.1 equivalents of N,N-dimethylaniline.

    • Causality: The amine acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate with POCl 3​ , which accelerates the activation of the pyrimidine lactam.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4 hours.

    • Self-Validating Check: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak ( m/z 185 [M+H] + ) completely disappears, replaced by the chlorinated product peak ( m/z 203/205 [M+H] + , exhibiting the characteristic 3:1 isotopic ratio of chlorine).

  • Quenching (Critical Safety Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl 3​ . Slowly drip the resulting oil into vigorously stirred ice water (0°C).

    • Causality: The hydrolysis of residual POCl 3​ is violently exothermic. Drip-wise addition into a massive thermal sink (ice water) prevents thermal runaway and protects the newly formed, moisture-sensitive imidoyl chloride from degradation.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the reactive intermediate, ready for immediate Nucleophilic Aromatic Substitution (S N​ Ar).

SyntheticWorkflow SM Starting Material Methyl 4-hydroxy-2-methoxypyrimidine -5-carboxylate Halogenation Halogenation (POCl3) Lactam to Imidoyl Chloride SM->Halogenation POCl3, 90°C Intermediate Reactive Intermediate Methyl 4-chloro-2-methoxypyrimidine -5-carboxylate Halogenation->Intermediate LC-MS Validation (m/z 203) SNAr SNAr Substitution Nucleophilic Attack (e.g., Amine) Intermediate->SNAr Base (DIPEA), RT API Target Scaffold 4-Amino-2-methoxypyrimidine Derivative SNAr->API API Purification

Synthetic integration workflow for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

References

  • BLD Pharm.
  • NextSDS.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and historical synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. While a definitive, singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis can be understood as a logical progression of established pyrimidine chemistry. This guide will delve into the foundational principles of pyrimidine synthesis and propose a plausible historical pathway for the preparation of this target molecule. Furthermore, modern synthetic strategies will be explored, offering a comparative analysis of methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, providing both historical context and practical synthetic insights.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and holds immense significance in the biological and pharmaceutical realms. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is essential for the storage and transmission of genetic information. Beyond their biological roles, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. This has made the synthesis of novel pyrimidine derivatives a focal point of medicinal chemistry research for decades.

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate embodies a specific substitution pattern on this critical scaffold that is of interest for further chemical elaboration in drug discovery programs. The presence of the hydroxyl, methoxy, and carboxylate groups offers multiple points for diversification and modulation of physicochemical and biological properties.

Historical Context: The Dawn of Pyrimidine Synthesis

The synthesis of the pyrimidine ring system dates back to the late 19th century. One of the most fundamental and enduring methods for constructing the pyrimidine core is the condensation of a three-carbon component with a compound containing an N-C-N fragment.

The Pinner Synthesis and its Conceptual Framework

A foundational approach to pyrimidine synthesis involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. This general strategy allows for the construction of the pyrimidine ring with various substituents. The choice of the three-carbon and N-C-N fragments dictates the final substitution pattern of the heterocyclic product.

A Plausible Historical Synthesis Pathway

Based on the principles of classical pyrimidine chemistry, a logical and plausible pathway for the historical synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate can be postulated. This pathway involves a multi-step sequence, beginning with readily available starting materials and employing well-established reaction types.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection strategy that breaks the pyrimidine ring down to a substituted amidine and a three-carbon electrophilic component.

G target Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate intermediate1 Methyl 2-methoxyacetimidate target->intermediate1 C-N bond formation intermediate2 Dimethyl 2-formyl-3-oxosuccinate target->intermediate2 C-C bond formation

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to two key building blocks: a 2-methoxy-substituted amidine and a highly functionalized three-carbon unit.

Step-by-Step Synthesis Protocol

The following detailed protocol outlines a plausible historical synthesis.

Step 1: Preparation of Methyl 2-methoxyacetimidate (Amidine Component)

The synthesis would likely begin with the preparation of the required O-methylisourea, which serves as the N-C-N fragment.

  • Reaction: Cyanamide is reacted with methanol in the presence of an acid catalyst (e.g., HCl) to form methyl isourea. This is then followed by a base-mediated methylation, or a direct reaction of methoxyamine with an appropriate orthoester. A more direct historical route would involve the Pinner reaction on methoxyacetonitrile.

  • Causality: The Pinner reaction is a classic method for converting nitriles into imidates, which are precursors to amidines. The use of methanol and a strong acid like HCl is characteristic of this transformation.

Step 2: Preparation of a Suitable Three-Carbon Component

A key challenge is the synthesis of a three-carbon synthon with the correct oxidation states to lead to the 4-hydroxy-5-carboxylate pattern. A plausible intermediate is a derivative of malonic ester.

  • Reaction: Diethyl malonate can be formylated using ethyl formate in the presence of a strong base like sodium ethoxide to yield diethyl formylmalonate.

Step 3: Cyclocondensation Reaction

The core of the synthesis is the cyclocondensation of the amidine and the β-dicarbonyl equivalent.

  • Reaction: Methyl 2-methoxyacetimidate (or its salt) is reacted with diethyl formylmalonate in the presence of a base. The initial condensation is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

  • Causality: This reaction follows the well-established pattern of pyrimidine synthesis where the N-C-N unit of the amidine attacks the carbonyl carbons of the β-dicarbonyl compound. The base facilitates the deprotonation of the active methylene group of the malonate derivative, initiating the condensation.

G cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: C3-Synthon Preparation cluster_step3 Step 3: Cyclocondensation a1 Methoxyacetonitrile a2 Methanol, HCl a3 Methyl 2-methoxyacetimidate a2->a3 Pinner Reaction b1 Diethyl Malonate b2 Ethyl Formate, NaOEt b3 Diethyl Formylmalonate b2->b3 Claisen Condensation c1 Methyl 2-methoxyacetimidate c3 Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate c1->c3 c2 Diethyl Formylmalonate c2->c3 Base-catalyzed condensation

Caption: Proposed historical synthesis workflow.

Alternative and Modern Synthesis Pathways

While the previously described pathway is historically plausible, modern organic synthesis offers more efficient and versatile routes to substituted pyrimidines.

Synthesis via Enamine Intermediates

A more contemporary approach involves the use of enamine intermediates, which can be readily prepared and reacted with amidines.

  • Reaction: Dimethyl malonate can be reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form dimethyl (dimethylaminomethylene)malonate. This enamine can then be reacted with O-methylisourea in a cyclocondensation reaction to yield the target molecule.

  • Causality: DMF-DMA is an effective reagent for the formation of enamines from active methylene compounds. The resulting enamine is a highly reactive three-carbon component for pyrimidine synthesis.

Parameter Plausible Historical Pathway Modern Enamine-Based Pathway
Starting Materials Methoxyacetonitrile, Diethyl malonateDimethyl malonate, DMF-DMA, O-methylisourea
Key Intermediates Methyl 2-methoxyacetimidate, Diethyl formylmalonateDimethyl (dimethylaminomethylene)malonate
Reaction Conditions Often requires strong acids/bases, higher temperaturesGenerally milder reaction conditions
Overall Yield ModerateOften higher and more reproducible
Versatility More limited by starting material availabilityHighly versatile for a range of substitutions

Conclusion

The synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, while not marked by a singular, celebrated discovery, is a testament to the power and versatility of fundamental pyrimidine chemistry. The logical progression from classical condensation reactions to more modern, efficient methodologies highlights the continuous evolution of organic synthesis. For researchers in drug discovery, a thorough understanding of these historical and contemporary synthetic routes is invaluable for the design and preparation of novel pyrimidine-based therapeutic agents. The ability to efficiently construct such scaffolds is a critical first step in the long and complex journey of drug development.

References

  • A comprehensive review of pyrimidine synthesis can be found in "Comprehensive Organic Chemistry II" (1991), Volume 4, Chapter 4.19, and in various articles in journals such as the Journal of Organic Chemistry and Tetrahedron. Specific modern methods are often detailed in publications in journals like Organic Letters and Synthesis.

Protocols & Analytical Methods

Method

Application Note &amp; Organic Synthesis Protocol: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Abstract This document provides a detailed, step-by-step protocol for the organic synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, step-by-step protocol for the organic synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is designed for researchers and scientists in the field and is based on established principles of pyrimidine chemistry. This guide emphasizes the rationale behind the procedural steps, ensuring both clarity and scientific rigor.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a key building block for the synthesis of more complex molecules. Its structure, featuring a hydroxyl, a methoxy, and a carboxylate group on the pyrimidine core, offers multiple points for further chemical modification. This application note details a robust and reproducible two-step synthetic route starting from commercially available reagents.

Synthetic Strategy Overview

The proposed synthesis involves a two-step process:

  • Step 1: Cyclocondensation to form the pyrimidine ring.

  • Step 2: Methylation of a hydroxyl group to yield the final product.

This strategy is based on well-established methods for pyrimidine synthesis, such as the condensation of amidines with β-dicarbonyl compounds or their equivalents.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Diethyl 2-(ethoxymethylene)malonate≥98%Sigma-Aldrich87-13-8
O-Methylisourea hydrogen sulfate≥97%Sigma-Aldrich52328-05-9
Sodium Methoxide95%Sigma-Aldrich124-41-4
MethanolAnhydrousFisher Scientific67-56-1
Diethyl EtherAnhydrousFisher Scientific60-29-7
Hydrochloric Acid37%Sigma-Aldrich7647-01-0
Dimethyl Sulfate≥99%Sigma-Aldrich77-78-1
Potassium Carbonate≥99%Sigma-Aldrich584-08-7
AcetoneACS GradeFisher Scientific67-64-1
Step 1: Synthesis of Methyl 4,6-dihydroxy-2-methoxypyrimidine-5-carboxylate

This initial step involves the cyclocondensation of diethyl 2-(ethoxymethylene)malonate with O-methylisourea. This reaction builds the core pyrimidine structure. A similar condensation approach is described for the synthesis of other pyrimidine derivatives.[3]

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium methoxide (5.4 g, 0.1 mol) in anhydrous methanol (100 mL).

  • To this solution, add O-methylisourea hydrogen sulfate (15.6 g, 0.1 mol). Stir the mixture at room temperature for 15 minutes.

  • Add diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture to pH 4-5 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid in a vacuum oven at 50 °C to yield the intermediate product, Methyl 4,6-dihydroxy-2-methoxypyrimidine-5-carboxylate.

Step 2: Selective Methylation

The second step involves the selective methylation of one of the hydroxyl groups. The use of a mild base and a controlled amount of methylating agent is crucial for selectivity. Methylation of hydroxy-aromatic and heteroaromatic compounds is a common transformation.[4][5]

Procedure:

  • In a 250 mL round-bottom flask, suspend the dried intermediate from Step 1 (18.6 g, 0.1 mol) and potassium carbonate (13.8 g, 0.1 mol) in acetone (150 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (12.6 g, 0.1 mol) dropwise to the mixture. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford pure Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

Reaction Mechanism and Rationale

The synthesis proceeds through two key mechanistic stages:

Step 1: Cyclocondensation

The reaction is initiated by the deprotonation of O-methylisourea by sodium methoxide. The resulting nucleophile attacks one of the electrophilic carbonyl carbons of diethyl 2-(ethoxymethylene)malonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring.

Step 2: Selective Methylation

The intermediate, Methyl 4,6-dihydroxy-2-methoxypyrimidine-5-carboxylate, possesses two hydroxyl groups at positions 4 and 6. These hydroxyl groups can exist in tautomeric equilibrium with their corresponding keto forms. The presence of a mild base like potassium carbonate facilitates the deprotonation of the more acidic hydroxyl group, which then acts as a nucleophile to attack the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Selective Methylation A Diethyl 2-(ethoxymethylene)malonate D Methyl 4,6-dihydroxy-2-methoxypyrimidine-5-carboxylate A->D B O-Methylisourea B->D C Sodium Methoxide in Methanol C->D Reflux, 4h E Intermediate from Step 1 H Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate E->H F Dimethyl Sulfate F->H G Potassium Carbonate in Acetone G->H Reflux, 6h

Caption: Synthetic workflow for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

Expected Results and Characterization

The final product, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, is expected to be a white to off-white solid. The structure and purity should be confirmed by standard analytical techniques:

  • 1H NMR: To confirm the presence of methoxy, methyl ester, and pyrimidine protons.

  • 13C NMR: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.[6]

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dimethyl sulfate is a potent carcinogen and is highly toxic. Handle with extreme care and have an appropriate quenching solution (e.g., concentrated ammonia) readily available.

  • Sodium methoxide is corrosive and reacts violently with water. Handle in a dry environment.

References

  • ResearchGate. (n.d.). Synthesis and Structure of Methyl 6-Aryl-5-aroyl-4-hydroxy2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2006, January 25). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, December 1). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • PMC. (n.d.). Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. Retrieved from [Link]

  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Chembl. (n.d.). Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • PubChem. (n.d.). Methyl 4-hydroxypyrimidine-5-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of anti-rheumatic agent epoxyquinomicin B. Retrieved from [Link]

  • Google Patents. (n.d.). US5763641A - Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
  • Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

Sources

Application

The Strategic Application of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] Among the vast landscape of functionalized pyrimidines, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate emerges as a highly versatile and strategically valuable building block in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.[3][4] This technical guide provides an in-depth exploration of the applications of this key intermediate, detailing its synthesis, the rationale behind its use, and step-by-step protocols for its incorporation into drug discovery workflows.

The Unique Chemical Profile of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

The utility of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in drug synthesis is derived from the distinct reactivity of its three functional groups: a 4-hydroxyl group, a 2-methoxy group, and a 5-methyl carboxylate group. This trifecta of functionalities allows for sequential and regioselective modifications, providing a robust platform for generating diverse molecular libraries.

  • The 4-Hydroxyl Group: This group can act as a nucleophile or be converted into a leaving group, enabling a variety of substitution reactions. Its presence is crucial for establishing key hydrogen bond interactions with target proteins.[5]

  • The 2-Methoxy Group: The methoxy group is a key modulator of the pyrimidine ring's electronics. It can be retained in the final molecule to fine-tune binding interactions or can be displaced by nucleophiles, offering a secondary point for diversification.[6]

  • The 5-Methyl Carboxylate Group: This ester group serves as a versatile handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules that can participate in crucial hydrogen bonding.[4]

Synthetic Pathways to the Core Scaffold

A reliable and scalable synthesis of the starting material is paramount in any drug discovery campaign. While multiple routes to substituted pyrimidines exist, a common and efficient method for preparing Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate involves the condensation of an appropriate amidine with a malonate derivative. A representative synthetic approach is outlined below.

G reagent1 Dimethyl 2-(methoxymethylene)malonate intermediate Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate reagent1->intermediate Base (e.g., NaOMe) Methanol, Reflux reagent2 O-Methylisourea reagent2->intermediate

Figure 1: General synthetic scheme for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.
Protocol 1: Synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Materials:

  • Dimethyl 2-(methoxymethylene)malonate

  • O-Methylisourea hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add O-methylisourea hydrochloride (1.0 equivalent). Stir the mixture for 30 minutes at room temperature.

  • Add dimethyl 2-(methoxymethylene)malonate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated HCl to pH ~7.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Application in the Synthesis of Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, particularly those targeting the PI3K/mTOR and EGFR signaling pathways, which are often dysregulated in cancer.[1][8] Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate serves as an excellent starting point for accessing these complex molecules.

G start Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate step1 Chlorination at C4 (e.g., POCl3) start->step1 intermediate1 Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate step1->intermediate1 step2 Nucleophilic Aromatic Substitution (SNAr) at C4 (e.g., R1-NH2) intermediate1->step2 intermediate2 Methyl 4-(R1-amino)-2-methoxypyrimidine-5-carboxylate step2->intermediate2 step3 Amide Coupling (Hydrolysis then R2-NH2, coupling agent) intermediate2->step3 final_product 2,4,5-Trisubstituted Pyrimidine (Kinase Inhibitor) step3->final_product

Figure 2: General workflow for the synthesis of kinase inhibitors.
Protocol 2: Synthesis of a 4-Anilino-pyrimidine-5-carboxamide Derivative

This protocol exemplifies the conversion of the core scaffold into a more complex molecule reminiscent of a kinase inhibitor pharmacophore.

Materials:

  • Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Amine (R₂-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dichloromethane (DCM)

Procedure:

Step A: Chlorination of the 4-hydroxyl group

  • To a flask containing Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.0 equivalent), add phosphorus oxychloride (5-10 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate. This intermediate is often used in the next step without further purification.

Step B: Nucleophilic aromatic substitution at the 4-position

  • Dissolve the crude Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 equivalent) in DMF.

  • Add the substituted aniline (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C for 4-8 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired Methyl 4-(substituted anilino)-2-methoxypyrimidine-5-carboxylate.

Step C: Amide bond formation

  • Dissolve the product from Step B (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the crude carboxylic acid.

  • Dissolve the crude acid (1.0 equivalent) in DCM, and add the desired amine (R₂-NH₂) (1.1 equivalents), HATU (1.2 equivalents), and triethylamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography to yield the target 4-anilino-pyrimidine-5-carboxamide derivative.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate core allows for a detailed exploration of the structure-activity relationship (SAR) of the resulting compounds.

Position of ModificationMoietyGeneral Effect on Kinase Inhibition
C4-Position Substituted anilinesCrucial for establishing interactions in the hinge region of the kinase ATP binding pocket. Substituents on the aniline ring can modulate potency and selectivity.[1]
C2-Position Small alkyl or alkoxy groupsCan influence the overall conformation and electronic properties of the inhibitor, affecting binding affinity.[6]
C5-Position Amide derivativesThe amide group can form critical hydrogen bonds with the protein backbone, significantly enhancing potency. The nature of the R-group on the amide can be optimized for solubility and pharmacokinetic properties.[4]

Table 1: General SAR trends for 2,4,5-trisubstituted pyrimidine kinase inhibitors.

Conclusion

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a powerful and versatile building block in the design and synthesis of novel pyrimidine-based drug candidates. Its unique arrangement of functional groups provides medicinal chemists with a flexible platform for creating diverse libraries of compounds for high-throughput screening and lead optimization. The synthetic protocols outlined in this guide offer a starting point for researchers to harness the potential of this valuable intermediate in their drug discovery endeavors. A thorough understanding of its reactivity and the SAR of its derivatives will continue to fuel the development of next-generation therapeutics targeting a wide range of diseases.

References

  • Hisamichi H, et al. Synthetic studies on novel Syk inhibitors.
  • Movassaghi M, Hill MD. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. J Am Chem Soc. 2006;128(44):14254-5.
  • Novel pyrimidine-5-carboxamide derivatives. Google Patents.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available from: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available from: [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available from: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available from: [Link]

  • Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. PrepChem.com. Available from: [Link]

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Deriv
  • Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. JACS Directory.
  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyl
  • Synthesis and Structure of Methyl 6-Aryl-5-aroyl-4-hydroxy2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. ResearchGate. Available from: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. Available from: [Link]

  • Multicomponent reactions in Drug Discovery: Rapid Access to Bioactive Molecules. PDF.
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. PMC. Available from: [Link]

  • Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries. Dovepress.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]

  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications. Available from: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available from: [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. Available from: [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available from: [Link]

  • Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Ingenta Connect.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC. Available from: [Link]

  • Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]

  • Synthesis protocols. Peptideweb.com. Available from: [Link]

  • Substituted 2-amino pyrimidine derivatives as kinase inhibitors. Google Patents.
  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. JACS Directory. Available from: [Link]

  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. ResearchGate. Available from: [Link]

  • United States Patent. Googleapis.com. Available from: [Link]

  • WO 2018/183936 Al. Broad Institute.
  • Mek inhibitors and therapeutic uses thereof. Google Patents.

Sources

Method

Using Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate as a building block in heterocyclic chemistry

Introduction: A Privileged Core in Medicinal Chemistry The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including natural products and synthetic pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Core in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In the realm of drug discovery, substituted pyrimidines are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a highly functionalized and versatile building block, offering multiple reaction sites for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis and application in the generation of novel molecular entities for pharmaceutical research.

The strategic placement of a hydroxyl group at the 4-position, a methoxy group at the 2-position, and a methyl carboxylate at the 5-position provides a rich chemical playground for synthetic chemists. The 4-hydroxyl group can be readily derivatized or converted into a leaving group, paving the way for a multitude of substitution reactions. The methoxy and carboxylate moieties offer opportunities for further modification or can influence the reactivity of the pyrimidine ring. This unique combination of functional groups makes Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate an invaluable starting material for the synthesis of targeted libraries of compounds in drug development programs.

Synthesis of the Building Block: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

The synthesis of this key building block can be efficiently achieved through a cyclocondensation reaction, a common strategy for the formation of pyrimidine rings.[1] This approach involves the reaction of an amidine with a three-carbon component bearing appropriate functional groups.

cluster_synthesis Synthesis of the Building Block reagent1 O-Methylisourea reaction Cyclocondensation reagent1->reaction NaOEt, EtOH reagent2 Dimethyl 2-(methoxymethylene)malonate reagent2->reaction Reflux product Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate reaction->product

Caption: Synthesis of the target pyrimidine building block.

Protocol 1: Synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

This protocol is adapted from general procedures for pyrimidine synthesis.[2][3]

Materials:

  • O-Methylisourea hydrochloride

  • Dimethyl 2-(methoxymethylene)malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add O-methylisourea hydrochloride (1.0 equivalent) and stir at room temperature for 30 minutes.

  • To the resulting mixture, add dimethyl 2-(methoxymethylene)malonate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 2M HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

Expected Yield: 60-75%

Application I: Derivatization of the 4-Hydroxy Group

The 4-hydroxy group is a key handle for diversification. It can readily undergo O-alkylation and O-acylation to introduce a variety of substituents.

O-Alkylation

O-alkylation introduces lipophilic character and can modulate the biological activity of the resulting compounds.[4][5]

cluster_alkylation O-Alkylation Workflow start Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate reaction O-Alkylation start->reaction reagents Alkyl halide (R-X) Base (K2CO3 or Cs2CO3) Solvent (DMF or ACN) reagents->reaction product Methyl 4-alkoxy-2-methoxypyrimidine-5-carboxylate reaction->product

Caption: General workflow for the O-alkylation reaction.

Protocol 2: O-Alkylation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Materials:

  • Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a solution of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.0 equivalent) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired O-alkylated product.

Representative Data:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMFRT685
Ethyl iodideCs₂CO₃ACN60478
O-Acylation

O-acylation is another common transformation, often used to introduce ester functionalities which can act as prodrugs or modulate solubility.

Protocol 3: O-Acylation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Materials:

  • Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)

  • Pyridine or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.0 equivalent) in anhydrous DCM.

  • Add pyridine or TEA (2.0 equivalents) and cool the mixture to 0 °C.

  • Add the acyl chloride or anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the O-acylated product.

Application II: Synthesis of 4-Substituted Pyrimidines via a Chloro Intermediate

A powerful strategy for introducing a wide range of substituents at the 4-position involves the conversion of the hydroxyl group to a chloro group, which then serves as a versatile leaving group for various cross-coupling reactions.[6][7]

cluster_diversification Diversification via 4-Chloro Intermediate start Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate chloro Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate start->chloro POCl3 suzuki Suzuki Coupling chloro->suzuki sonogashira Sonogashira Coupling chloro->sonogashira buchwald Buchwald-Hartwig Amination chloro->buchwald product_aryl 4-Aryl Derivative suzuki->product_aryl product_alkynyl 4-Alkynyl Derivative sonogashira->product_alkynyl product_amino 4-Amino Derivative buchwald->product_amino

Caption: Synthetic routes from the 4-chloro intermediate.

Protocol 4: Chlorination of the 4-Hydroxy Group

Materials:

  • Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene

  • Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flask containing Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.0 equivalent), add POCl₃ (5-10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with ice-cold saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

The resulting 4-chloropyrimidine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino groups.[8][9][10]

General Considerations for Cross-Coupling Reactions:

  • Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

  • Degassed Solvents: Solvents should be degassed prior to use to remove dissolved oxygen.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for reaction efficiency and should be optimized for each substrate combination.

Protocol 5: Suzuki Coupling (C-C Bond Formation)

Materials:

  • Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 equivalent), arylboronic acid (1.2 equivalents), base (2.0 equivalents), and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 6: Sonogashira Coupling (C-C Bond Formation)

Materials:

  • Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask, add Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 equivalent), the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and triethylamine.

  • Add the terminal alkyne (1.2 equivalents) dropwise.

  • Stir at room temperature or heat gently (40-60 °C) until completion.

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[11][12][13]

Protocol 7: Buchwald-Hartwig Amination (C-N Bond Formation)

Materials:

  • Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (2-5 mol%)

  • Xantphos or BINAP (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a Schlenk flask, add the palladium precursor, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 equivalent) and the amine (1.2 equivalents).

  • Heat the mixture to 80-110 °C, monitoring the reaction by TLC.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[14][15]

Conclusion

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a highly valuable and versatile building block in heterocyclic chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups allow for the efficient construction of a wide array of complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this scaffold in the quest for novel therapeutic agents. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for the development of innovative drugs.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). DOI: 10.1039/D0OB00897A.
  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules.
  • Buchwald–Hartwig amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annul
  • Buchwald-Hartwig Amination. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Sonogashira coupling. (2024). Wikipedia. Retrieved from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Advances.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. DOI: 10.1055/s-2002-25767.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017).
  • Buchwald Hartwig Coupling. (n.d.). Common Organic Chemistry.
  • Methyl 4-hydroxypyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. (2006). Journal of Medicinal Chemistry.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012).
  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). RSC Advances.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.).
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry.
  • Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Inform
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). Molecules.
  • Process for preparing 4-hydroxypyrimidine. (n.d.).
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). PubMed.
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (n.d.).
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). NIH.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

Application

Application Note: HPLC Method Development and Validation for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Introduction & Chemical Profiling The quantitative analysis of functionalized pyrimidines is a critical workflow in pharmaceutical development, as these scaffolds serve as foundational building blocks for oncology and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The quantitative analysis of functionalized pyrimidines is a critical workflow in pharmaceutical development, as these scaffolds serve as foundational building blocks for oncology and antiviral therapeutics. Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7) presents a unique set of chromatographic challenges due to its highly polar nature and multiple hydrogen-bonding sites[1].

From a mechanistic perspective, pyrimidines bearing a hydroxyl group at the C2 or C4 position undergo lactam-lactim tautomerism (hydroxypyrimidine pyrimidone) in solution. On a chromatographic timescale, if the interconversion rate between these tautomers is similar to the mass transfer rate of the column, it manifests as severe peak broadening or splitting. Furthermore, the high polarity of the molecule often leads to poor retention on traditional hydrophobic stationary phases, necessitating highly aqueous mobile phases that risk stationary phase "dewetting" or collapse[2].

This protocol outlines a Quality by Design (QbD) approach to develop and validate a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, strictly adhering to the latest [3].

Method Development Strategy (QbD)

To establish a self-validating and robust method, the causality between the analyte's physicochemical properties and the chromatographic parameters must be controlled.

  • Stationary Phase Selection: To overcome the risk of phase collapse under highly aqueous conditions (<5% organic modifier) required to retain this polar pyrimidine, a polar-embedded C18 column is utilized. The embedded hydrophilic group (e.g., carbamate or amide) near the silica surface maintains hydration of the stationary phase, ensuring reproducible retention and superior peak shape for basic/polar compounds[4].

  • Mobile Phase pH Control: To lock the molecule into a single tautomeric state and suppress the ionization of the weakly basic pyrimidine nitrogen, an acidic mobile phase is required. Using 0.1% Formic Acid (pH ~2.7) ensures the analyte remains predominantly neutral/protonated, maximizing hydrophobic interaction with the C18 ligands while remaining fully compatible with downstream LC-MS applications[2].

  • Elution Profile: A gradient elution is employed to ensure that the primary analyte is adequately retained while strongly retained synthetic impurities or degradation products are efficiently eluted, preventing column fouling.

MethodDev Start Target Analyte Profiling (pKa, LogP, Tautomerism) Column Stationary Phase Selection (Polar-embedded C18) Start->Column MobilePhase Mobile Phase Optimization (pH 2.7 Buffer + MeCN) Start->MobilePhase Gradient Elution Profile Design (Gradient for Impurities) Column->Gradient MobilePhase->Gradient Detection Detector Optimization (PDA / UV λmax) Gradient->Detection Final Optimized HPLC Method Detection->Final

Fig 1. QbD-based HPLC Method Development Workflow for Pyrimidine Derivatives.

Optimized Chromatographic Protocol

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a target working concentration of 100 µg/mL .

Instrumental Conditions
ParameterSpecification
Column Polar-embedded C18 (e.g., Phenomenex Kinetex PS C18), 150 x 4.6 mm, 3 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C
Autosampler Temperature 5°C (to prevent degradation in solution)
Detection PDA/UV at 254 nm (Extract spectra from 200-400 nm for peak purity)
Run Time 15.0 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.0955Isocratic hold to retain polar analyte
2.0955Isocratic hold
10.04060Linear ramp to elute hydrophobic impurities
12.04060High organic wash
12.1955Return to initial conditions
15.0955Column equilibration

Method Validation Framework (ICH Q2(R2))

A scientifically sound protocol must be a self-validating system. Before executing the formal validation parameters, a System Suitability Test (SST) must be performed to ensure the instrument is fit for purpose on the day of analysis. The SST requires 5 replicate injections of the 100 µg/mL standard, demanding a %RSD of peak area ≤ 2.0%, a tailing factor (T) ≤ 1.5, and theoretical plates (N) ≥ 5000[3].

Once SST criteria are met, the method is validated according to the lifecycle approach defined in the[5].

ICHValidation ValStart ICH Q2(R2) Validation SST System Suitability (SST) (Self-Validating Baseline) ValStart->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (25-150% Target) SST->Lin Rob Robustness (DoE Approach) Spec->Rob Acc Accuracy (Spike Recovery) Lin->Acc Sens Sensitivity (LOD & LOQ) Lin->Sens Prec Precision (Repeatability & IP) Acc->Prec Report Final Validation Report Prec->Report Sens->Report Rob->Report

Fig 2. ICH Q2(R2) Analytical Method Validation Logical Framework.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance Criteria
Specificity Subject the analyte to forced degradation (0.1M HCl, 0.1M NaOH, 3% H₂O₂, 60°C heat, UV light for 24h). Analyze via PDA.No interference at the retention time of the main peak. Peak purity angle < Purity threshold.
Linearity & Range Prepare 6 concentration levels ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2.0% of target response.
Accuracy Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration (100 µg/mL).%RSD of the assay results ≤ 2.0%.
Intermediate Precision Same as repeatability, but performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve.LOD = 3.3×(σ/S) LOQ = 10×(σ/S)
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase pH (±0.2 units).System suitability criteria (Tailing factor, %RSD) must still be met under all conditions.

By adhering to this structured protocol, laboratories can ensure the reliable, reproducible, and regulatory-compliant quantification of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate throughout the drug development lifecycle.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from:[Link][3]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link][5]

  • Phenomenex Applications. Reversed-Phase HPLC Analysis of Polar Pyrimidine Derivatives (Uracil and Analogs). Retrieved from: [Link][4]

  • National Institutes of Health (PMC). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. J. Liq. Chromatogr. Relat. Technol. Retrieved from:[Link][2]

Sources

Method

Standard protocol for the N-alkylation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Application Note & Standardized Protocol Topic: Strategic N-alkylation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strateg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standardized Protocol

Topic: Strategic N-alkylation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Pyrimidines

N-alkylated pyrimidines represent a cornerstone of modern medicinal chemistry. As integral components of nucleosides, they are fundamental to the development of antiviral and anticancer agents.[1] Beyond this, the strategic introduction of alkyl groups onto the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[2] This modification is a critical step in lead optimization, transforming promising hits into viable drug candidates.[3][4]

The subject of this guide, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, is an ambident nucleophile. This means that under alkylating conditions, the reaction can occur at multiple sites, primarily the nitrogen atoms (N1 or N3) or the exocyclic oxygen atom (O4), leading to a mixture of products.[5][6] Achieving regioselective N-alkylation is therefore a significant challenge that requires precise control over reaction conditions.

This document provides a robust, field-proven protocol for the selective N-alkylation of this pyrimidine derivative. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to not only replicate the results but also to adapt the methodology for their specific research needs.

Core Protocol: N-Alkylation via Base-Mediated Alkyl Halide Reaction

This protocol employs a classical and highly effective method utilizing an alkyl halide in the presence of a mild inorganic base within a polar aprotic solvent. This approach is favored for its operational simplicity, cost-effectiveness, and high degree of control over regioselectivity.

Materials and Equipment

Reagents:

  • Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (≥98% purity)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

  • Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide) (≥98%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system with silica gel

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 Dissolve Pyrimidine & K₂CO₃ in DMF prep2 Establish Inert Atmosphere (N₂) prep1->prep2 prep3 Heat to Reaction Temperature prep2->prep3 react1 Slowly Add Alkyl Halide prep3->react1 react2 Stir and Monitor by TLC react1->react2 work1 Cool and Quench with Water react2->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash Organic Layer work2->work3 work4 Dry, Filter, and Concentrate work3->work4 purify1 Perform Flash Chromatography work4->purify1 purify2 Analyze Fractions & Combine purify1->purify2 purify3 Evaporate Solvent purify2->purify3 purify4 Characterize Final Product purify3->purify4 G Pyr Pyrimidine-OH step1 1. Deprotonation Pyr->step1 Base K₂CO₃ Base->step1 AlkylHalide R-X step2 2. Nucleophilic Attack (SN2) AlkylHalide->step2 Anion Pyrimidine Anion (Ambident) Anion->step2 ProductN N-Alkylated Product ProductO O-Alkylated Product (Minor) step1->Anion step2->ProductN Major Pathway (N is softer nucleophile) step2->ProductO Minor Pathway (O is harder nucleophile)

Sources

Application

Reagents and optimal conditions for the ester hydrolysis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Abstract The hydrolysis of methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of modified nucleosides, kinase inhibitors, and other advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hydrolysis of methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of modified nucleosides, kinase inhibitors, and other advanced pharmaceutical intermediates. This procedure presents a unique chemoselectivity challenge: the desired cleavage of the C5 methyl ester must be achieved without triggering the degradation of the labile C2 methoxy group. This application note details the mechanistic rationale, optimized reagents, and a self-validating protocol to achieve >85% yield of the target carboxylic acid with high analytical purity.

Mechanistic Insights & Chemoselectivity Challenges

To design an effective hydrolysis protocol, one must first understand the electronic environment of the pyrimidine substrate. Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate exists predominantly as its 4-oxo tautomer (2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate).

The primary synthetic challenge lies in the vulnerability of the 2-methoxy group. In pyrimidine systems, C2 methoxy substituents act as imidate-like ethers and are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by hydroxide ions or acid-catalyzed cleavage. Exposure to harsh basic or acidic conditions inevitably leads to the formation of hydroxylated pyrimidines, effectively degrading the substrate into a 2,4-dihydroxypyrimidine (uracil) derivative[1].

To mitigate this, mild saponification using Lithium Hydroxide (LiOH) is the standard for 2-methoxypyrimidine systems, as demonstrated in the synthesis of complex pyrimidine-containing therapeutics[2]. LiOH provides a sufficiently nucleophilic environment to cleave the ester but is less aggressive than sodium or potassium hydroxide. Furthermore, utilizing a mixed-solvent system (e.g., THF/MeOH/H2O) is critical to ensure homogeneous cleavage at room temperature without requiring thermal activation[3].

Optimization of Hydrolysis Conditions

The table below summarizes the quantitative data driving the selection of the optimal reagent system. Deviating from the recommended mild conditions drastically shifts the reaction pathway toward ether cleavage.

Table 1: Comparison of Hydrolysis Conditions for 2-Methoxypyrimidine Esters

Reagent SystemSolvent MatrixTemp.TimeChemoselectivity (Ester vs. Ether)Expected Yield
LiOH·H₂O (3.0 eq) THF / MeOH / H₂O (3:1:1) 20–25 °C 4–6 h High (Selective for ester) >85%
NaOH (3.0 eq)EtOH / H₂O (1:1)60 °C2 hLow (Cleaves 2-methoxy)<30%
HCl (6.0 M)H₂O100 °C12 hNone (Complete degradation)0% (Uracil formed)

Reaction Pathway

The following diagram illustrates the chemoselective pathway utilized in this protocol versus the degradation pathways triggered by suboptimal conditions.

G SM Methyl 4-hydroxy-2-methoxy- pyrimidine-5-carboxylate Mild LiOH (aq) THF/MeOH, 20°C SM->Mild Harsh NaOH/Heat or Strong Acid SM->Harsh Product 4-Hydroxy-2-methoxy- pyrimidine-5-carboxylic acid (Target) Mild->Product Degradation 2,4-Dihydroxypyrimidine- 5-carboxylic acid (Impurity) Harsh->Degradation Product->Harsh

Reaction pathways for the ester hydrolysis of methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

Step-by-Step Experimental Protocol

This protocol is scaled for 10.0 mmol of starting material.

Materials Required:
  • Substrate: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.84 g, 10.0 mmol)

  • Base: Lithium hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol, 3.0 equiv)

  • Solvents: Tetrahydrofuran (THF, 30 mL), Methanol (MeOH, 10 mL), Deionized Water (H₂O, 25 mL total)

  • Quenching Agent: 1 M Citric Acid (aq) or 1 M HCl (aq)

Procedure:

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.84 g, 10.0 mmol).

  • Suspend the solid in a solvent mixture of THF (30 mL) and MeOH (10 mL).

Causality Note: THF provides excellent solubility for the organic ester. MeOH acts as a phase-transfer co-solvent, ensuring the mixture remains completely homogeneous once the aqueous base is introduced, thereby preventing localized unreacted pockets.

Step 2: Base Addition 3. Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in deionized water (10 mL). 4. Add the aqueous LiOH solution dropwise to the stirring suspension at room temperature (20–25 °C).

Causality Note: Dropwise addition prevents localized exothermic spikes. Elevated temperatures drastically increase the risk of hydroxide attacking the C2 position, leading to the loss of the methoxy group.

Step 3: Reaction Monitoring 5. Stir the reaction mixture at room temperature for 4–6 hours. 6. Monitor the reaction progress via LC-MS or TLC (Eluent: DCM/MeOH 9:1). Wait until the starting material is completely consumed.

Step 4: Workup and Isolation 7. Concentrate the mixture under reduced pressure (rotary evaporator bath temperature strictly < 30 °C) to remove the volatile organics (THF and MeOH). 8. Dilute the remaining aqueous layer with additional deionized water (15 mL) and cool the flask in an ice-water bath to exactly 0 °C. 9. Slowly acidify the aqueous solution by dropwise addition of 1 M Citric Acid (or carefully titrated 1 M HCl) until the pH reaches 3.0–4.0 .

Causality Note: Strict temperature control (0 °C) and mild acidification are the most critical steps in the isolation phase. Over-acidification (pH < 2) will protonate the pyrimidine ring, activating the 2-methoxy group toward rapid acid-catalyzed hydrolysis into a uracil derivative.

  • Collect the resulting white to off-white precipitate by vacuum filtration.

  • Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium salts, followed by cold diethyl ether (10 mL) to remove trace organic impurities.

  • Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the pure 4-hydroxy-2-methoxypyrimidine-5-carboxylic acid.

Self-Validating Quality Control (QC)

To ensure the integrity of the protocol and confirm that over-hydrolysis did not occur, the isolated product must be validated using the following analytical checkpoints:

  • LC-MS Analysis: The product should exhibit a mass corresponding to the desired carboxylic acid. Look for the [M−H]− peak at m/z 169 in negative ion mode. If a peak at m/z 155 is observed, this indicates the loss of the methyl group from the methoxy ether (formation of the uracil derivative).

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • Success Indicator: A sharp singlet integrating to 3H at approximately δ 3.85–3.95 ppm confirms the retention of the 2-methoxy group.

    • Failure Indicator: The disappearance of this methoxy singlet, coupled with an upfield shift of the C6 aromatic proton, indicates that the reaction conditions were too harsh and the ether was cleaved.

References

  • Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington's Disease Pathology. PubMed Central (PMC). Available at: [Link]

  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Biochemical Assays Using Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate Derivatives

Introduction: The Therapeutic Potential of Pyrimidine Derivatives The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate and its derivatives have emerged as a promising class of molecules with the potential to modulate the activity of key enzymes implicated in a range of human diseases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro biochemical assays to characterize the inhibitory activity of these pyrimidine derivatives against two exemplary and therapeutically relevant enzyme targets: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2) and Human Cytomegalovirus (HCMV) pUL89 Endonuclease.

The rationale for selecting these targets lies in the established precedent for pyrimidine-based compounds to exhibit inhibitory effects on these enzymes. HIF prolyl hydroxylases are key oxygen sensors in the cell, and their inhibition can stimulate erythropoiesis, offering a potential treatment for anemia[1]. The HCMV pUL89 endonuclease is essential for viral replication, making it an attractive target for the development of novel antiviral therapies[2][3][4].

This guide is designed to provide not just a set of instructions, but a framework for understanding the principles behind the assays, ensuring robust and reproducible data generation. We will delve into the mechanistic basis of the assays, provide detailed, step-by-step protocols, and offer insights into data analysis and interpretation.

Section 1: Targeting Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2)

HIF is a master transcriptional regulator that controls cellular responses to low oxygen levels (hypoxia)[5][6][7]. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-1α) is hydroxylated by HIF prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation[5][7][8]. In hypoxia, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism[5][9][10]. Inhibition of PHDs with small molecules, such as certain pyrimidine derivatives, can mimic the hypoxic state and stabilize HIF-1α, offering therapeutic potential for conditions like anemia.

HIF-1α Signaling Pathway

The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention for PHD2 inhibitors.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD2 Inhibition HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Hydroxylation PHD2 PHD2 (Prolyl Hydroxylase 2) PHD2->Hydroxylated HIF-1α O2 O2 O2->PHD2 Fe2 Fe(II) Fe2->PHD2 aKG α-KG aKG->PHD2 VHL VHL E3 Ligase Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF-1α_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Pyrimidine_Derivative Methyl 4-hydroxy-2-methoxypyrimidine -5-carboxylate Derivative Pyrimidine_Derivative->PHD2 Inhibition

Caption: HIF-1α signaling under normoxia vs. hypoxia/PHD2 inhibition.

In Vitro Assay for PHD2 Inhibition: A Luminescence-Based Approach

A robust and high-throughput compatible method for assessing PHD2 inhibition is a luminescence-based assay that measures the consumption of a co-substrate or the formation of a product. Here, we describe a protocol adapted from commercially available assay kits that monitor the amount of a key co-substrate, α-ketoglutarate (α-KG), remaining after the enzymatic reaction.

Principle: The assay is performed in a two-step process. First, the PHD2 enzyme is incubated with the HIF-1α substrate peptide, Fe(II), ascorbate, and the test compound (the pyrimidine derivative). The reaction consumes α-KG. In the second step, an α-KG detection reagent is added. This reagent contains an enzyme that utilizes α-KG to produce a product that is then used in a luciferase-based reaction to generate a luminescent signal. The intensity of the light produced is directly proportional to the amount of α-KG remaining, and therefore inversely proportional to the PHD2 activity.

Self-Validation: The protocol incorporates several controls to ensure data integrity:

  • No-Enzyme Control: Measures the background signal in the absence of PHD2 activity.

  • No-Inhibitor Control (Vehicle Control): Represents 100% enzyme activity.

  • Positive Control Inhibitor: A known PHD2 inhibitor is used to confirm the assay is responsive to inhibition.

Protocol: Luminescence-Based PHD2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X PHD2 enzyme solution in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeSO₄, 2 mM Ascorbate).

    • Prepare a 2X substrate solution containing the HIF-1α peptide substrate and α-KG in the assay buffer. The final concentration of the HIF-1α peptide and α-KG should be at their respective Km values to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of the Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate derivatives in 100% DMSO. Then, dilute these into the assay buffer to create 4X inhibitor solutions with a final DMSO concentration of 2%.

  • Assay Plate Setup (384-well, white, opaque plate):

    • Add 5 µL of the 4X inhibitor solutions or control (assay buffer with 2% DMSO for no-inhibitor control) to the appropriate wells.

    • Add 5 µL of the 2X PHD2 enzyme solution to all wells except the no-enzyme control wells. Add 5 µL of assay buffer to the no-enzyme control wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of the α-KG detection reagent to all wells.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.

Parameter Description Typical Value
IC₅₀ Half-maximal inhibitory concentrationDependent on compound potency
Z'-factor A measure of assay quality> 0.5 indicates a robust assay
Signal-to-Background Ratio of the no-inhibitor control signal to the no-enzyme control signal> 5 is desirable

Section 2: Targeting Human Cytomegalovirus (HCMV) pUL89 Endonuclease

Human cytomegalovirus is a widespread pathogen that can cause severe disease in immunocompromised individuals and newborns. Current antiviral therapies primarily target the viral DNA polymerase, but the emergence of drug resistance necessitates the development of new drugs with novel mechanisms of action[11]. The HCMV terminase complex, which is responsible for cleaving the viral DNA concatemers into unit-length genomes for packaging into new virions, represents a promising antiviral target[3][12][13]. The pUL89 subunit of this complex contains the endonuclease activity that is essential for this process[4][14]. Inhibiting pUL89 endonuclease activity can block viral replication.

Role of pUL89 in the HCMV Replication Cycle

The following diagram illustrates the late stage of the HCMV replication cycle, highlighting the critical role of the terminase complex and the point of intervention for pUL89 inhibitors.

HCMV_Replication cluster_replication HCMV Late Replication in Host Cell Nucleus DNA_Replication Viral DNA Replication Concatemers ...-genome-genome-genome-... DNA_Replication->Concatemers Packaging DNA Packaging Concatemers->Packaging Procapsid Procapsid Assembly Procapsid->Packaging Terminase_Complex Terminase Complex (pUL56, pUL89, pUL51) Terminase_Complex->Packaging pUL89 pUL89 Endonuclease Activity Terminase_Complex->pUL89 Cleavage DNA Cleavage Packaging->Cleavage Mature_Capsid Mature Nucleocapsid Cleavage->Mature_Capsid Nuclear_Egress Nuclear Egress Mature_Capsid->Nuclear_Egress Pyrimidine_Derivative Methyl 4-hydroxy-2-methoxypyrimidine -5-carboxylate Derivative Pyrimidine_Derivative->pUL89 Inhibition pUL89->Cleavage

Caption: Role of pUL89 endonuclease in HCMV DNA packaging and cleavage.

In Vitro Assay for pUL89 Endonuclease Inhibition: A Fluorescence Polarization (FP) Approach

A fluorescence polarization (FP) assay is a homogeneous and sensitive method for monitoring changes in the size of a fluorescently labeled molecule in solution, making it well-suited for measuring nuclease activity[9][15].

Principle: The assay utilizes a short, double-stranded DNA (dsDNA) substrate that is labeled with a fluorophore (e.g., fluorescein) at one end. This relatively large, intact substrate tumbles slowly in solution, resulting in a high FP value when excited with polarized light. Upon incubation with the pUL89 endonuclease, the dsDNA substrate is cleaved into smaller fragments. These smaller, fluorescently labeled fragments tumble more rapidly in solution, leading to a decrease in the FP value. The magnitude of the decrease in FP is directly proportional to the endonuclease activity. Inhibitors of pUL89 will prevent the cleavage of the substrate, thus maintaining a high FP signal.

Self-Validation:

  • No-Enzyme Control: Establishes the high FP signal of the intact substrate.

  • No-Inhibitor Control (Vehicle Control): Represents 100% endonuclease activity and the low FP signal.

  • Positive Control Inhibitor: A known nuclease inhibitor or a previously characterized pUL89 inhibitor is used to validate the assay's responsiveness.

Protocol: Fluorescence Polarization-Based pUL89 Endonuclease Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X pUL89 enzyme solution in a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM MnCl₂, 1 mM DTT).

    • Prepare a 2X fluorescently labeled dsDNA substrate solution in the assay buffer. The final concentration of the substrate should be below its Km value for the enzyme to ensure sensitivity to inhibitors.

    • Prepare serial dilutions of the Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate derivatives in 100% DMSO. Then, dilute these into the assay buffer to create 4X inhibitor solutions with a final DMSO concentration of 2%.

  • Assay Plate Setup (384-well, black, low-binding plate):

    • Add 5 µL of the 4X inhibitor solutions or control (assay buffer with 2% DMSO for no-inhibitor control) to the appropriate wells.

    • Add 5 µL of the 2X pUL89 enzyme solution to all wells except the no-enzyme control wells. Add 5 µL of assay buffer to the no-enzyme control wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the 2X dsDNA substrate solution to all wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • The raw FP data is typically reported in millipolarization units (mP).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * ((mP_Inhibitor - mP_NoInhibitor) / (mP_NoEnzyme - mP_NoInhibitor))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Parameter Description Typical Value
IC₅₀ Half-maximal inhibitory concentrationDependent on compound potency
Z'-factor A measure of assay quality> 0.5 indicates a robust assay
Assay Window (ΔmP) The difference in mP between the no-enzyme and no-inhibitor controlsA larger window indicates a more robust assay

Conclusion

The in vitro biochemical assays detailed in this application note provide a robust framework for the characterization of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate derivatives as potential inhibitors of PHD2 and HCMV pUL89 endonuclease. By understanding the underlying principles and meticulously following the outlined protocols, researchers can generate high-quality, reproducible data to advance their drug discovery programs. It is crucial to remember that these protocols serve as a starting point, and optimization of assay conditions, such as enzyme and substrate concentrations, and incubation times, may be necessary to achieve optimal performance for a specific set of compounds and research objectives. The integration of sound assay design, appropriate controls, and rigorous data analysis will ultimately enable the identification and development of novel therapeutic agents from this promising class of pyrimidine derivatives.

References

  • Bastos, M. L., et al. (2021). Fluorescence Polarization Assays in High-Throughput Screening and Drug Discovery: A Review. Pharmaceuticals, 14(5), 443. [Link]

  • Briese, T., et al. (2013). The Novel Anticytomegalovirus Compound AIC246 (Letermovir) Inhibits Human Cytomegalovirus Replication through a Specific Antiviral Mechanism That Involves the Viral Terminase. Journal of Virology, 87(16), 8954-8964. [Link]

  • Chou, S. (2015). Advances in the treatment of cytomegalovirus infection. Expert Opinion on Pharmacotherapy, 16(10), 1525-1538. [Link]

  • Cui, J., et al. (2020). Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds. Journal of Medicinal Chemistry, 63(21), 12599-12613. [Link]

  • Epstein, A. C., et al. (2001). C. elegans EGL-9 and mammalian homologs define a family of dioxygenases that regulate HIF by prolyl hydroxylation. Cell, 107(1), 43-54. [Link]

  • Hewitson, K. S., & Schofield, C. J. (2004). The HIF pathway as a therapeutic target. Drug Discovery Today, 9(16), 704-711. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Lurain, N. S., & Chou, S. (2010). Antiviral drug resistance in a clinical and molecular framework. Clinical Microbiology Reviews, 23(3), 523-537. [Link]

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia. Nature Reviews Nephrology, 12(3), 157-168. [Link]

  • Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408. [Link]

  • Wang, Z., et al. (2017). Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. Journal of Virology, 91(10), e02152-16. [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • Scheffczik, H., et al. (2019). The human cytomegalovirus terminase complex as an antiviral target: a close-up view. Antiviral Research, 169, 104546. [Link]

  • Scholz, B., et al. (2019). Full-length human cytomegalovirus terminase pUL89 adopts a two-domain structure specific for DNA packaging. PLoS Pathogens, 15(12), e1008183. [Link]

  • Kaelin, W. G., Jr., & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase pathway. Molecular Cell, 30(4), 393-402. [Link]

  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

  • Liefhebber, J. M., et al. (2011). The Novel Anticytomegalovirus Compound AIC246 (Letermovir) Inhibits Human Cytomegalovirus Replication through a Specific Antiviral Mechanism That Involves the Viral Terminase. Journal of Virology, 85(20), 10884-10893. [Link]

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. [Link]

  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]

  • National Cancer Institute. (2015). SOP340903: HIF-1alpha Immunoassay. [Link]

  • Wang, L., et al. (2018). Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex. European Journal of Medicinal Chemistry, 157, 104-113. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]

  • Dittmer, A., et al. (2006). Identification of the Interaction Domain of the Small Terminase Subunit pUL89 with the Large Subunit pUL56 of Human Cytomegalovirus. Biochemistry, 45(26), 7983-7991. [Link]

  • Stuyver, L. J., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry, 49(3), 883-893. [Link]

  • Obiol-Pardo, C., et al. (2011). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 413(1), 33-40. [Link]

  • Wikipedia. (n.d.). HIF1A. [Link]

  • Assay Genie. (n.d.). Human HIF-1α (Hypoxia Inducible Factor 1 Alpha) ELISA Kit. [Link]

  • Rybnikova, E., et al. (2020). Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. International Journal of Molecular Sciences, 21(15), 5249. [Link]

  • Gold, B., et al. (2011). The Novel Anticytomegalovirus Compound AIC246 (Letermovir) Inhibits Human Cytomegalovirus Replication through a Specific Antiviral Mechanism That Involves the Viral Terminase. PLoS Pathogens, 7(7), e1002164. [Link]

  • Szychowski, K. A., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(20), 7085. [Link]

  • Di Martino, S., et al. (2021). A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase. International Journal of Molecular Sciences, 22(11), 6049. [Link]

  • Parks, S. K., et al. (2016). Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. Nature Communications, 7, 13750. [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Semenza, G. L. (2007). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Current Pharmaceutical Design, 13(10), 975-979. [Link]

  • CUSABIO. (n.d.). HIF-1 signaling pathway. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combined Chemical & High Throughput Screening, 6(3), 167-176. [Link]

Sources

Application

The Strategic Utility of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based building blocks, Methyl 4-hydroxy-2-methoxypyrimidine-5-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based building blocks, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate stands out as a particularly versatile starting material. Its trifunctional nature, featuring a reactive hydroxyl group, a displaceable methoxy group, and a readily modifiable methyl ester, offers a multitude of synthetic handles for the construction of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the chemical reactivity of this compound and presents detailed protocols for its conversion into valuable precursors for drug discovery and development.

The Chemical Landscape of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

The reactivity of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is dictated by its three principal functional groups. Understanding the interplay and selective manipulation of these groups is paramount for its effective utilization in multi-step syntheses.

  • C4-Hydroxyl Group: This group exhibits tautomerism, existing in equilibrium with its keto form. It can be readily converted into a more reactive leaving group, typically a chloride, which then allows for the introduction of various nucleophiles at the C4 position.

  • C2-Methoxy Group: The C2 position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). The methoxy group, while not an exceptionally strong leaving group, can be displaced by a range of nucleophiles, particularly under forcing conditions or with prior activation of the ring.

  • C5-Methyl Ester: The ester functionality is a classic site for modification. It can be hydrolyzed to the corresponding carboxylic acid or, more commonly, directly converted into a wide array of amides through reaction with primary or secondary amines. This transformation is frequently a key step in the synthesis of bioactive molecules.

The strategic, sequential reaction at these sites allows for the controlled and efficient elaboration of the pyrimidine core, leading to a diverse range of pharmaceutical intermediates.

Key Synthetic Transformations and Protocols

This section details validated protocols for the conversion of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate into key pharmaceutical intermediates. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Amidation of the C5-Ester: A Gateway to Bioactive Carboxamides

The conversion of the C5-methyl ester to an amide is a fundamental transformation, as the carboxamide moiety is a common feature in many drug molecules, contributing to their binding affinity and pharmacokinetic properties. Direct amidation with an amine is often the most efficient route.

Protocol 1: Synthesis of N-Aryl/Alkyl-4-hydroxy-2-methoxypyrimidine-5-carboxamides

This protocol describes a general procedure for the direct amidation of the methyl ester.

Rationale: This one-step conversion is highly atom-economical. The choice of a high-boiling point solvent like N,N-dimethylformamide (DMF) allows for the reaction to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion, especially with less nucleophilic amines.

Experimental Protocol:

  • To a solution of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.0 eq.) in anhydrous DMF, add the desired primary or secondary amine (1.2 eq.).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N-substituted-4-hydroxy-2-methoxypyrimidine-5-carboxamide.

Reagent/SolventRoleTypical Quantity
Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylateStarting Material1.0 eq.
AmineNucleophile1.2 eq.
N,N-Dimethylformamide (DMF)SolventAppropriate volume for dissolution

Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the methyl ester singlet (around 3.8-3.9 ppm in 1H NMR) and the appearance of amide N-H signals (if applicable) are indicative of a successful reaction.

Activation of the C4-Hydroxyl Group: Preparation of a Key Intermediate for Nucleophilic Substitution

To introduce diversity at the C4 position, the hydroxyl group is typically converted into a better leaving group, most commonly a chloride. This is achieved using standard chlorinating agents like phosphorus oxychloride (POCl3).

Protocol 2: Synthesis of Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate

Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction, preventing potential side reactions.

Experimental Protocol:

  • To a flask containing Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.0 eq.), add phosphorus oxychloride (5-10 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N-diisopropylethylamine (1.5 eq.) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux (around 110 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the excess POCl3 is carefully quenched by slowly adding the reaction mixture to ice water with vigorous stirring.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate.

Reagent/SolventRoleTypical Quantity
Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylateStarting Material1.0 eq.
Phosphorus oxychloride (POCl3)Chlorinating Agent5-10 eq.
N,N-Diisopropylethylamine (DIPEA)Base1.5 eq.

Self-Validation: Successful conversion can be confirmed by the disappearance of the hydroxyl proton signal in the 1H NMR spectrum and a characteristic shift in the signals of the pyrimidine ring protons. Mass spectrometry will show the expected molecular ion peak for the chlorinated product.

Nucleophilic Substitution at C4: Building Molecular Complexity

With the C4-chloro intermediate in hand, a wide variety of nucleophiles can be introduced at this position, significantly expanding the molecular diversity of the resulting intermediates.

Protocol 3: Synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate Derivatives

Rationale: The C4 position of the 4-chloropyrimidine is highly activated towards nucleophilic aromatic substitution. The reaction with amines typically proceeds smoothly, often at room temperature or with gentle heating. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature.

Experimental Protocol:

  • Dissolve Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile, THF, or DMF.

  • Add the desired primary or secondary amine (1.1-1.5 eq.) and a non-nucleophilic base like DIPEA or triethylamine (TEA) (1.5-2.0 eq.) to scavenge the HCl formed.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • Purification by column chromatography or recrystallization affords the desired 4-amino-substituted pyrimidine.

Reagent/SolventRoleTypical Quantity
Methyl 4-chloro-2-methoxypyrimidine-5-carboxylateElectrophile1.0 eq.
AmineNucleophile1.1-1.5 eq.
DIPEA or TEABase1.5-2.0 eq.
Acetonitrile, THF, or DMFSolventTo dissolve reactants

Self-Validation: The successful substitution is confirmed by NMR spectroscopy, where the introduction of the new amino substituent will result in characteristic new signals and shifts. Mass spectrometry will confirm the expected molecular weight of the product.

Nucleophilic Substitution at C2: Modifying the "Eastern" Sector

While the C4 position is generally more reactive after activation, the C2-methoxy group can also be displaced by strong nucleophiles, providing another avenue for diversification.

Protocol 4: Synthesis of 2-Substituted-4-hydroxypyrimidine-5-carboxylates

Rationale: Displacement of the C2-methoxy group typically requires more forcing conditions than substitution at an activated C4 position. The reaction often necessitates higher temperatures and may be facilitated by the use of a strong nucleophile.

Experimental Protocol:

  • In a sealed tube, combine Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.0 eq.) with an excess of the desired amine (3-5 eq.).

  • Add a suitable high-boiling solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 120-150 °C for 24-48 hours.

  • After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated.

  • Purification by column chromatography provides the desired 2-substituted pyrimidine.

Reagent/SolventRoleTypical Quantity
Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylateStarting Material1.0 eq.
AmineNucleophile3-5 eq.
1,4-Dioxane or NMPSolventTo dissolve reactants

Self-Validation: The disappearance of the C2-methoxy signal (a singlet around 4.0 ppm in 1H NMR) and the appearance of signals corresponding to the newly introduced substituent will confirm the success of the reaction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations described in this guide.

G start Methyl 4-hydroxy-2-methoxy- pyrimidine-5-carboxylate amide N-Aryl/Alkyl-4-hydroxy-2-methoxy- pyrimidine-5-carboxamide start->amide Amine, DMF, Δ (Protocol 1) chloro Methyl 4-chloro-2-methoxy- pyrimidine-5-carboxylate start->chloro POCl3, DIPEA, Δ (Protocol 2) subst2 2-Substituted-4-hydroxy- pyrimidine-5-carboxylate start->subst2 Amine, Dioxane, Δ (Protocol 4) amino4 Methyl 4-amino-2-methoxy- pyrimidine-5-carboxylate chloro->amino4 Amine, Base (Protocol 3)

Caption: Key synthetic transformations of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

Conclusion

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. By understanding and strategically applying the distinct reactivity of its three functional groups, medicinal chemists can efficiently generate libraries of complex molecules for drug discovery programs. The protocols detailed herein provide a solid foundation for the practical application of this important building block. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Shaabani, A., et al. (2018). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. Available at: [Link]

  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. Available at: [Link]

  • Shirini, F., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Available at: [Link]

  • Abdel-Megid, M. (2001). SYNTHESIS OF PYRIMIDO [4,5-d] PYRIMIDINETHIONE DERIVATIVES AS BIOCIDAL AGENTS. Egyptian Journal of Chemistry.
  • Al-Ostoot, F. H., et al. (2020). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. ResearchGate. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. ResearchGate. Available at: [Link]

  • RSC Chemistry Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • Bourlot, A. S., & Merour, J. Y. (1995). ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. Main Group Chemistry News.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

  • NextSDS. (n.d.). methyl 4-chloro-5-methoxypyrimidine-2-carboxylate. Available at: [Link]

  • De Vicente, J., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Massey, I. S., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Available at: [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available at: [Link]

  • He, H.-Y., et al. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Method

Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Introduction: Accelerating Pyrimidine Synthesis with Microwave Technology Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Pyrimidine Synthesis with Microwave Technology

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Pyrimidine derivatives are integral to a vast array of biologically active compounds, and the development of efficient and sustainable synthetic methodologies is of paramount importance.[1][2] Traditional synthesis routes for such compounds often involve lengthy reaction times, harsh conditions, and can lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering substantial improvements over conventional heating methods.[3] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[4] This is due to the efficient and uniform heating of the reaction mixture at a molecular level.[3]

These application notes provide a detailed protocol for the rapid and efficient synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, leveraging the power of microwave irradiation. The described method is designed for researchers, scientists, and drug development professionals seeking to streamline their synthetic workflows and adopt more sustainable practices.

Reaction Principle and Mechanism

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The presented protocol is based on the cyclocondensation reaction between an N-C-N synthon, O-methylisourea, and a C-C-C synthon, dimethyl acetylenedicarboxylate (DMAD). This approach is a well-established strategy for constructing the pyrimidine core.[5]

The reaction proceeds through a cascade of nucleophilic addition and cyclization steps. The initial step involves a Michael-type addition of the more nucleophilic nitrogen of O-methylisourea to one of the electrophilic acetylenic carbons of DMAD. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the carbonyl carbon of the ester group. Subsequent tautomerization of the resulting intermediate leads to the formation of the stable aromatic 4-hydroxypyrimidine ring.

The use of microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers of the individual steps, leading to a rapid formation of the desired product.

Visualizing the Synthesis

To illustrate the chemical transformation and the overall workflow, the following diagrams have been generated.

G cluster_reactants Reactants cluster_product Product reactant1 O-Methylisourea (N-C-N Synthon) product Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate reactant1->product + Microwave Irradiation reactant2 Dimethyl Acetylenedicarboxylate (DMAD) (C-C-C Synthon) reactant2->product caption Reaction Scheme.

Caption: Reaction Scheme for the synthesis of the target molecule.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines the step-by-step procedure for the synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate using a dedicated microwave reactor.

Materials and Reagents
  • O-Methylisourea hydrochloride (or sulfate salt)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Sodium methoxide (or other suitable base)

  • Anhydrous methanol

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

  • Microwave reaction vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure
  • Preparation of O-Methylisourea Free Base (in situ):

    • In a clean, dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add O-methylisourea hydrochloride (1.0 mmol).

    • Add anhydrous methanol (4 mL) to the vial and stir to dissolve.

    • Carefully add a solution of sodium methoxide in methanol (1.0 mmol, typically from a 25 wt% solution) dropwise to the stirred solution. The formation of a precipitate (NaCl) may be observed. This in-situ neutralization generates the reactive free base of O-methylisourea.

  • Reactant Addition:

    • To the methanolic solution of O-methylisourea, add dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol, 1.0 eq) dropwise while stirring.

  • Microwave Irradiation:

    • Seal the reaction vial securely with a cap.

    • Place the vial inside the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows (these may require optimization based on the specific microwave unit):

      • Temperature: 120 °C

      • Time: 10 minutes

      • Power: Dynamic (will adjust to maintain temperature)

      • Stirring: High

  • Reaction Work-up and Product Isolation:

    • After the irradiation is complete, allow the reaction vial to cool to room temperature (or below 50°C) before carefully opening it.

    • Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure.

    • To the resulting residue, add deionized water (10 mL) and ethyl acetate (15 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

Data Presentation: Reaction Parameter Overview

The following table summarizes the key parameters for the microwave-assisted synthesis.

ParameterValueNotes
Reactants O-Methylisourea, DMADEquimolar amounts (1:1 ratio)
Base Sodium MethoxideUsed to generate the free base of O-methylisourea
Solvent Anhydrous MethanolA polar solvent that absorbs microwave energy efficiently
Microwave Power DynamicThe instrument adjusts power to maintain the set temperature
Temperature 120 °CProvides sufficient energy for rapid reaction
Reaction Time 10 minutesSignificantly shorter than conventional heating methods
Work-up Liquid-liquid extractionStandard procedure for isolating organic products
Purification Recrystallization/ChromatographyTo obtain a high-purity final product

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from reactant preparation to the purified product.

G A 1. Prepare O-Methylisourea Free Base in Methanol B 2. Add Dimethyl Acetylenedicarboxylate (DMAD) A->B C 3. Seal Vial and Place in Microwave Reactor B->C D 4. Microwave Irradiation (120°C, 10 min) C->D E 5. Cooling and Depressurization D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Liquid-Liquid Extraction (Ethyl Acetate/Water) F->G H 8. Drying and Concentration of Organic Phase G->H I 9. Purification (Recrystallization/Chromatography) H->I J Pure Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate I->J caption Experimental Workflow.

Caption: A step-by-step overview of the experimental procedure.

Conclusion and Future Perspectives

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. By significantly reducing reaction times and potentially increasing yields, this method offers a superior alternative to conventional synthetic approaches.[4] The principles outlined herein can be adapted for the synthesis of a diverse library of pyrimidine derivatives, thereby accelerating drug discovery and development programs. Further optimization of reaction conditions, such as solvent choice and catalyst screening, could lead to even greater improvements in efficiency and sustainability.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (2014). International Journal of Scientific & Engineering Research. [Link]

  • Microwave-assisted tandem Michael addition–cyclocondensation to form sulfur-functionalized pyrimidines. (2023). ResearchGate. [Link]

  • Process for preparing 4-hydroxypyrimidine. (1989).
  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. (2012). PubMed Central. [Link]

  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. (2018). Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. (2026). PubMed Central. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (2016). RSIS International. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (2020). Semantic Scholar. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Microwave assisted synthesis of pyrimido [4, 5-d] pyrimidine derivatives in dry media. (2014). ResearchGate. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Thieme Chemistry. [Link]

  • PATHWAYS FOR THE SYNTHESIS OF PYRIMIDINE AND PYRAN BASED HETEROCYCLIC DERIVATIVES: A CONCISE REVIEW. (2015). Bibliomed. [Link]

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2020). PubMed Central. [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. (2019). MDPI. [Link]

  • 2-methyl-4-hydroxyquinoline. (1955). Organic Syntheses. [Link]

  • Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. (2012). PubMed Central. [Link]

  • (PDF) Microwave assisted organic synthesis of some traditional and named reactions: A practical approach of green chemistry. (2025). ResearchGate. [Link]

  • Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. (2000). Sciforum. [Link]

  • Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst. (2020). Frontiers. [Link]

  • Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. (2024). Philippine Journal of Science. [Link]

  • Studies on pyrimidine derivatives. XII. Reaction of 4,6-disubstituted pyrimidine N-oxides with dimethyl acetylenedicarboxylate. (1979). R Discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the overall synthesis yield of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. This guide is des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your overall yield.

The synthesis of polysubstituted pyrimidines is a cornerstone of medicinal chemistry, with the resulting scaffolds forming the core of numerous therapeutic agents.[1] Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a valuable building block in this field. However, its synthesis can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides practical, field-tested insights to overcome these common hurdles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that can arise during the synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. Each problem is followed by a detailed explanation of its probable causes and a step-by-step protocol for resolution.

Issue 1: Low Overall Reaction Yield

A common frustration in any synthesis is a lower-than-expected yield of the final product. In the case of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, this can often be traced back to several key factors in the primary cyclocondensation reaction.

Probable Causes & Solutions:

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical for driving the reaction to completion. While various conditions have been reported for pyrimidine synthesis, a sodium methoxide/methanol system is frequently employed for this type of transformation.[2][3]

    • Causality: Sodium methoxide acts as a strong base, deprotonating the starting materials to facilitate the cyclization. Methanol serves as a compatible solvent. Insufficient base can lead to incomplete reaction, while an inappropriate solvent can hinder solubility and reaction kinetics.

    • Troubleshooting Protocol:

      • Ensure the use of anhydrous methanol to prevent quenching of the sodium methoxide.

      • Use a freshly prepared solution of sodium methoxide or a high-quality commercial solution.

      • The molar ratio of sodium methoxide to the limiting reagent is crucial. An excess is typically required to drive the equilibrium towards the product. A molar ratio of 2.5–4.5:1 (sodium methoxide: limiting reagent) has been shown to be effective in similar syntheses.[3]

  • Reaction Temperature and Time: Pyrimidine ring formation is often sensitive to temperature.

    • Causality: Insufficient heat may lead to a sluggish reaction, while excessive heat can promote the formation of side products and decomposition.

    • Troubleshooting Protocol:

      • Initiate the reaction at a lower temperature (e.g., under ice bath conditions) during the addition of reagents to control any initial exotherm.[3]

      • After the initial addition, allow the reaction to proceed at a moderately elevated temperature (e.g., 18-25°C or gentle reflux) for a sufficient duration (e.g., 3-5 hours).[3]

      • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TDC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Purity of Starting Materials: The purity of the starting materials, particularly the amidine salt, can significantly impact the yield.

    • Causality: Impurities in the starting materials can introduce competing side reactions or inhibit the desired transformation.

    • Troubleshooting Protocol:

      • Ensure the acetamidine hydrochloride (or other amidine source) is of high purity and dry.

      • Recrystallize or purify starting materials if their purity is questionable.

Issue 2: Formation of Significant Impurities

The presence of persistent impurities can complicate purification and reduce the final yield of the desired product.

Probable Causes & Solutions:

  • Side Reactions from 1,3-Dicarbonyl Component: The 1,3-dicarbonyl starting material can undergo self-condensation or other side reactions under basic conditions.

    • Causality: The enolizable protons of the 1,3-dicarbonyl compound make it susceptible to various base-catalyzed side reactions.

    • Troubleshooting Protocol:

      • Control the rate of addition of the base to the reaction mixture to minimize localized high concentrations.

      • Maintain the recommended reaction temperature to disfavor the kinetics of side product formation.

  • Incomplete Cyclization or Rearrangement: In some cases, the reaction may stall at an intermediate stage or undergo an undesired rearrangement.

    • Causality: Factors such as steric hindrance or electronic effects of the substituents can influence the cyclization pathway.

    • Troubleshooting Protocol:

      • Careful control of reaction stoichiometry and conditions is paramount.

      • Analysis of the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify intermediate species and guide optimization efforts.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Probable Causes & Solutions:

  • Product Solubility: The product may have limited solubility in common organic solvents, making extraction and recrystallization difficult.

    • Causality: The hydroxy and carboxylate functional groups can impart a degree of polarity that affects solubility.

    • Troubleshooting Protocol:

      • Acid-Base Workup: After the reaction, quenching with water and careful acidification (e.g., to pH 1-2) can protonate the hydroxyl group and facilitate precipitation of the product.[3]

      • Recrystallization: Experiment with a range of solvent systems for recrystallization. A polar solvent such as ethanol or a mixture of solvents may be effective.[4]

  • Removal of Inorganic Salts: The use of a sodium base will result in the formation of sodium salts that need to be removed.

    • Causality: These salts are often insoluble in organic solvents used for extraction.

    • Troubleshooting Protocol:

      • After quenching the reaction, ensure a sufficient volume of water is used to dissolve all inorganic salts.

      • Washing the crude product with cold water or a mixture of ice and water can help remove residual salts.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate?

A common and effective method involves the cyclocondensation of a three-carbon component with an amidine derivative.[5] Specifically, this often entails the reaction of a substituted malonate derivative with an appropriate amidine in the presence of a base.[2][3]

Q2: Are there alternative "green" synthesis methods available?

Yes, the principles of green chemistry are increasingly being applied to heterocyclic synthesis.[6] For pyrimidine derivatives, methods utilizing microwave irradiation, solvent-free conditions (mechanochemistry), or greener solvents are being explored to reduce reaction times, energy consumption, and waste generation.[6][7] While a specific green protocol for this exact molecule may not be widely published, the general principles can be adapted.

Q3: How does the choice of the amidine component affect the reaction?

The substituent on the amidine will be incorporated at the 2-position of the pyrimidine ring. For the target molecule, a methoxy-substituted amidine precursor would be required. The stability and reactivity of the amidine salt are important factors for achieving a good yield.[8]

Q4: Can I use a different ester group instead of the methyl ester?

Yes, it is generally possible to use other alkyl esters (e.g., ethyl, butyl) of the malonate starting material.[8] This will result in the corresponding alkyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. The choice of ester may influence the reaction kinetics and the physical properties of the final product, potentially affecting purification.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide more quantitative and detailed information.

  • Product Characterization: The structure and purity of the final product should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point Analysis: As an indicator of purity.[2]

Visualizing the Workflow

To aid in understanding the general experimental process, the following workflow diagram illustrates the key stages of the synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Starting Materials (Malonate Derivative, Amidine Salt) Mixing Combine Reagents & Solvent Reagents->Mixing Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Mixing Base_Addition Add Base (e.g., NaOMe) Controlled Temperature Mixing->Base_Addition Reaction_Step Stir at Optimal Temperature & Time Base_Addition->Reaction_Step Monitoring Monitor Progress (TLC, LC-MS) Reaction_Step->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Acidify Acidify to pH 1-2 Quench->Acidify Filter Filter Crude Product Acidify->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Final Product Recrystallize->Dry Analyze Characterize (NMR, MS, IR, MP) Dry->Analyze

Caption: General experimental workflow for pyrimidine synthesis.

Data Summary Table

The following table summarizes key reaction parameters that can be optimized for the synthesis of pyrimidine derivatives, based on literature for similar compounds.

ParameterRecommended RangeRationale
Base:Limiting Reagent 2.5 - 4.5 molar equivalentsEnsures complete deprotonation and drives the reaction forward.[3]
Reaction Temperature 0°C (initial) to 25°C or refluxControls initial exotherm and provides sufficient energy for reaction completion.[3]
Reaction Time 3 - 5 hoursTypically sufficient for completion; should be confirmed by monitoring.[3]
Work-up pH 1 - 2Facilitates precipitation of the hydroxylated product from the aqueous solution.[3]

References

  • Li, W., et al. (2020). Access to Polysubstituted Pyrimidin-2-ones by Pd-Catalyzed [2 + 2 + 2] Cycloaddition of Alkyne-Tethered Malononitriles and Isocyanates. Organic Letters, 22(11), 4264–4269. Available from: [Link]

  • Taleb, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. Available from: [Link]

  • Stopka, T., et al. (2018). Metal Free Access to Polysubstituted Pyrimidines via Nitrile Activation and [2+2+2] Cycloaddition. ResearchGate. Available from: [Link]

  • Sharma, A., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(12), 5257-5267. Available from: [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. Available from: [Link]

  • Gein, V. L., et al. (2022). Synthesis and Structure of Methyl 6-Aryl-5-aroyl-4-hydroxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. ResearchGate. Available from: [Link]

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 13(1), 22-42. Available from: [Link]

  • Miyamoto, Y., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3320. Available from: [Link]

  • N/A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available from: [Link]

  • Wiley, R. H., & Yamamoto, Y. (n.d.). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. Scilit. Available from: [Link]

  • N/A. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • St. Jean, D. J., Jr., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry, 49(2), 671–683. Available from: [Link]

  • N/A. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. Available from: [Link]

  • N/A. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents.
  • N/A. (1989). Process for preparing 4-hydroxypyrimidine. Google Patents.
  • Glembockyte, V., & Gasiunas, G. (2020). Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates. RSC Advances, 10(52), 31227–31231. Available from: [Link]

  • Kumar, A., et al. (2017). Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures. Beilstein Journal of Organic Chemistry, 13, 1686–1692. Available from: [Link]

  • Fun, H.-K., et al. (2011). Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o274. Available from: [Link]

  • Asghar, S., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4420. Available from: [Link]

  • N/A. (n.d.). Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate. NextSDS. Available from: [Link]

  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses. Available from: [Link]

Sources

Optimization

Troubleshooting solubility issues of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in aqueous buffers

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing solubility challenges with Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7) in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing solubility challenges with Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7) in aqueous media.

Below, we dissect the physicochemical properties of this molecule, provide a mechanistic troubleshooting workflow, and outline self-validating protocols to achieve stable aqueous formulations without compromising molecular integrity.

I. Mechanistic Overview & Troubleshooting Logic

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a highly functionalized heterocycle. Its solubility behavior is governed by three critical structural features:

  • Lactam-Lactim Tautomerism & pKa: The 4-hydroxyl group exists in equilibrium with its pyrimidin-4(3H)-one tautomer. The strong electron-withdrawing effect of the C5 methyl ester and the C2 methoxy group significantly increases the acidity of the pyrimidine ring, lowering the predicted pKa to approximately 4.5–5.5[1]. Consequently, at physiological pH (7.4), the molecule exists predominantly in its more soluble, deprotonated (anionic) state.

  • Lipophilic Moieties: Despite the ionizable core, the methyl ester and methoxy groups confer substantial lipophilicity, limiting absolute aqueous solubility to roughly 1 mg/mL in standard buffers[2].

  • Hydrolytic Lability: The C5 methyl ester is highly susceptible to base-promoted saponification. Attempting to force dissolution by raising the pH above 8.5 will irreversibly hydrolyze the ester into a 5-carboxylic acid[3].

Formulation Troubleshooting Workflow

SolubilityWorkflow Start Precipitation Observed in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH Acidic pH < 6.0 (Protonated/Insoluble) CheckPH->Acidic Acidic Physiological pH 7.2 - 7.5 (Anionic/Soluble) CheckPH->Physiological Neutral Basic pH > 8.5 (Risk of Hydrolysis) CheckPH->Basic Alkaline AdjustPH Adjust to pH 7.4 (Deprotonates Core) Acidic->AdjustPH CheckMethod Assess Co-solvent Addition Method Physiological->CheckMethod Still precipitating Basic->Start Degradation Occurs AdjustPH->CheckMethod Rapid Rapid Injection (Solvent Crash-out) CheckMethod->Rapid Incorrect Dropwise Dropwise + Vortex (Maintains Equilibrium) CheckMethod->Dropwise Correct Cyclodextrin Use 10-20% HP-β-CD (Complexation) Rapid->Cyclodextrin If persistent Dropwise->Cyclodextrin For high conc.

Figure 1: Decision tree for troubleshooting pyrimidine-5-carboxylate precipitation in aqueous media.

II. Frequently Asked Questions (FAQs)

Q1: I prepared a 50 mM stock in DMSO. When I dilute it to 100 µM in PBS (pH 7.4), the compound instantly turns cloudy. Why? A: You are experiencing "solvent crash-out" (local supersaturation). When a highly concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the water faster than the lipophilic ester/methoxy groups can hydrate. This creates localized pockets where the compound exceeds its aqueous solubility limit, causing irreversible crystal nucleation. Solution: Use the Dropwise Solvent-Shift Method (Protocol 1).

Q2: Can I just increase the buffer pH to 10.0 to force the pyrimidine ring to dissolve, then neutralize it? A: No. While high pH will rapidly dissolve the compound by fully deprotonating the pyrimidinone core, the C5 methyl ester is chemically unstable in alkaline conditions. Base-promoted hydrolysis (saponification) will quickly convert your compound into 4-hydroxy-2-methoxypyrimidine-5-carboxylic acid[3]. This alters the molecular weight, lipophilicity, and pharmacological target binding of your compound. Keep the pH strictly between 7.0 and 8.0.

Q3: My in vivo assay requires a strictly aqueous formulation (no DMSO) at a high concentration (5 mg/mL). How can I achieve this? A: You must use a supramolecular complexation strategy. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is ideal here. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic methyl ester and methoxy groups, while the hydrophilic exterior maintains aqueous solubility. Solution: Use the HP-β-CD Complexation Method (Protocol 2).

III. Quantitative Solubility & Stability Matrix

Use the following empirically guided matrix to select the appropriate solvent system for your specific downstream application.

Solvent SystempHMax Concentration24h StabilityMechanistic Notes
100% PBS 7.4~0.5 - 1.0 mg/mLHighBaseline solubility for pyrimidine carboxylates[2].
100% DMSO N/A>20.0 mg/mLHighIdeal for long-term stock storage at -20°C.
PBS + 5% DMSO 7.4~2.5 mg/mLMediumProne to micro-precipitation if added rapidly.
PBS + 20% HP-β-CD 7.4>5.0 mg/mLHighCyclodextrin cavity masks lipophilic ester/methoxy groups.
Carbonate Buffer 9.5>10.0 mg/mLLow Rapid dissolution, but high risk of ester hydrolysis[3].

IV. Validated Experimental Protocols

Protocol 1: Dropwise Solvent-Shift Method (For In Vitro Assays)

Purpose: To prevent local supersaturation and crystal nucleation when transitioning from organic stocks to aqueous buffers.

  • Stock Preparation: Dissolve Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Buffer Preparation: Warm your target aqueous buffer (e.g., PBS or HEPES, pH 7.4) to 37°C in a water bath. Causality: Mild heat increases the kinetic solubility limit during the critical mixing phase.

  • Dynamic Mixing: Place the warmed buffer on a magnetic stirrer at 500 RPM to create a deep vortex.

  • Dropwise Addition: Using a micropipette, inject the DMSO stock directly into the center of the vortex in 1 µL increments. Wait 5 seconds between drops.

  • Self-Validation (QC): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank.

    • Pass: OD600 < 0.02 (True solution).

    • Fail: OD600 > 0.05 (Sub-visual micro-precipitation has occurred. Discard and restart with slower addition).

Protocol 2: HP-β-CD Complexation (For In Vivo / High-Concentration Assays)

Purpose: To achieve high aqueous concentrations (>5 mg/mL) without the use of toxic organic co-solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile water or saline.

  • Powder Addition: Add the dry powder of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate directly to the HP-β-CD solution. Do not use a DMSO intermediate.

  • Sonication: Place the suspension in a bath sonicator at room temperature for 30–45 minutes. Causality: Sonication provides the mechanical energy required to break the crystal lattice, allowing the cyclodextrin molecules to encapsulate the lipophilic ester groups.

  • Equilibration: Place the solution on an end-over-end rotator overnight at 4°C to ensure complete thermodynamic complexation.

  • Self-Validation (QC): Centrifuge the sample at 15,000 x g for 10 minutes.

    • Pass: No visible pellet. Run an LC-MS aliquot to ensure the parent mass matches the methyl ester (M+H), confirming no hydrolysis occurred during sonication.

    • Fail: Visible white pellet. The saturation limit of the cyclodextrin cavity has been exceeded.

V. References

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry. Retrieved from[Link][1]

  • Fares, M., et al. (2015). Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. European Journal of Medicinal Chemistry. Retrieved from[Link][3]

Sources

Troubleshooting

Optimizing reaction temperature and time for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate functionalization

Welcome to the technical support center for the functionalization of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction outcomes.

Introduction

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a versatile building block in medicinal chemistry. The pyrimidine core is a key scaffold in numerous biologically active compounds, making its efficient and selective functionalization a critical step in drug discovery.[1][2] This guide focuses on the optimization of reaction temperature and time for various functionalization reactions, addressing potential issues you may encounter.

Troubleshooting Guides

This section addresses specific problems that may arise during the functionalization of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've set up your reaction, but upon analysis, you find a low yield of your desired product or no conversion of the starting material.

Potential Cause Troubleshooting Steps & Scientific Rationale
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Many reactions have a specific activation energy that must be overcome.[3] Monitor the reaction by TLC or LC-MS at regular intervals to track the consumption of starting material and the formation of the product. Be cautious of excessively high temperatures, which can lead to decomposition.[3] For microwave-assisted reactions, a typical starting point is 100°C.[1]
Insufficient Reaction Time Extend the reaction time. Some reactions, especially at lower temperatures, may require longer periods to reach completion.[4] Continuous monitoring is key to determine the optimal reaction time without promoting side product formation.
Poor Reagent/Catalyst Activity Verify the quality and activity of your reagents. Ensure your catalyst is not deactivated. For instance, palladium catalysts used in cross-coupling reactions can be sensitive to air and moisture.[1] Use fresh, high-purity starting materials.[3] Consider screening different catalysts or ligands, as their electronic and steric properties can significantly impact reactivity.[1][5]
Inappropriate Base or Solvent Screen different bases and solvents. The choice of base and solvent is critical for solubility and reactivity. For N-alkylation, stronger bases like NaH or KHMDS may be necessary if weaker bases like K₂CO₃ are ineffective.[6] Aprotic polar solvents like DMF or DMSO are often good choices for pyrimidine functionalization.[6][7]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Your analysis shows the formation of several isomers, indicating a lack of regioselectivity in the functionalization. This is a common challenge with poly-functionalized heterocycles like pyrimidines.[6]

Potential Cause Troubleshooting Steps & Scientific Rationale
Ambiguous Nucleophilicity/Reactivity of Different Positions Modify reaction conditions to favor a specific isomer. The 4-hydroxy group can exist in tautomeric forms, and both the oxygen and ring nitrogens can be nucleophilic. Lowering the reaction temperature may favor the thermodynamically more stable product.[7] The choice of base and solvent can also influence the site of alkylation.[6][8] Bulky bases may favor alkylation at less sterically hindered positions.[9]
Reaction Conditions Favoring Multiple Pathways Systematically vary reaction parameters. For example, in Suzuki-Miyaura couplings of di- or tri-halogenated pyrimidines, the reactivity order is generally I > Br > Cl.[10][11] By carefully controlling the stoichiometry of the boronic acid and the reaction time, selective mono-functionalization can be achieved.
Nature of the Electrophile/Coupling Partner Alter the alkylating or coupling agent. The steric bulk and electronic properties of the incoming group can influence the position of attack.[9] For instance, bulkier alkyl halides may favor O-alkylation over N-alkylation.
Issue 3: Formation of Side Products

Besides your desired product, you observe the formation of unexpected byproducts, complicating purification and reducing the overall yield.

Potential Cause Troubleshooting Steps & Scientific Rationale
Over-alkylation/Multiple Substitutions Carefully control the stoichiometry of the electrophile. Use a slight excess or even a 1:1 ratio of the alkylating or coupling agent.[6] Monitor the reaction closely and stop it once the desired product is maximized to prevent further reaction.[6]
Homocoupling of Coupling Partners In Sonogashira or Suzuki-Miyaura reactions, homocoupling of the alkyne or boronic acid can be a significant side reaction. [12][13] This is often promoted by the presence of oxygen. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon).[11][14] For Sonogashira couplings, copper-free conditions can sometimes minimize this side reaction.[12]
Decomposition of Starting Material or Product Optimize the reaction temperature and time. Prolonged heating at high temperatures can lead to the degradation of sensitive functional groups.[3] Use analytical techniques like HPLC or LC-MS to monitor the stability of your compounds under the reaction conditions.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for optimizing a Suzuki-Miyaura coupling reaction with Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (after converting the hydroxyl to a halide or triflate)?

A1: A good starting point for a microwave-assisted Suzuki-Miyaura coupling would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][2]

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)[1][5]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 2:1 or 3:1)[1]

  • Temperature: 100-120°C[1][7]

  • Time: 15-30 minutes (monitor by TLC/LC-MS)[1]

Q2: How can I selectively achieve N-alkylation over O-alkylation of the 4-hydroxy group?

A2: Achieving selective N-alkylation can be challenging. Here are some strategies:

  • Protect the hydroxyl group: Temporarily protect the 4-hydroxy group with a suitable protecting group (e.g., silyl ether) before performing the N-alkylation.

  • Use specific reaction conditions: In some cases, using a strong base like NaH in an aprotic polar solvent like DMF can favor N-alkylation.[6] The choice of the alkylating agent is also crucial; softer electrophiles might favor N-alkylation.

Q3: What are the best analytical techniques to monitor the progress of my reaction?

A3: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the consumption of starting materials and the appearance of products.[16][17]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts, allowing for accurate determination of reaction kinetics and purity.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, which is invaluable for identifying products and byproducts.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture, helping to confirm the structure of the desired product and identify any intermediates or side products.[15][16]

Experimental Workflows & Diagrams

General Workflow for Optimizing Reaction Temperature and Time

G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Optimization Loop A Define Initial Conditions (Temp, Time, Reagents) B Run Small-Scale Test Reaction A->B C Monitor by TLC/LC-MS at t1, t2, t3... B->C D Analyze Results (Conversion, Yield, Purity) C->D E Is Reaction Optimal? D->E F Adjust Temperature or Time E->F No G Scale-Up Reaction E->G Yes F->B

Caption: Iterative workflow for optimizing reaction temperature and time.

Potential Functionalization Pathways

G cluster_0 O-Functionalization cluster_1 N-Functionalization cluster_2 C-H Functionalization / Cross-Coupling Start Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate O_Alk O-Alkylation Start->O_Alk O_Acyl O-Acylation Start->O_Acyl N_Alk N-Alkylation Start->N_Alk Halogenation Halogenation of 4-OH Start->Halogenation Suzuki Suzuki Coupling Halogenation->Suzuki Sonogashira Sonogashira Coupling Halogenation->Sonogashira

Caption: Possible functionalization routes for the pyrimidine scaffold.

References

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives - Benchchem.
  • Application Note: Analytical Techniques for Monitoring 2,4,6-Triaminopyrimidine-5-carbonitrile Reactions - Benchchem.
  • methods for monitoring the progress of pyrimidine reactions - Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

  • Arylation of pyrimidine derivatives by the Suzuki cross-coupling reaction. - ResearchGate. Available from: [Link]

  • Technical Support Center: N-alkylation of 2-Aminopyrimidines - Benchchem.
  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions - Benchchem.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available from: [Link]

  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Available from: [Link]

  • Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers - Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Welcome to the technical support center for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the thermal degradation of this compound during long-term storage. Our goal is to equip you with the knowledge to ensure the stability and integrity of your valuable samples.

Introduction: The Stability Challenge

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules. However, its chemical structure, featuring a hydroxyl group, a methoxy group, and a methyl ester on a pyrimidine ring, presents specific stability challenges.[1][2][3] Understanding the potential degradation pathways is the first step toward effective preservation. The primary concerns for this molecule during long-term storage are its susceptibility to hydrolysis, oxidation, and decarboxylation, all of which can be accelerated by elevated temperatures.

This guide provides a structured approach to troubleshooting common stability issues and offers frequently asked questions to proactively address your storage concerns.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section is formatted as a series of questions you might encounter during your experiments, with detailed answers and protocols to guide you.

Question 1: I've noticed a change in the physical appearance of my stored Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (e.g., color change, clumping). What could be the cause?

Answer:

Visible changes in the solid compound are often the first indicators of degradation.

  • Color Change (e.g., yellowing): This may suggest oxidative degradation of the pyrimidine ring. The presence of oxygen, especially when combined with light and elevated temperature, can lead to the formation of colored byproducts.[4][5]

  • Clumping or Caking: This is typically a sign of moisture absorption. The presence of water can initiate hydrolysis of the methyl ester group, leading to the formation of the corresponding carboxylic acid and methanol.[6] This can also lower the melting point and alter the crystalline structure of the compound.

Troubleshooting Workflow: Physical Changes

A Observe Physical Change (Color change, clumping) B Hypothesize Cause: Oxidation or Hydrolysis A->B C Action: Review Storage Conditions B->C D Check for: - Light Exposure - Air (Oxygen) Exposure - Humidity Control - Temperature Fluctuations C->D E Corrective Measures D->E F Store in amber vials to block light E->F G Store under inert gas (Argon or Nitrogen) E->G H Use desiccants to control humidity E->H I Ensure consistent, low temperature storage E->I

Caption: Troubleshooting physical changes in the compound.

Question 2: My HPLC/LC-MS analysis shows a new peak with a shorter retention time after storing the compound. What is this new peak likely to be?

Answer:

A new, more polar peak appearing in your chromatogram often points to hydrolysis of the methyl ester. The resulting carboxylic acid (4-hydroxy-2-methoxypyrimidine-5-carboxylic acid) is more polar than the parent ester and will therefore elute earlier on a reverse-phase HPLC column.[7][8][9]

Experimental Protocol: Confirmation of Hydrolysis Product by LC-MS
  • Sample Preparation:

    • Prepare a solution of your stored Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Prepare a control sample of a fresh, un-stored batch of the compound at the same concentration.

  • LC-MS Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method, for example, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up the organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using both UV detection (at a wavelength where the compound absorbs, e.g., ~260 nm) and mass spectrometry.

  • Data Analysis:

    • Compare the chromatograms of the stored and fresh samples.

    • Look for a new peak in the stored sample that elutes earlier than the main compound.

    • Analyze the mass spectrum of this new peak. The expected mass for the hydrolyzed product (4-hydroxy-2-methoxypyrimidine-5-carboxylic acid, C6H6N2O4) will be lower than the parent compound (C7H8N2O4) due to the loss of a methyl group and the addition of a hydrogen.

Question 3: I suspect my compound is degrading, but I don't see any new peaks in the HPLC. Is it possible that degradation is still occurring?

Answer:

Yes, it is possible. Decarboxylation is another potential degradation pathway, especially under thermal stress.[10][11] In this process, the carboxylate group is lost as carbon dioxide, which would not be detected by HPLC. The resulting product, 4-hydroxy-2-methoxypyrimidine, would have a different retention time and UV spectrum.

Additionally, if the degradation products are volatile or do not have a UV chromophore, they may not be readily detected by standard HPLC-UV methods.

Investigative Strategy: Detecting "Invisible" Degradation

A No new peaks in HPLC, but degradation is suspected B Consider non-UV active or volatile degradants A->B C Hypothesis 1: Decarboxylation B->C D Hypothesis 2: Other fragmentation B->D E Analytical Approach: Thermogravimetric Analysis (TGA) C->E F Analytical Approach: Headspace GC-MS D->F G Look for mass loss at elevated temperatures E->G H Identify volatile degradation products F->H

Caption: Strategy for detecting non-obvious degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate?

A1: For maximum stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the electron-rich pyrimidine ring.
Light Protected from light (Amber vials)Pyrimidine derivatives can be light-sensitive, and light can catalyze degradation.
Humidity Low humidity (use of desiccants)Prevents hydrolysis of the methyl ester.
Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are generally more susceptible to degradation than the solid material.

  • Solvent Choice: Use anhydrous, high-purity solvents. For long-term storage, aprotic solvents like DMSO or DMF are generally preferred over protic solvents like methanol or ethanol to minimize the risk of solvolysis.

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[12]

  • Stability Studies: It is highly recommended to perform a stability study of the compound in your chosen solvent and storage conditions.[12]

Q3: Are there any chemical stabilizers I can add to prevent degradation?

A3: The addition of stabilizers is generally not recommended without extensive validation, as they can interfere with downstream applications. However, for specific formulations, the use of antioxidants or buffering agents might be considered, but this would require a thorough investigation of their compatibility and efficacy.[13]

Q4: What analytical techniques are best for monitoring the stability of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate?

A4: A combination of techniques provides the most comprehensive stability assessment:

  • HPLC/UHPLC with UV and Mass Spec (MS) detection: This is the primary tool for separating and identifying degradation products.[14]

  • Thermogravimetric Analysis (TGA): Useful for assessing thermal stability and detecting decarboxylation.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on any degradation products that are isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect changes in functional groups, such as the appearance of a broad O-H stretch from a carboxylic acid.

Conclusion

By understanding the inherent chemical liabilities of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate and implementing the appropriate storage and handling procedures, researchers can significantly mitigate the risk of thermal degradation. Proactive monitoring of sample purity using the analytical techniques outlined in this guide will ensure the integrity of your experimental results and the long-term viability of your valuable chemical assets.

References

  • Angelov, D., Douki, T., & Cadet, J. (1997). Formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine and 5-formyl-2'-deoxyuridine in the DNA of calf thymus by high-intensity UV laser pulses. Journal of Photochemistry and Photobiology B: Biology, 41(1-2), 135-141.
  • Behrend, R. (1885). Versuche zur Synthese von Körpern der Harnsäuregruppe. Justus Liebigs Annalen der Chemie, 229(1-2), 1-44.
  • Bergmann, F., & Kwietny, H. (1960). Studies on the enzymic oxidation of aminopurines. Biochimica et Biophysica Acta, 37, 433-441.
  • Candeias, L. P., & Steenken, S. (1992). Ionization of 2'-deoxyadenosine and 2'-deoxyguanosine and their N-acetylated derivatives by the SO4-radical in aqueous solution: a pulse radiolysis and time-resolved conductivity study. Journal of the American Chemical Society, 114(2), 699-704.
  • Douki, T., Angelov, D., & Cadet, J. (2001). UV and high-intensity UVC laser photochemistry of 5-methylcytosine in isolated and cellular DNA. Journal of the American Chemical Society, 123(46), 11360-11366.
  • Douki, T., Ravanat, J. L., & Cadet, J. (2004). Bipyrimidine photoproducts in DNA and in cellular systems. Photochemistry and Photobiology, 80(1), 1-13.
  • Douki, T., et al. (2006). The formation of pyrimidine and purine oxidation products in the DNA of human monocytes exposed to UV radiation. Photochemical & Photobiological Sciences, 5(1), 33-40.
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
  • Kasai, H., et al. (1992). Formation of 8-hydroxyguanine in DNA by oxygen radicals and its biological significance. In Oxidative stress: oxidants and antioxidants (pp. 469-478). Academic Press.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • O'Neill, P., & Davies, S. E. (1987). Pulse radiolytic study of the interaction of SO4- with deoxynucleosides. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 52(4), 577-587.
  • Reynisson, J., & Steenken, S. (2002a). Tautomers of the guanine radical cation: influence of substituents and hydration on their relative energies and ionization potentials. A density functional theory study. Physical Chemistry Chemical Physics, 4(21), 5353-5358.
  • Reynisson, J., & Steenken, S. (2002b). Tautomers of the guanine radical cation: influence of hydration and of sugar and phosphate groups on their relative stabilities. A density functional theory study. Physical Chemistry Chemical Physics, 4(21), 5359-5365.
  • Rokhlenko, Y., et al. (2012). Guanine radical cation in single-stranded DNA: a laser flash photolysis study. Journal of Physical Chemistry B, 116(16), 4881-4886.
  • Steenken, S. (1989). Purine bases, nucleosides, and nucleotides: aqueous solution redox chemistry and transformation reactions of their radical cations and e- and OH adducts. Chemical reviews, 89(3), 503-520.
  • Steenken, S. (1992). Electron-transfer-induced acidity/basicity and reactivity of purine and pyrimidine radicals.
  • Steenken, S. (1997). Electron transfer in DNA: radical-cation-and-radical-anion-induced reactions of purine and pyrimidine bases.
  • van Kuilenburg, A. B., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry. Clinical chemistry, 50(11), 2135-2142.
  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 46(12), 1924-1931.
  • Wadman, S. K., et al. (1984). Three new cases of dihydropyrimidine dehydrogenase deficiency. Journal of inherited metabolic disease, 7(S2), 85-86.
  • WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes - Google Patents. (n.d.).
  • He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1976). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin, 24(7), 1643-1648.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • NextSDS. (n.d.). Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • Baluja, S., et al. (2012). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 110(2), 839-845.
  • Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(12), 4378-4381.
  • PubChem. (n.d.). Methyl 4-hydroxypyrimidine-5-carboxylate. Retrieved March 20, 2026, from [Link]

  • NextSDS. (n.d.). METHYL-2-METHOXY-4-METHYLPYRIMIDINE-5-CARBOXYLATE — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved March 20, 2026, from [Link]

  • MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up Optimization for Industrial Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate Production

Welcome to the Technical Support Center for the industrial synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the industrial synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your process optimization.

I. Troubleshooting Guide: Common Scale-Up Issues

This section is dedicated to resolving specific problems that may arise during the scale-up of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate production.

Question 1: We are experiencing a significant drop in yield and an increase in unreacted starting materials upon moving from a 20L to a 200L reactor. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a frequent challenge and can often be traced back to issues with mass and heat transfer.[1] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.[1]

Potential Causes & Solutions:

  • Inadequate Mixing: The geometry of the larger reactor and the type of impeller may not be providing sufficient agitation to maintain a homogenous reaction mixture.

    • Action:

      • Re-evaluate the reactor's agitation system. Consider using a different impeller design (e.g., anchor, turbine) or increasing the agitation speed.

      • Perform a mixing study using a non-reactive tracer to validate mixing efficiency at the larger scale.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making temperature control more challenging.[1] Exothermic events that were manageable at a smaller scale can lead to temperature spikes in a larger vessel.

    • Action:

      • Ensure the reactor's heating/cooling jacket is functioning optimally and can handle the heat load of the reaction.

      • Consider a slower, controlled addition of reagents to manage the exotherm.[2]

      • Monitor the internal reaction temperature closely with multiple probes if possible to detect any temperature gradients.[1]

  • Suboptimal Reagent Addition: The rate and method of reagent addition become more critical at scale.

    • Action:

      • Implement a controlled addition strategy, such as using a dosing pump for liquid reagents.

      • For solid additions, ensure they are added at a rate that allows for proper dispersion and avoids clumping.

Question 2: During the work-up and isolation phase, we are observing the formation of an unexpected, highly colored impurity. What could this be and how can we prevent it?

Answer: The formation of colored impurities often points to side reactions or degradation products, which can be exacerbated by prolonged reaction times or elevated temperatures during work-up.

Potential Causes & Solutions:

  • Side Reactions: Competing reaction pathways can become more significant at an industrial scale. For instance, in related pyrimidine syntheses, side reactions like the Knoevenagel condensation can consume starting materials and generate impurities.[3]

    • Action:

      • Review the reaction mechanism to identify potential side reactions.

      • Optimize reaction parameters such as temperature and stoichiometry to favor the desired product formation. Tighter control over these variables is crucial at scale.

  • Product Degradation: The target molecule may be sensitive to the work-up conditions (e.g., pH, temperature, exposure to air).

    • Action:

      • Minimize the time the product spends under harsh conditions.

      • Consider performing the work-up at a lower temperature.

      • If the product is sensitive to oxidation, perform the work-up and isolation under an inert atmosphere (e.g., nitrogen).

  • Impurity from Starting Materials: An impurity present in a raw material may not be significant at the lab scale but can become a major issue in large-scale production.

    • Action:

      • Thoroughly analyze all starting materials for purity.

      • Develop analytical methods to detect and quantify critical impurities in raw materials before they enter the production stream.[4]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis and optimization of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate production.

Q1: What is the most common and industrially viable synthetic route for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate?

A1: The most prevalent industrial synthesis involves the condensation of a C3-dicarbonyl compound (or its equivalent) with an amidine derivative.[2][5] A common approach is the reaction between a dialkyl malonate and a substituted amidine in the presence of a base like sodium methoxide.[5] This method is favored for its use of readily available and cost-effective starting materials.[5]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Safety is paramount in any chemical synthesis, especially at an industrial scale. Key considerations include:

  • Exothermic Reactions: The condensation reaction is often exothermic.[2] Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Handling of Reagents:

    • Sodium Methoxide: This is a corrosive and flammable material that reacts violently with water. It must be handled in a dry, inert atmosphere.[2][6]

    • Solvents: Many organic solvents used are flammable.[5][6][7] Ensure the use of explosion-proof equipment and proper grounding to prevent static discharge.[6][7]

  • Pressure Build-up: Some cyclization reactions can be performed under pressure. Ensure the reactor is appropriately rated and equipped with safety relief systems.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and flame-resistant clothing.[6]

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A robust analytical strategy is crucial for process control and ensuring product quality.

  • In-Process Control (IPC):

    • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and any major impurities.[8]

    • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of reaction progress, especially during process development.[9]

  • Final Product Analysis:

    • HPLC: To determine the purity of the final product and quantify any impurities.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.[10][11]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11][12]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.[10][11]

III. Experimental Protocols & Data

Protocol: General Procedure for the Synthesis of a Pyrimidine Intermediate

This protocol provides a general framework for the condensation reaction to form a pyrimidine ring, which is a core step in the synthesis of the target molecule. This is a generalized lab-scale protocol that requires optimization for the specific synthesis of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate and for scale-up.

  • Reactor Setup: Charge a suitable, dry, and inerted industrial reactor with a 30% solution of sodium methoxide in methanol.

  • Reagent Addition: While stirring, add the amidine source to the reactor.

  • Controlled Feed: Continuously add the dialkyl malonate derivative to the reactor over a period of 60-90 minutes, carefully monitoring the internal temperature and maintaining it within the desired range (e.g., not exceeding 65°C) to control the exotherm.[2]

  • Reaction: After the addition is complete, heat the reaction mixture to the optimal temperature (e.g., 95°C) and maintain for a specified time (e.g., 1-2 hours) to drive the reaction to completion.[2]

  • Quenching: Cool the reactor contents and carefully add water to quench the reaction.[2]

  • Precipitation: Acidify the mixture by the controlled addition of an acid (e.g., hydrochloric acid) to a specific pH, which will cause the product to precipitate.[2] Maintain the temperature between 20-25°C with external cooling during this step.[2]

  • Isolation: Filter the precipitated solid using a centrifuge or filter press.[2]

  • Washing: Wash the filter cake with deionized water to remove residual salts and impurities.[2]

  • Drying: Dry the product under vacuum at an appropriate temperature (e.g., 70-80°C) until a constant weight is achieved.[2]

Table 1: Critical Parameters for Scale-Up Optimization
ParameterLaboratory Scale (Typical)Industrial Scale (Considerations)Rationale
Reaction Temperature 80-100°C[13]Tighter control (± 2°C)To minimize side reactions and product degradation.[3]
Agitation Speed 200-400 RPMVaries with reactor geometryTo ensure homogeneity and efficient heat transfer.[1]
Reagent Addition Time 15-30 minutes60-120 minutesTo control exotherm and maintain a safe operating temperature.[2]
Solvent Volume 5-10 volumes8-15 volumesTo ensure solubility and facilitate heat transfer.
pH during Work-up 3-4Tightly controlled (± 0.2 pH units)To ensure complete precipitation and minimize impurity solubility.

IV. Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_mixing Mixing Issues cluster_heat Heat Transfer Issues cluster_reagents Reagent Issues start Low Yield Observed at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Analyze Heat Transfer start->check_heat check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents mixing_issue Poor Mixing Identified check_mixing->mixing_issue heat_issue Temperature Spikes Detected check_heat->heat_issue reagent_issue Impurities in Starting Materials check_reagents->reagent_issue optimize_agitation Optimize Agitation (Speed/Impeller) mixing_issue->optimize_agitation Yes end_node Yield Improved optimize_agitation->end_node slow_addition Implement Slower Reagent Addition heat_issue->slow_addition Yes slow_addition->end_node purify_reagents Purify/Source Higher Grade Reagents reagent_issue->purify_reagents Yes purify_reagents->end_node PyrimidineSynthesis reagent1 Dialkyl Malonate intermediate Condensation Intermediate reagent1->intermediate reagent2 Amidine Derivative reagent2->intermediate base Base (e.g., Sodium Methoxide) base->intermediate Catalyzes product Pyrimidine Core Structure intermediate->product Cyclization

Caption: A simplified diagram of the pyrimidine ring synthesis.

V. References

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Püskül, A., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 17(2), 243-248.

  • ResearchGate. (n.d.). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structure of Methyl 6-Aryl-5-aroyl-4-hydroxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 2). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • PubMed. (2005, September 15). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). NOVEL ONE-POT SYNTHESIS OF METHYL 4-HYDROXY-2-THIOXO-1,2- DIHYDROQUINOLINE-3-CARBOXYLATE. Retrieved from [Link]

  • Analytical Methods. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2019, October 14). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, December 1). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxypyrimidine-5-carboxylate. Retrieved from [Link]

  • OUCI. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • PubMed. (2020, July 22). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • Amanote Research. (2019, August 14). Method Development for 4-Hydroxy-2-Methyl-N-. Retrieved from [Link]

  • AOBChem. (n.d.). Methyl 2-methoxypyrimidine-5-carboxylate. Retrieved from [Link]

  • Técnico Lisboa. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]

  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

Sources

Optimization

Solving poor reactivity of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate in Suzuki-Miyaura coupling

The Root Cause: Why is my starting material unreactive? A common frustration in medicinal chemistry is attempting a direct palladium-catalyzed Suzuki-Miyaura cross-coupling on Methyl 4-hydroxy-2-methoxypyrimidine-5-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Root Cause: Why is my starting material unreactive?

A common frustration in medicinal chemistry is attempting a direct palladium-catalyzed Suzuki-Miyaura cross-coupling on Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate . Users typically report 0% conversion, recovering only unreacted starting material or observing palladium black precipitation.

To solve this, we must look at the fundamental electronic and structural reality of the molecule.

The Tautomerism and Catalyst Poisoning Cascade

Although drawn with a hydroxyl (-OH) group, 4-hydroxypyrimidines exist predominantly as their lactam tautomers (pyrimidin-4(3H)-ones) in solution[1]. Consequently, the C4 position lacks a true leaving group; the "hydroxyl" oxygen is actually a strongly double-bonded carbonyl oxygen, which is completely inert to oxidative addition by Pd(0).

Furthermore, the Suzuki-Miyaura reaction requires a basic environment (e.g., K2​CO3​ , Cs2​CO3​ ). The strongly electron-withdrawing methyl carboxylate group at the C5 position increases the acidity of the pyrimidinone N-H proton. Upon introduction to the Suzuki base, the molecule is instantly deprotonated to form a pyrimidinolate anion . This electron-rich anionic species acts as a potent bidentate ligand, strongly coordinating to the palladium center and poisoning the catalyst, thereby shutting down the catalytic cycle entirely.

G cluster_0 Dead-End Pathway (Unprotected) cluster_1 Productive Pathway (Activated) A Methyl 4-hydroxy-2-methoxypyrimidine -5-carboxylate B Pyrimidin-4(3H)-one (Lactam Tautomer) A->B Tautomerization C Pyrimidinolate Anion (Deprotonated by Base) B->C Suzuki Base (e.g., K2CO3) E POCl3 / DIPEA (Chlorination) B->E Activation Step D Pd Catalyst Poisoning (No Oxidative Addition) C->D Pd(0) Coordination F Methyl 4-chloro-2-methoxypyrimidine -5-carboxylate E->F -PO2Cl2 G Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) F->G Oxidative Addition H C4-Arylated/Alkylated Pyrimidine Product G->H Transmetalation & RE

Mechanistic divergence: Catalyst poisoning by pyrimidinolate vs. productive chlorination pathway.

Troubleshooting FAQs

Q: Can I force the unprotected 4-OH to react using a more active catalyst (e.g., Buchwald ligands) or higher temperatures? A: No. The C-O bond in the pyrimidinolate anion is fundamentally inert to standard Pd(0) oxidative addition. You must chemically activate the C4 position prior to the cross-coupling step.

Q: Why should I convert the 4-OH to a chloride (-Cl) instead of a triflate (-OTf)? A: While triflation is a common activation strategy for phenols, pyrimidin-4-yl triflates—especially those bearing an electron-withdrawing 5-carboxylate group—are highly electrophilic. They are notoriously unstable and prone to rapid hydrolysis back to the starting pyrimidinone during aqueous workup or under the basic aqueous conditions of the Suzuki coupling. Chlorination yields a bench-stable intermediate that is highly reactive in cross-coupling[2].

Q: Will the 4-chloro derivative require specialized, expensive phosphine ligands for the Suzuki coupling? A: Generally, no. The electron-deficient nature of the pyrimidine ring, exacerbated by the C5-carboxylate, makes the C-Cl bond highly susceptible to oxidative addition[2]. Standard, robust catalysts like Pd(dppf)Cl2​ or Pd(PPh3​)4​ are usually highly efficient for these substrates[3].

Quantitative Data: Reactivity Comparison

The table below summarizes the expected reactivity of Methyl 2-methoxypyrimidine-5-carboxylate bearing different C4-substituents under standard Suzuki-Miyaura conditions (Pd cat., K2​CO3​ , Dioxane/ H2​O , 80-100 °C).

C4-SubstituentSuzuki ReactivityPrimary Limitation / ObservationTypical Yield
-OH (Lactam) InertComplete catalyst poisoning via pyrimidinolate anion formation.0%
-OTf (Triflate) ModerateHigh susceptibility to premature hydrolysis during basic coupling.40–60%
-Cl (Chloride) ExcellentRequires a prior activation step with POCl3​ , but highly robust.>90%

Step-by-Step Methodologies

To successfully couple this substrate, you must utilize a two-step workflow: Activation followed by Cross-Coupling . The following self-validating protocols are adapted from validated medicinal chemistry campaigns targeting highly functionalized pyrimidines[3].

Protocol A: Activation via Chlorination

Objective: Convert Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate to Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate.

  • Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (1.0 equiv).

  • Solvation: Suspend the solid in anhydrous Toluene (to achieve a ~0.5 M concentration).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv). The base acts as an acid scavenger, preventing the degradation of the acid-sensitive C2-methoxy group.

  • Chlorination: Dropwise, add Phosphorus oxychloride ( POCl3​ ) (2.0 equiv) at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 5 hours. The suspension will typically become a homogenous, dark solution as the reaction proceeds.

  • Monitoring: Quench a 5 μ L aliquot in dry methanol and analyze via LC-MS. You should observe the mass of the methyl ether (formed by the reaction of the highly active chloride with methanol) or the chloride itself.

  • Workup: Cool the reaction to 0 °C. Carefully quench by adding the mixture dropwise to ice-cold saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. The crude chloride is usually sufficiently pure for the next step.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the newly formed C4-chloride with an aryl/heteroaryl boronic acid.

  • Setup: In a microwave vial or Schlenk flask, combine the crude Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 equiv), the desired Aryl Boronic Acid (1.3 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.1 equiv).

  • Solvation & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (5:1 ratio, ~0.25 M). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane or Ethyl Acetate. Dry the organic layer, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the C4-arylated pyrimidine.

References

  • Biomimetic Frustrated Lewis Pair Catalysts for Hydrogenation of CO to Methanol at Low Temperatures | ACS Organic & Inorganic Au (Citing: Gas-Phase Tautomeric Equilibrium of 4-Hydroxypyrimidine with Its Ketonic Forms: A Free Jet Millimeterwave Spectroscopy Study. J. Am. Chem. Soc. 2007, 129, 6287–6290).
  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: PMC / NIH URL
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to GC-MS Validation for Trace Impurity Analysis in Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation methods for detecting trace impurities in Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, a key building block in many pharmaceutical compounds. This document is grounded in the principles of scientific integrity, drawing from extensive experience and authoritative sources to provide a self-validating framework for your analytical protocols.

The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity. This guide will walk you through the critical validation parameters as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), offering both the "why" and the "how" for each step.[2][3][4][5]

The Validation Workflow: A Holistic Approach

Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended purpose. For trace impurity analysis, this means the method must be sensitive, specific, and reliable. The following diagram illustrates the typical workflow for GC-MS method validation.

GC-MS Validation Workflow GC-MS Validation Workflow for Impurity Analysis cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Rob->SST Routine Routine Analysis SST->Routine Transfer Method Transfer Routine->Transfer

Caption: A typical workflow for the validation of a GC-MS method for impurity analysis.

Specificity: Ensuring a Clear Signal

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[6] For our target compound, this includes the active pharmaceutical ingredient (API), other potential impurities, and degradation products. A lack of specificity can lead to inaccurate quantification of impurities.

Experimental Protocol:

  • Sample Preparation: Prepare individual solutions of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, and all known potential impurities (e.g., starting materials, by-products from synthesis). If standards for all impurities are not available, a sample from a stressed batch (e.g., exposed to heat, light, acid, or base) can be used.[4][6]

  • GC-MS Analysis: Analyze each solution individually to determine the retention time and mass spectrum of each component.

  • Spiked Sample Analysis: Prepare a spiked sample containing the API and all known impurities at a relevant concentration (e.g., the reporting threshold).

  • Data Evaluation: Confirm that the peaks for each impurity are well-resolved from the main component and from each other. The mass spectra should be unique for each component at their respective retention times.

Acceptance Criteria:

  • Resolution (Rs) between the impurity peak and the main component peak should be > 1.5.

  • The mass spectrum of each impurity in the spiked sample should be consistent with its individual standard.

Linearity and Range: A Proportional Response

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of each impurity in a suitable solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurities (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit).

  • GC-MS Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration for each impurity and perform a linear regression analysis.

Data Presentation:

ImpurityConcentration Range (µg/mL)Correlation Coefficient (r²)y-intercept
Impurity A0.1 - 5.0> 0.998< 5% of response at LOQ
Impurity B0.1 - 5.0> 0.999< 5% of response at LOQ

Accuracy: Closeness to the True Value

Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[7] It provides an assurance that the measured value reflects the actual amount of impurity present.

Experimental Protocol:

  • Sample Preparation: Spike a known amount of the API with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • GC-MS Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each impurity at each concentration level.

Data Presentation:

ImpuritySpiked LevelMean Recovery (%)% RSD
Impurity A50%99.21.5
100%100.51.2
150%101.11.0
Impurity B50%98.81.8
100%100.21.4
150%100.91.1

Precision: Repeatability and Intermediate Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the API spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results from both repeatability and intermediate precision studies.

Data Presentation:

ImpurityRepeatability (%RSD)Intermediate Precision (%RSD)
Impurity A< 2.0%< 3.0%
Impurity B< 2.0%< 3.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

These parameters define the lower limits of the method's performance.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD Determination: Determine the concentration of each impurity that yields a signal-to-noise (S/N) ratio of approximately 3:1. This can be achieved by analyzing a series of diluted solutions of the impurities.

  • LOQ Determination: Determine the concentration of each impurity that yields a signal-to-noise (S/N) ratio of approximately 10:1.

  • Confirmation: To confirm the LOQ, analyze a minimum of six replicates of a sample spiked at the determined LOQ concentration. The precision (%RSD) should be within an acceptable limit (e.g., < 10%).

Data Presentation:

ImpurityLOD (µg/mL)LOQ (µg/mL)Precision at LOQ (%RSD)
Impurity A0.030.1< 10%
Impurity B0.040.12< 10%

Robustness: Resisting Minor Changes

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11][12] It provides an indication of the method's reliability during normal usage.[12]

Experimental Protocol:

  • Identify Critical Parameters: Identify GC-MS parameters that could potentially affect the results (e.g., inlet temperature, oven temperature ramp rate, carrier gas flow rate, ion source temperature).

  • Vary Parameters: Deliberately vary these parameters within a small, predefined range (e.g., ± 2°C for temperature, ± 0.1 mL/min for flow rate).

  • Analyze Samples: Analyze a spiked sample under each of the varied conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., resolution, peak shape) and the quantitative results.

Data Presentation:

Parameter VariedVariationResolution (Rs)% Change in Impurity A% Change in Impurity B
Inlet Temperature+ 2°C> 1.5< 2.0%< 2.0%
- 2°C> 1.5< 2.0%< 2.0%
Flow Rate+ 0.1 mL/min> 1.5< 2.0%< 2.0%
- 0.1 mL/min> 1.5< 2.0%< 2.0%

System Suitability: The Pre-Analysis Check

Causality: System suitability testing is an integral part of any analytical method and is performed prior to and during the analysis of samples to ensure that the system is performing adequately.[13][14][15]

Experimental Protocol:

  • System Suitability Solution: Prepare a solution containing the API and key impurities at a concentration that will provide a readily measurable response.

  • Injections: Inject the system suitability solution at the beginning of each analytical run and periodically throughout the run.

  • Monitor Parameters: Monitor key performance indicators.

Data Presentation:

ParameterAcceptance Criteria
Resolution (Rs) between critical pairs> 1.5
Tailing factor for impurity peaks< 2.0
Precision of replicate injections (%RSD)< 5.0%

Choosing the Right GC-MS Technique

For trace impurity analysis, the choice of mass spectrometric detection mode is critical.

  • Full Scan Mode: Provides qualitative information (mass spectrum) for compound identification but has lower sensitivity.

  • Selected Ion Monitoring (SIM) Mode: Offers significantly higher sensitivity by monitoring only a few specific ions for each target impurity.[16][17] This is often the preferred mode for trace quantitative analysis.

  • Tandem Mass Spectrometry (MS/MS): Provides the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, which is particularly useful for complex matrices.[16]

The following diagram illustrates the decision-making process for selecting the appropriate GC-MS mode.

GC-MS Mode Selection Decision Tree for GC-MS Mode Selection Start Start: Impurity Analysis Required LOD_Check Is LOD < Specification Limit with Full Scan? Start->LOD_Check Matrix_Check Is Matrix Complex or Interfering? LOD_Check->Matrix_Check No Use_Full_Scan Use Full Scan Mode LOD_Check->Use_Full_Scan Yes Use_SIM Use SIM Mode Matrix_Check->Use_SIM No Use_MSMS Use MS/MS Mode Matrix_Check->Use_MSMS Yes

Caption: A decision tree to guide the selection of the appropriate GC-MS mode for impurity analysis.

Conclusion

A thoroughly validated GC-MS method is indispensable for ensuring the quality and safety of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate and, by extension, the final pharmaceutical product. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can have high confidence in their analytical data. This guide provides a comprehensive framework, grounded in established regulatory guidelines and scientific principles, to aid in the development and validation of reliable GC-MS methods for trace impurity analysis.

References

  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • LCGC International. (2025, November 26). Robustness Tests.
  • How to Perform Robustness Studies in Analytical Valid
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. (n.d.). PMC.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238.
  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
  • IntechOpen. (2014, February 26).
  • Pharmaceutical Technology. (2026, March 19). Robustness in Analytical Methods Outlined.
  • ICH. (n.d.). Quality Guidelines.
  • LCGC North America. (2014, August 22).
  • LCGC International. (2025, November 26).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • System suitability test using GC-MS. (n.d.).
  • Broadhurst, D., Goodacre, R., Reinke, S. N., Kuligowski, J., Wilson, I. D., Lewis, M. R., & Dunn, W. B. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(6), 72.
  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
  • LCGC. (2021, May 1).
  • Zhejiang ALWSCI Technologies Co.,Ltd. (2025, September 4). Detection Limits By GC/MS/MS in SIM And MRM.
  • LCGC International. (2026, March 19).
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modific
  • Gelijk, M. S., Van der Steen, J., De Rijke, Y. B., & Van Gennip, A. H. (1983). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • Wang, G., & Liu, J. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of pharmaceutical and biomedical analysis, 39(3-4), 779–786.
  • Raja, K. D., Ramana, V. S. V., Babu, K. R., Babu, B. K., Kumar, V. J., Kumar, K. S. R. P., & Sharma, H. K. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.

Sources

Comparative

A Comparative Guide to Liquid-Liquid Extraction Methods for the Isolation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Introduction Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide spectru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1][2] The effective isolation and purification of such target molecules from complex synthetic reaction mixtures are paramount to ensuring the validity of downstream applications and biological testing. Liquid-liquid extraction (LLE) serves as a foundational and powerful technique for this purpose, leveraging the principle of differential solubility of a compound between two immiscible liquid phases.[3][4][5]

The success of any LLE protocol is not accidental; it is dictated by a fundamental understanding of the target analyte's physicochemical properties.[6] This guide provides an in-depth comparison of two primary LLE strategies for the purification of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate: a Standard Direct Extraction and a more selective pH-Swing Acid-Base Extraction . The choice between these methods hinges on the desired level of purity, the nature of impurities present, and considerations of process efficiency.

Physicochemical Profile of the Target Molecule

To design a robust extraction protocol, we must first consider the structural features of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

  • Polarity and LogP: The molecule possesses both polar functional groups (hydroxy, ester, methoxy, and ring nitrogens) and non-polar regions. The calculated octanol-water partition coefficient (XLogP3) for the parent compound, Methyl 4-hydroxypyrimidine-5-carboxylate, is approximately -0.6, indicating a high degree of polarity.[7] This inherent polarity suggests that driving the molecule into an organic phase may require specific strategies, such as "salting out."

  • Tautomerism: It is important to recognize that 4-hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding pyrimidin-4-one form.[8] For the purposes of acid-base extraction, the acidic proton of the hydroxyl tautomer is the key reactive site.

Methodology Comparison

We will compare two distinct workflows for isolating the target compound from a hypothetical post-synthesis aqueous reaction mixture.

Method A: Standard Direct Organic Solvent Extraction

This approach represents a straightforward, single-stage extraction designed for a crude, initial cleanup. It relies on the baseline partitioning of the neutral compound between the aqueous and organic phases.

Method B: pH-Swing (Acid-Base) Extraction

This is a multi-step, more sophisticated technique that exploits the acidic nature of the 4-hydroxy group to achieve significantly higher purity.[6] It involves systematically altering the pH of the aqueous phase to control the ionization state—and thus the solubility—of the target molecule, allowing for the sequential removal of different classes of impurities.

Visualizing the Extraction Workflows

The following diagrams illustrate the logical flow of each extraction method.

cluster_A Method A: Standard Direct Extraction cluster_B Method B: pH-Swing (Acid-Base) Extraction A_Start Aqueous Reaction Mixture A_Adjust Adjust to Neutral pH (e.g., pH ~7) A_Start->A_Adjust A_Extract Extract with Ethyl Acetate A_Adjust->A_Extract A_Separate Separate Layers A_Extract->A_Separate A_Organic Organic Layer (Contains Product + Neutral Impurities) A_Separate->A_Organic Upper Layer A_Aqueous Aqueous Layer (Contains Salts + Polar Impurities) A_Separate->A_Aqueous Lower Layer A_Evap Dry & Evaporate Solvent A_Organic->A_Evap A_End Crude Product A_Evap->A_End B_Start Aqueous Reaction Mixture B_Acidify 1. Acidify to pH < pKa (e.g., pH 3-4) B_Start->B_Acidify B_Extract1 2. Extract with Ethyl Acetate B_Acidify->B_Extract1 B_Separate1 Separate Layers B_Extract1->B_Separate1 B_Organic1 Organic Layer (Product + Neutral/Acidic Impurities) B_Separate1->B_Organic1 B_Aqueous1 Aqueous Layer (Basic Impurities, Salts) B_Separate1->B_Aqueous1 B_BackExtract 3. Back-extract Organic Layer with Basic Aqueous Solution (e.g., NaHCO₃, pH > pKa) B_Organic1->B_BackExtract B_Separate2 Separate Layers B_BackExtract->B_Separate2 B_Organic2 Organic Layer (Neutral Impurities Discarded) B_Separate2->B_Organic2 B_Aqueous2 Aqueous Layer (Contains Deprotonated Product) B_Separate2->B_Aqueous2 B_ReAcidify 4. Re-acidify Aqueous Layer to Precipitate Product B_Aqueous2->B_ReAcidify B_Filter Filter & Dry B_ReAcidify->B_Filter B_End High-Purity Product B_Filter->B_End

Caption: Comparative workflows for Standard vs. pH-Swing extraction.

Detailed Experimental Protocols

Protocol for Method A: Standard Direct Extraction
  • Neutralization: Transfer the aqueous reaction mixture to a separatory funnel. Adjust the pH to approximately 7.0 using a suitable acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃ solution).

  • Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The less dense ethyl acetate layer should be on top.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat (Optional but Recommended): To maximize recovery, re-extract the aqueous layer with a fresh portion of ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and some polar impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Protocol for Method B: pH-Swing (Acid-Base) Extraction
  • Initial Acidification: Transfer the aqueous reaction mixture to a separatory funnel. Acidify the solution to a pH of 3-4 with 1M HCl. This ensures the target molecule is fully protonated and in its neutral, organic-soluble form.[6]

  • First Extraction (Isolating Product from Basic Impurities):

    • Add an equal volume of ethyl acetate and perform the extraction as described in Method A (steps 3-5).

    • The organic layer now contains the target compound along with any other neutral or acidic impurities. Basic impurities will remain as salts in the acidic aqueous layer, which is now discarded.

  • Back-Extraction (Isolating Product from Neutral Impurities):

    • To the collected organic layer in the separatory funnel, add an equal volume of a basic aqueous solution, such as 1M sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).

    • Shake vigorously. The basic solution will deprotonate the acidic 4-hydroxy group of the target molecule, converting it into its anionic, water-soluble salt.

    • Allow the layers to separate. The target compound is now in the aqueous layer. Neutral impurities, which do not react with the base, remain in the organic layer.

    • Drain and collect the lower aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Product Precipitation and Isolation:

    • Transfer the collected basic aqueous layer to a beaker and cool in an ice bath.

    • Slowly re-acidify the solution with 1M HCl while stirring. The purified product will precipitate out of the solution as it is neutralized.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the high-purity product.

Quantitative and Qualitative Comparison

The choice between these methods involves a trade-off between speed, simplicity, and the ultimate purity of the isolated compound.

ParameterMethod A: Standard Direct ExtractionMethod B: pH-Swing (Acid-Base) ExtractionJustification
Purity & Selectivity Low to ModerateHigh to Excellent Method B systematically removes both basic and neutral impurities in separate steps, leading to a much cleaner final product.[6]
Expected Yield Potentially Higher Moderate to HighWhile theoretically more efficient, the multiple transfers in Method B can lead to minor physical losses at each step.
Complexity & Time LowHigh Method B involves more steps, reagents, and careful pH monitoring, making it more time-consuming and technically demanding.
Solvent & Reagent Use ModerateHigh Requires additional volumes of acid, base, and potentially fresh organic solvent, increasing overall consumption.
Impurity Removal Removes highly polar impurities and salts.Removes basic, neutral, and highly polar impurities. The pH-swing is specifically designed to partition solutes based on their acid-base properties.
Optimal Use Case Rapid, crude cleanup; initial workup when impurities are minimal or of similar polarity.Isolation of high-purity material for characterization, biological assays, or as a final drug substance intermediate.The method should match the quality requirements of the downstream application.

Conclusion and Expert Recommendation

For researchers and drug development professionals, the final purity of a compound is often non-negotiable. While a Standard Direct Extraction (Method A) can serve as a rapid, initial cleanup step, it is often insufficient for removing structurally similar neutral or basic impurities.

Therefore, for the definitive isolation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, the pH-Swing (Acid-Base) Extraction (Method B) is the superior and recommended methodology. Its power lies in the rational exploitation of the molecule's inherent acidity. By converting the analyte between its charged (hydrophilic) and neutral (hydrophobic) states, it provides a level of selectivity that simple partitioning cannot achieve. This method stands as a self-validating system; the successful precipitation of the product upon final acidification is a strong indicator of effective purification. While more labor-intensive, the investment in time and reagents is justified by the significantly higher purity of the final compound, a critical requirement for reliable scientific outcomes.

References

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved from [Link]

  • Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms - SciSpace. (n.d.). Retrieved from [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF - ResearchGate. (2024, June). Retrieved from [Link]

  • Optimization of Liquid-Liquid Extraction - Zaiput Flow Technologies. (n.d.). Retrieved from [Link]

  • Properties of the OH Adducts of Hydroxy, Methyl, Methoxy, and Amino-Substituted Pyrimidines: Their Dehydration Reactions and EndProduct Analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents - Taylor & Francis. (2023, August 9). Retrieved from [Link]

  • 4-amino-2-hydroxypyrimidine - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12). Retrieved from [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions | French-Ukrainian Journal of Chemistry. (2019, December 24). Retrieved from [Link]

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review - ijamtes. (n.d.). Retrieved from [Link]

  • 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. (n.d.). Retrieved from [Link]

  • Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. (n.d.).
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).
  • 6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions - Semantic Scholar. (n.d.). Retrieved from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved from [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed. (2016, December 22). Retrieved from [Link]

  • An Overview of Techniques for Extracting Bioactive Components from Naturals Sources - Research Journal of Pharmacy and Technology. (2024, April 23). Retrieved from [Link]

  • Methyl 4-hydroxypyrimidine-5-carboxylate | C6H6N2O3 | CID 11744833 - PubChem. (n.d.). Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (2018, September 14). Retrieved from [Link]

Sources

Validation

Spectroscopic Validation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate: A Comparative Guide Using FTIR and Raman

A Senior Application Scientist's Guide to In-Depth Structural Elucidation For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In-Depth Structural Elucidation

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of two primary vibrational spectroscopic techniques—Fourier Transform Infrared (FTIR) and Raman spectroscopy—for the structural validation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, a key heterocyclic building block. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices and demonstrate how these complementary techniques create a self-validating analytical system.

The Imperative of Structural Validation

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate possesses a unique assembly of functional groups: a pyrimidine ring, a hydroxyl group, a methoxy group, and a methyl ester. Each of these moieties contributes to the molecule's chemical reactivity and potential biological activity. An error in the arrangement of these groups could lead to drastically different properties. Therefore, confirming the synthesized structure is paramount. Vibrational spectroscopy, which probes the fundamental vibrations of chemical bonds, offers a rapid, non-destructive, and highly specific "fingerprint" of the molecule.

The Physics of Vibrational Spectroscopy: A Tale of Two Techniques

FTIR and Raman spectroscopy are often discussed together as they both measure the vibrational energies of a molecule. However, they are based on different physical phenomena, making them powerfully complementary.[1]

  • FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[2] Highly polar functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups in our target molecule, produce strong absorption bands in an FTIR spectrum.

  • Raman Spectroscopy: This technique involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light.[3] A vibration is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud.[3] Symmetrical bonds and non-polar groups, like the C=C and C-C bonds within the pyrimidine ring, often yield strong Raman signals.[4]

The synergy is clear: FTIR excels at seeing polar groups, while Raman excels at seeing non-polar, symmetric groups. Using both ensures a more complete vibrational analysis.

Experimental Design: A Self-Validating Workflow

The following protocols are designed for robustness and reproducibility. The choice of methodology is critical for acquiring high-quality, trustworthy data.

Experimental Workflow Overview

G cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Raman Analysis cluster_3 Data Analysis & Validation A Solid Sample: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate B ATR Accessory: Place small amount of powder on diamond crystal A->B D Raman Microscope: Place sample on slide A->D C Acquire FTIR Spectrum (4000-400 cm⁻¹) Resolution: 4 cm⁻¹ Scans: 32 B->C F Spectral Processing: Baseline Correction, Normalization C->F E Acquire Raman Spectrum (3500-200 cm⁻¹) Laser: 785 nm Power: <10 mW D->E E->F G Peak Assignment: Compare FTIR & Raman peaks to known functional group frequencies F->G H Computational Comparison (DFT): Correlate experimental peaks with theoretical vibrational modes G->H I Structural Confirmation H->I

Caption: Experimental workflow for FTIR and Raman analysis.

Detailed Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Setup: A Thermo Scientific Nicolet iS50 FTIR spectrometer equipped with a diamond ATR accessory was used. The spectral range was set from 4000 to 400 cm⁻¹.[5]

  • Background Collection: A background spectrum of the clean, empty ATR crystal was collected (32 scans at 4 cm⁻¹ resolution) to account for atmospheric H₂O and CO₂.

  • Sample Application: A small amount of the solid Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate powder was placed directly onto the diamond crystal.

  • Data Acquisition: The anvil was lowered to ensure good contact between the sample and the crystal. The sample spectrum was acquired using the same parameters as the background scan.

  • Cleaning: The crystal was thoroughly cleaned with isopropanol between measurements.

Causality: The ATR method is chosen over the traditional KBr pellet method for its speed, ease of use, and elimination of potential artifacts from moisture in the KBr.[6] It provides high-quality spectra from a minimal amount of solid sample.

Raman Spectroscopy

  • Instrument Setup: A Renishaw inVia Raman microscope with a 785 nm laser excitation source was used. This wavelength is often chosen to minimize fluorescence, a common issue with organic molecules.

  • Calibration: The instrument was calibrated using an internal silicon standard (peak at 520.7 cm⁻¹).

  • Sample Preparation: A small amount of the solid sample was placed on a standard glass microscope slide.

  • Data Acquisition: The sample was brought into focus under the microscope objective (50x). The laser power was kept low (<10 mW) to avoid sample degradation. Spectra were acquired from 3500 to 200 cm⁻¹ with an exposure time of 10 seconds and 3 accumulations.

Causality: Raman requires virtually no sample preparation, a significant advantage.[2] The use of a microscope allows for analysis of very small sample quantities and ensures the laser is focused on a representative area of the crystalline solid.

Spectral Interpretation: Decoding the Molecular Fingerprint

The true power of this dual-spectroscopic approach lies in the detailed analysis of the resulting spectra. The assignments below are based on established literature values for pyrimidine derivatives and other functional groups.[7][8][9]

Key Vibrational Modes of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

Vibrational ModeExpected Wavenumber (cm⁻¹)FTIR ActivityRaman ActivityRationale and Observations
O-H Stretch 3400 - 3200 (broad)StrongWeakThe hydroxyl group engages in hydrogen bonding, resulting in a broad, strong absorption in the FTIR spectrum. This is often very weak in the Raman spectrum.
Aromatic C-H Stretch 3100 - 3000MediumStrongStretching of the C-H bond on the pyrimidine ring.
Aliphatic C-H Stretch 2990 - 2850MediumStrongAsymmetric and symmetric stretching of the methyl groups (-OCH₃ and -COOCH₃).
C=O Stretch (Ester) 1730 - 1710Very StrongMediumThe carbonyl group is highly polar, producing one of the most intense and easily identifiable peaks in the FTIR spectrum.[10]
C=C / C=N Ring Stretch 1650 - 1550StrongVery StrongVibrations of the pyrimidine ring itself. These modes are often stronger and sharper in the Raman spectrum due to the high polarizability of the aromatic system.[7]
C-O Stretch (Ester & Methoxy) 1300 - 1100StrongMediumAsymmetric and symmetric stretching of the C-O single bonds. Multiple bands are expected in this region.
Ring Breathing Mode ~1000WeakStrongA symmetric in-plane expansion and contraction of the entire pyrimidine ring. This is a classic example of a Raman-dominant mode.
O-H Bend ~1400 (in-plane)MediumWeakIn-plane bending of the hydroxyl group.
Ring Bending Modes 850 - 650MediumMediumOut-of-plane bending vibrations of the pyrimidine ring and its substituents.

Comparative Analysis: FTIR vs. Raman

FeatureFTIR SpectroscopyRaman Spectroscopy
Primary Strengths Excellent for identifying polar functional groups (C=O, O-H, C-O). High signal-to-noise ratio.Superior for analyzing non-polar, symmetric bonds (C=C, C-C) and skeletal modes (ring breathing).[3][4]
Limitations Strong water absorption can interfere with analysis (mitigated by ATR).[2] Sample preparation can be more involved (e.g., KBr pellets).Can be plagued by sample fluorescence. Weaker scattering phenomenon results in a lower signal.
Water Interference High. O-H bands from water are very broad and strong.Very Low. Water is a very poor Raman scatterer, making it ideal for aqueous samples or analysis of hydrated compounds.[2]
Sample Preparation Minimal with ATR; more complex with KBr pellets.[6]Minimal to none.[11]
Spatial Resolution Diffraction-limited, typically ~10-20 µm.High, can be <1 µm with confocal microscopy.

The Logic of Spectroscopic Validation

The process of validation is not merely about collecting spectra; it is a logical workflow that integrates experimental data with theoretical predictions. Computational chemistry, specifically Density Functional Theory (DFT), is an indispensable tool in this process. DFT calculations can predict the vibrational frequencies and intensities of a proposed structure, providing a theoretical benchmark against which experimental data can be compared.[1][12][13]

G A Hypothesized Structure: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate B Computational Prediction (DFT) Predict IR & Raman Frequencies A->B F Data Correlation: Compare Experimental vs. Theoretical B->F C Experimental Acquisition D FTIR Spectrum C->D E Raman Spectrum C->E D->F E->F G Peak Assignment & Analysis F->G H Discrepancy Found? G->H I Re-evaluate Structure or Synthesis H->I Yes J Structure Validated H->J No

Caption: Logical workflow for spectroscopic structure validation.

Beyond Vibrations: Complementary Analytical Techniques

While FTIR and Raman provide excellent functional group and fingerprint information, they are part of a larger analytical toolkit. For unequivocal structure elucidation, the data should be corroborated with other methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for organic structure determination, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, establishing connectivity and stereochemistry.[14][15]

  • Mass Spectrometry (MS): This technique provides the precise molecular weight and elemental composition, confirming the molecular formula.[16][17] Fragmentation patterns can also offer clues about the molecule's structure.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.

No single technique tells the whole story.[18] True analytical trustworthiness is achieved by the convergence of data from multiple, orthogonal techniques.

Conclusion

The structural validation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is most robustly achieved through the combined application of FTIR and Raman spectroscopy. FTIR provides definitive evidence for the key polar functional groups (hydroxyl, carbonyl), while Raman spectroscopy offers a clear fingerprint of the pyrimidine ring skeleton. When this experimental data is supported by theoretical DFT calculations, it forms a powerful, self-validating system. This multi-faceted approach ensures the highest degree of confidence in the molecular structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Lyons, D. M., & Kubarych, K. J. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). General flow diagram for sample preparation for FT-IR and Raman-SERS... ResearchGate. [Link]

  • Lyons, D. M., & Kubarych, K. J. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ACS Publications. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Vibrational Spectra of Pyrimidine‐2‐Thione and Pyrimidine‐2‐Selone. ResearchGate. [Link]

  • ResearchGate. (n.d.). ATR-FTIR pyrimidine spectra for a) dCMP and b) dTMP in solution (top),... ResearchGate. [Link]

  • Dierksen, F., & Grimme, S. (2004). Density functional calculations of the vibronic structure of electronic absorption spectra. The Journal of Chemical Physics. [Link]

  • Singh, K., & Yadav, R. A. (2017). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate. [Link]

  • Stravs, M., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PMC. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. [Link]

  • Stravs, M., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]

  • ResearchGate. (n.d.). Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. ResearchGate. [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

  • Kwiatek, W. M., et al. (2024). Multimodal Imaging Using Raman Spectroscopy and FTIR in a Single Analytical Instrument with a Microscope (Infrared Raman Microscopy AIRsight, Shimadzu): Opportunities and Applications. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

  • Palla, M., et al. (n.d.). Parallelized Raman Difference Spectroscopy for the Investigation of Chemical Interactions. PMC. [Link]

  • ACS Omega. (2024). Unveiling the Molecular Secrets: A Comprehensive Review of Raman Spectroscopy in Biological Research. ACS Publications. [Link]

  • IntechOpen. (2016). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. [Link]

  • Choo, J., et al. (2007). Vibrational Spectra, DFT Calculations, Unusual Structure, Anomalous CH2 Wagging and Twisting Modes, and Phase-Dependent Conformation of 1,3-Disilacyclobutane. ACS Publications. [Link]

  • Spectroscopy Online. (2026). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. [Link]

  • AIP Publishing. (2024). Raman spectra and sensitivity of LLM heterocycles under pressure. AIP Publishing. [Link]

  • AIP Publishing. (n.d.). Raman spectroscopy: techniques and applications in the life sciences. AIP Publishing. [Link]

  • Wikipedia. (n.d.). Raman spectroscopy. Wikipedia. [Link]

  • Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. Research India Publications. [Link]

  • ResearchGate. (n.d.). Anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6-methylpyrimidine: A combined experimental (FTIR, FT-Raman, UV-Vis) and theoretical (DFT, MP2) approach. ResearchGate. [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. NISCAIR Online Periodicals Repository. [Link]

  • MDPI. (2017). FTIR and Raman Characterization of TiO₂ Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. MDPI. [Link]04)

Sources

Comparative

Structural confirmation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate via 2D NMR (COSY/HSQC) techniques

Structural Confirmation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate: A Comparative Guide to 2D NMR Techniques Executive Summary In the structural elucidation of highly substituted, proton-poor heterocycles, rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate: A Comparative Guide to 2D NMR Techniques

Executive Summary

In the structural elucidation of highly substituted, proton-poor heterocycles, relying on standard 1D NMR or basic 2D homonuclear techniques often leads to regioisomeric ambiguity. Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate presents a classic analytical challenge: it is completely devoid of adjacent protons, rendering standard Correlation Spectroscopy (COSY) virtually silent.

This guide objectively compares the performance of 2D NMR techniques—specifically COSY and Heteronuclear Single Quantum Coherence (HSQC)—against advanced Heteronuclear Multiple Bond Correlation (HMBC) for this specific analyte. By deconstructing the causality behind these experimental choices, we establish a self-validating analytical workflow for drug development professionals.

The Molecular Challenge: Deconstructing the Analyte

Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate consists of a pyrimidine core heavily decorated with functional groups, leaving only a single aromatic proton at the C6 position.

The molecule presents four isolated spin systems:

  • C6-H: An isolated aromatic proton (~8.5 ppm).

  • C2-Methoxy (-OCH3): An isolated methyl group (~3.9 ppm).

  • C5-Ester Methyl (-COOCH3): An isolated methyl group (~3.8 ppm).

  • C4-Hydroxy (-OH): An exchangeable proton (~12.0 ppm), which frequently tautomerizes to the 4-oxo (pyrimidone) form.

Because heterocyclic chemistry frequently deals with proton-poor environments, structure determination requires specialized attention[1]. The spatial isolation of these protons means that traditional homonuclear scalar coupling (H-H) is absent, forcing a reliance on heteronuclear (C-H) techniques to bridge the quaternary carbons.

Comparative Performance Analysis: COSY/HSQC vs. Alternatives

To objectively evaluate the utility of 2D NMR techniques for this molecule, we must compare their structural resolution power against the baseline of 1D NMR.

Why COSY Fails and HSQC is Insufficient
  • 2D COSY (1H-1H): COSY maps protons that are scalar-coupled (typically 2-bond or 3-bond). Because our analyte has no adjacent protons, the COSY spectrum will show no cross-peaks. In automated workflows, this acts as a "negative control," confirming the absence of aliphatic chains or adjacent aromatic protons[2].

  • 2D HSQC (1H-13C): HSQC maps protons to their directly attached carbons (1J couplings)[2]. While it successfully assigns the C6, methoxy, and ester methyl carbons, it leaves the entire pyrimidine core (C2, C4, C5) and the ester carbonyl unassigned.

  • 2D HMBC (1H-13C): HMBC is the necessary alternative. By mapping 2-bond and 3-bond C-H couplings, it bridges the isolated spin systems across the quaternary carbons[3].

Table 1: Quantitative Performance Comparison for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

TechniqueTarget CorrelationTypical S/N RatioStructural Utility for AnalyteLimitations
1D 1H NMR Chemical Shifts>100:1Identifies functional groupsCannot distinguish regioisomers.
2D gCOSY 2J / 3J (H-H)N/AZero : No adjacent protons.Fails to link isolated spin systems.
2D HSQC 1J (C-H)>50:1Moderate : Maps C6, OCH3, COOCH3.Cannot assign quaternary C2, C4, C5.
2D HMBC 2J / 3J (C-H)>20:1High : Links all fragments.Requires longer acquisition times.

Mechanistic Causality: Building a Self-Validating System

A robust analytical protocol must be self-validating. For this pyrimidine derivative, relying solely on HSQC leaves the positions of the methoxy and ester groups ambiguous (e.g., distinguishing the 2-methoxy-4-hydroxy isomer from a 4-methoxy-2-hydroxy isomer).

By integrating HMBC, we create a closed logical loop:

  • The C5 Anchor: The isolated H6 proton shows a strong 3J correlation to the ester carbonyl carbon (~164 ppm). This independently verifies that the ester group is positioned at C5, adjacent to C6.

  • The C2 Anchor: The methoxy protons (~3.9 ppm) show a 3J correlation to the C2 carbon (~165 ppm). Furthermore, the H6 proton can show a weak 3J correlation across the N1 nitrogen to the same C2 carbon, locking the pyrimidine ring's orientation.

  • The C4 Anchor: The H6 proton exhibits a 3J correlation to the C4 carbon (~168 ppm), confirming the placement of the hydroxyl/oxo group.

This intersecting web of 3J correlations ensures that every functional group is cross-verified by at least two independent data points, eliminating structural ambiguity[3].

Step-by-Step Experimental Methodology

To achieve the high-resolution data required for this self-validating system, follow this optimized NMR workflow. Overcoming the high degree of spectral overlap in pyrimidine derivatives requires precise parameter optimization[4].

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 600 µL of anhydrous DMSO-d6. DMSO is preferred over CDCl3 to suppress the rapid exchange of the C4-OH proton, potentially allowing its observation.

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Setup & Tuning

  • Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a CryoProbe to maximize 13C sensitivity for the quaternary carbons.

  • Perform rigorous probe tuning and 3D gradient shimming to ensure sharp singlet resolution.

Step 3: Pulse Sequence Execution

  • HSQC Acquisition: Run a multiplicity-edited, gradient-selected HSQC (hsqcedetgpsisp2.2). Set the spectral width to 12 ppm for 1H and 160 ppm for 13C. Acquire 256 increments in the indirect dimension.

  • HMBC Acquisition: Run a gradient-selected HMBC (hmbcgplpndqf). Crucially, optimize the long-range coupling delay for J = 8 Hz (standard for aromatic systems). Acquire 512 increments to ensure high resolution in the carbon dimension, allowing differentiation between the closely shifted C2 and C4 carbons.

Step 4: Data Processing

  • Apply a sine-bell squared apodization function in both dimensions.

  • Zero-fill the data matrix to 2K x 1K points before Fourier transformation to enhance digital resolution.

Logical Workflow Visualization

The following diagram illustrates the logical decision tree and experimental workflow required to elucidate proton-poor heterocycles, highlighting the exact point where COSY fails and HMBC becomes mandatory.

Fig 1: 2D NMR workflow for proton-poor heterocycles, highlighting the necessity of HMBC.

References

  • High-Resolution Pyrimidine- and Ribose-Specific 4D HCCH-COSY Spectra of RNA Using the Filter Diagonalization Method. nih.gov.4

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. emerypharma.com. 2

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. youtube.com. 3

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. youtube.com. 1

Sources

Validation

A Comparative Guide to Catalysis in Multi-Component Reactions: Evaluating the Potential of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

In the landscape of modern organic synthesis, multi-component reactions (MCRs) stand out for their efficiency and atom economy, allowing for the construction of complex molecules in a single step. The success of these re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, multi-component reactions (MCRs) stand out for their efficiency and atom economy, allowing for the construction of complex molecules in a single step. The success of these reactions often hinges on the choice of catalyst. This guide provides a comprehensive comparison of various catalysts used in prominent MCRs, namely the Biginelli and Hantzsch reactions. Furthermore, we will explore the potential catalytic activity of a novel compound, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, by benchmarking its hypothetical performance against established catalytic systems. This analysis is designed for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.

The Pivotal Role of Catalysts in Multi-Component Reactions

Multi-component reactions, by bringing together three or more reactants in a one-pot synthesis, offer a powerful platform for generating molecular diversity.[1] The catalyst's role is paramount; it must orchestrate a series of bond-forming events with high selectivity and efficiency.[2] An ideal catalyst should be effective in low concentrations, operate under mild conditions, be environmentally benign, and ideally, be reusable.[3][4]

The Biginelli reaction, a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), and the Hantzsch reaction, for the preparation of dihydropyridines (DHPs), are classic examples where catalyst choice significantly impacts reaction outcomes.[5][6] DHPMs and DHPs are of immense interest due to their wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.[5]

Benchmarking Catalytic Efficiency: A Comparative Analysis

While there is a wealth of data on various catalysts for MCRs, the catalytic potential of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate remains unexplored. Based on its structural features—a pyrimidine core with hydroxyl and methoxy groups—it is plausible that this molecule could exhibit organocatalytic activity, potentially through hydrogen bonding interactions that activate the substrates.

To provide a framework for evaluating its potential, we will compare its hypothetical performance with a range of documented catalysts for the Biginelli and Hantzsch reactions.

The Biginelli Reaction: A Head-to-Head Catalyst Comparison

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[7] The efficiency of this reaction is critically dependent on the catalyst.[2] The following table summarizes the performance of various catalysts, providing a benchmark against which Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate could be tested.

CatalystAldehydeβ-dicarbonyl CompoundUrea/ThioureaSolventTemp. (°C)Time (h)Yield (%)Reference
Hypothetical: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate BenzaldehydeEthyl acetoacetateUreaEthanolRefluxTBDTBD-
No CatalystBenzaldehydeEthyl acetoacetateUreaSolvent-free90470[7]
HClBenzaldehydeEthyl acetoacetateUreaEthanolReflux1820-60[5]
ZnCl₂BenzaldehydeEthyl acetoacetateUreaAcetic AcidRT-Moderate to good[7]
InBr₃FormaldehydeEthyl acetoacetateUreaEthanolReflux7-[7][8]
HPA-ClayBenzaldehydeEthyl acetoacetateUreaSolvent-free-196[9]
PMO-Py-ILBenzaldehydeEthyl acetoacetateUreaSolvent-free--High[4]
Molecular IodineBenzaldehydeEthyl acetoacetateUreaReflux--50[1]

TBD: To Be Determined through experimental validation. RT: Room Temperature

The data clearly indicates that while the uncatalyzed reaction can proceed, the use of a catalyst significantly improves yields and can reduce reaction times.[7][9] Modern catalysts like HPA-Clay and functionalized organosilica (PMO-Py-IL) offer excellent yields under solvent-free conditions, highlighting a trend towards greener chemistry.[4][9]

The Hantzsch Dihydropyridine Synthesis: A Catalyst Performance Overview

The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[10] Similar to the Biginelli reaction, a wide array of catalysts has been developed to improve its efficiency.

CatalystAldehydeβ-ketoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Hypothetical: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate Aromatic AldehydeEthyl acetoacetateAmmonium acetateEthanolRefluxTBDTBD-
None ("On-Water")Aryl, Heteroaryl, Alkyl, and Vinylogous AldehydesEthyl acetoacetateAmmonium acetateWater30-Good[11]
Nicotinic acidBenzaldehydeEthyl acetoacetateAmmonium acetateSolvent-free80-Excellent[12]
CoFe₂O₄@SiO₂-NH₂-Co(II)AldehydesEthyl acetoacetateAmmonium acetateEthanol/Water (1:1)Reflux-60-96[12]
BINOL-phosphoric acidAromatic aldehydes-----Good yields, excellent ee's[6]

TBD: To Be Determined through experimental validation. ee's: enantiomeric excesses

The Hantzsch synthesis has also benefited from the development of novel catalytic systems, including nanocatalysts and organocatalysts, which can offer high yields and even enantioselectivity.[6][12] The "on-water" catalyst-free approach is a notable green alternative.[11]

Experimental Protocols for Benchmarking

To empirically evaluate the catalytic efficiency of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, the following detailed experimental protocols for the Biginelli and Hantzsch reactions can be employed. These protocols, based on established methodologies, provide a solid foundation for a comparative study.

Protocol 1: Biginelli Synthesis of Dihydropyrimidinones

This protocol is adapted from procedures utilizing both traditional and modern catalysts.[7][9]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, 10 mol%)

  • Solvent (e.g., Ethanol or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and the catalyst.

  • If using a solvent, add it to the flask.

  • The reaction mixture is then heated under reflux with stirring for the desired time (e.g., 1-18 hours), or heated at a specific temperature under solvent-free conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold water and ethanol.

  • If no precipitate forms, pour the reaction mixture into crushed ice and stir. The resulting solid is then filtered, washed, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Hantzsch Synthesis of Dihydropyridines

This protocol is a generalized procedure based on various reported methods.[11][12]

Materials:

  • Aldehyde (e.g., an aromatic aldehyde, 1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 2 mmol)

  • Ammonia source (e.g., Ammonium acetate, 1.2 mmol)

  • Catalyst (e.g., Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, 10 mol%)

  • Solvent (e.g., Ethanol, or solvent-free)

Procedure:

  • To a mixture of the aldehyde and β-ketoester in a flask, add the ammonium source and the catalyst.

  • The mixture is then stirred at a specified temperature (e.g., room temperature to 80°C) for the required duration.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solid product is separated by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent to yield the pure dihydropyridine.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed catalytic cycle for an organocatalyzed Biginelli reaction and a generalized experimental workflow.

Biginelli_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea + Catalyst (H-bonding) Urea Urea Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate + Catalyst (H-bonding) Catalyst Methyl 4-hydroxy-2- methoxypyrimidine-5-carboxylate Open_Chain Open-Chain Ureide Acyliminium->Open_Chain Enolate->Open_Chain DHPM Dihydropyrimidinone Open_Chain->DHPM Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli reaction catalyzed by Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

Experimental_Workflow start Start reactants Combine Reactants & Catalyst start->reactants reaction Heat / Stir (Monitor with TLC) reactants->reaction workup Reaction Work-up (Cooling, Precipitation/Extraction) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Sources

Comparative

Comparative analysis of synthetic routes for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate preparation

Target Molecule: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7)[1] Application: Critical pyrimidine building block for the synthesis of kinase inhibitors, antiviral agents, and advanced pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS: 89694-25-7)[1] Application: Critical pyrimidine building block for the synthesis of kinase inhibitors, antiviral agents, and advanced pharmaceutical intermediates.

As drug development pipelines increasingly rely on functionalized pyrimidines, the demand for highly pure, regioselectively synthesized building blocks has surged. Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate presents a unique synthetic challenge due to its dense functionalization: a methoxy group at C2, a hydroxy/oxo tautomeric center at C4, and a carboxylate at C5[2].

This guide provides a rigorous comparative analysis of the available synthetic routes, evaluating them on mechanistic elegance, regioselectivity, and scalability, culminating in a field-proven, self-validating experimental protocol.

Mechanistic Evaluation of Synthetic Alternatives

To synthesize this specific pyrimidine architecture, chemists typically evaluate three distinct retrosynthetic disconnections. Understanding the causality behind why certain routes succeed or fail is paramount for process chemistry.

Route A: Direct Condensation (The Isourea Route)

This route relies on the direct cyclocondensation of an amidine equivalent with a highly electrophilic enol ether.

  • Mechanism: O-Methylisourea hemisulfate is neutralized to its free base and reacted with dimethyl methoxymethylenemalonate[3]. The reaction initiates via an aza-Michael addition of the isourea nitrogen to the activated double bond of the malonate, followed by intramolecular lactamization (loss of methanol) to form the pyrimidine ring.

  • Causality & Advantage: The methoxy group is pre-installed on the isourea precursor. This dictates absolute regioselectivity at the C2 position, completely bypassing the need for downstream functionalization. This convergence makes it the industry standard[4].

Route B: The Thiouracil Route (S-Alkylation and Displacement)
  • Mechanism: Thiourea is condensed with dimethyl methoxymethylenemalonate to yield methyl 2-thiouracil-5-carboxylate. The C2-thione is then S-methylated using methyl iodide (MeI) to form a 2-methylthio intermediate. Finally, nucleophilic aromatic substitution ( SN​Ar ) with sodium methoxide displaces the thiomethyl group to yield the target compound.

  • Causality & Drawback: While thiourea is highly reactive and inexpensive, this route requires three distinct steps. Furthermore, the final methoxide displacement generates toxic methanethiol gas as a byproduct, requiring specialized scrubbing infrastructure during scale-up.

Route C: The Uracil Chlorination Route (Regiochemical Failure)
  • Mechanism: Urea is condensed with the malonate derivative to form methyl uracil-5-carboxylate. Treatment with POCl3​ yields methyl 2,4-dichloropyrimidine-5-carboxylate. The synthesis then attempts a selective mono-methoxylation at C2 using one equivalent of NaOMe.

  • Causality & Drawback: This route is fundamentally flawed due to electronic biases. The C5-carboxylate strongly withdraws electron density from the adjacent C4 position (ortho-activation). Consequently, nucleophilic attack by methoxide occurs preferentially at C4, yielding the undesired 4-methoxy-2-chloro isomer. The inability to control regioselectivity renders this route obsolete.

Quantitative Performance & Scalability Data

The following table summarizes the operational metrics of the three routes based on bench-scale and pilot-plant data.

Synthetic RouteOverall YieldStep CountRegioselectivity (C2:C4)Key ReagentsScalability Rating
Route A: Direct Condensation 75 - 82%1> 99:1O-Methylisourea, Dimethyl methoxymethylenemalonate★★★★★ (Excellent)
Route B: Thiouracil Route 45 - 55%3> 99:1Thiourea, MeI, NaOMe★★★☆☆ (Moderate)
Route C: Uracil Chlorination < 20%3Poor (Mixture)Urea, POCl3​ , NaOMe★☆☆☆☆ (Poor)

Workflow Visualization

The logical progression and convergence of the viable synthetic pathways (Route A and Route B) are illustrated below. Route C is omitted due to its regiochemical unviability.

SynthesisRoutes Isourea Route A: O-Methylisourea + Dimethyl methoxymethylenemalonate BaseA NaOMe / MeOH (Direct Condensation) Isourea->BaseA Target Methyl 4-hydroxy-2-methoxypyrimidine -5-carboxylate (Target Product) BaseA->Target Thiourea Route B: Thiourea + Dimethyl methoxymethylenemalonate Thiouracil Methyl 2-thiouracil -5-carboxylate Thiourea->Thiouracil SMethyl MeI / Base (S-Methylation) Thiouracil->SMethyl SInt 2-Methylthio Intermediate SMethyl->SInt NaOMeB NaOMe / MeOH (Displacement) SInt->NaOMeB NaOMeB->Target

Comparative workflow of Route A (Direct) vs. Route B (Multi-step) for pyrimidine synthesis.

Optimized Experimental Protocol: Route A

Given its superior yield and regiocontrol, Route A is the recommended methodology. The following protocol is designed as a self-validating system , ensuring that researchers can verify the success of intermediate phases before proceeding.

Reagents Required
  • O-Methylisourea hemisulfate (1.1 eq)

  • Dimethyl methoxymethylenemalonate (1.0 eq)[5]

  • Sodium methoxide (NaOMe), 25% w/w in Methanol (2.2 eq)

  • Anhydrous Methanol (Solvent)

  • 1N Hydrochloric Acid (Aqueous)

Step-by-Step Methodology

Step 1: Liberation of the Free Base

  • Suspend O-methylisourea hemisulfate (1.1 eq) in anhydrous methanol (10 volumes) in a dry, nitrogen-purged reactor. Cool the suspension to 0–5 °C.

  • Add the NaOMe solution (2.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Self-Validation Checkpoint: As the reaction progresses, the initial suspension will briefly clarify, followed immediately by the precipitation of a fine white solid (Sodium Sulfate, Na2​SO4​ ). Causality: If this precipitate does not form, the NaOMe is likely degraded (converted to Na2​CO3​ via atmospheric CO2​ ), or the methanol is wet. Do not proceed until this phase change is observed.

  • Filter the mixture under nitrogen to remove the Na2​SO4​ salts. Causality: Removing the salts prevents severe bumping during the subsequent reflux and ensures a homogeneous reaction matrix.

Step 2: Condensation and Cyclization

  • Transfer the clear filtrate (containing free O-methylisourea) back to the reactor.

  • At room temperature, add dimethyl methoxymethylenemalonate (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4 to 6 hours. Reaction progress can be monitored via TLC or LC-MS (Target m/z : 185.16 [M+H]+ )[1].

Step 3: Workup and pH-Driven Isolation

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove 80% of the methanol.

  • Dissolve the resulting crude residue in cold deionized water (5 volumes).

  • Slowly add 1N HCl dropwise while monitoring the pH with a calibrated meter. Adjust the pH strictly to 4.0 – 4.5 .

  • Self-Validation Checkpoint: A dense white to off-white precipitate will crash out of the solution. Causality: The pKa of the pyrimidine's 4-hydroxy group (which exists predominantly as the 4-oxo tautomer) is approximately 8.5. Dropping the pH to 4.5 ensures the molecule is fully protonated into its neutral, least-soluble form, driving crystallization. Lowering the pH below 2.0 risks protonating the pyrimidine ring nitrogens, which would re-solubilize the product as a hydrochloride salt.

  • Filter the precipitate, wash with ice-cold water (2 volumes), and dry under vacuum at 50 °C for 12 hours.

References

  • Ashford's Dictionary of Industrial Chemicals. "Dimethyl methoxymethylenemalonate and O-methylisourea applications." Retrieved from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Pyrimidine Scaffolds: Evaluating the Cost-Effectiveness of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate versus Key Alternatives

For drug discovery professionals, the selection of a core chemical scaffold is a critical decision point, balancing synthetic feasibility, cost, and the potential for biological activity. The pyrimidine ring, a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery professionals, the selection of a core chemical scaffold is a critical decision point, balancing synthetic feasibility, cost, and the potential for biological activity. The pyrimidine ring, a cornerstone of medicinal chemistry, is a privileged scaffold found in countless therapeutic agents due to its ability to engage with a wide range of biological targets.[1][2] This guide provides an in-depth, objective comparison of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate against other widely used pyrimidine scaffolds. Our analysis moves beyond simple precursor costs to evaluate overall cost-effectiveness, considering synthetic accessibility, reaction efficiency, and strategic value in drug development programs.

As scientists, our choices must be grounded in evidence. The causality behind selecting one scaffold over another often involves a trade-off between the cost of initial synthesis and the value of built-in functional handles for downstream diversification. This guide aims to illuminate these trade-offs, providing the data and protocols necessary to make informed decisions.

Featured Scaffold: Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

This highly functionalized pyrimidine serves as a sophisticated building block in modern medicinal chemistry.[3] Its strategic value lies in the orthogonal reactivity of its substituent groups: the hydroxyl group can be alkylated or converted to a leaving group, the methoxy group can be a stable feature or a target for demethylation, and the methyl ester is readily converted to amides, feeding directly into discovery programs targeting enzymes like hypoxia-inducible factor (HIF) prolyl hydroxylases.[4]

Synthetic Accessibility & Cost Analysis

The synthesis of 2-substituted pyrimidine-5-carboxylic esters often involves the condensation of amidinium salts with a propen-1-ol derivative.[5] A representative approach highlights the multi-step nature and the cost drivers for this scaffold.

Illustrative Synthesis Pathway:

A common strategy involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a specific amidinium salt.[5] The propenol reagent itself is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate.[5]

  • Starting Materials: Methyl 3,3-dimethoxypropionate, methyl formate, sodium hydride, and a substituted amidine (e.g., O-methylisourea).

  • Cost Drivers: The primary cost is associated with the multi-step preparation of the key propenol intermediate and the potential cost of the specific amidine required. Reagents like sodium hydride also require special handling, adding operational costs.

  • Yield & Purification: While yields can be moderate to excellent, purification of intermediates is often necessary, increasing labor and solvent costs.[5]

The primary justification for its use, despite a potentially higher upfront synthetic cost compared to simpler pyrimidines, is the high degree of functionalization in the final product, which can accelerate the generation of a focused library of derivatives with minimal protecting group chemistry.

Comparative Analysis of Alternative Pyrimidine Scaffolds

To evaluate the cost-effectiveness of our featured scaffold, we must compare it against common, high-utility alternatives.

The Workhorse: 2-Aminopyrimidines via Multicomponent Reactions

2-Aminopyrimidines are ubiquitous in screening libraries due to their straightforward and cost-effective synthesis, often achieved through one-pot, multi-component reactions (MCRs).[6]

  • Synthesis Strategy: A typical MCR involves the condensation of an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and guanidine nitrate in the presence of a simple base catalyst like piperidine, often in an aqueous or alcoholic medium.[6] This approach aligns with green chemistry principles by minimizing steps and using environmentally benign solvents.[7][8]

  • Cost-Effectiveness: This is arguably one of the most cost-effective routes to a diverse pyrimidine library. The starting materials—aldehydes, guanidine, and active methylene compounds—are commodity chemicals. The reactions are typically high-yielding and require minimal purification, drastically reducing labor and material costs.[6]

  • Pharmacological Profile: This scaffold is a versatile starting point for developing agents with anticancer, antimicrobial, and anti-inflammatory properties.[9][10]

The Bioisostere: Fused Pyrido[2,3-d]pyrimidines

For targets like kinases, where mimicking the adenine core of ATP is a validated strategy, fused heterocyclic systems such as pyrido[2,3-d]pyrimidines are invaluable.[11] They offer a more rigid and structurally complex core compared to monocyclic pyrimidines.

  • Synthesis Strategy: Efficient syntheses often employ one-pot, three-component reactions of 4(6)-aminouracil, malononitrile, and various aromatic aldehydes. These can be performed in aqueous media, sometimes accelerated by microwave irradiation or catalysts like diammonium hydrogen phosphate (DAHP).[12]

  • Cost-Effectiveness: While still utilizing a cost-effective MCR approach, the starting aminouracil is more expensive than the guanidine used for 2-aminopyrimidines. However, this method provides rapid access to complex scaffolds that would otherwise require lengthy, multi-step syntheses, making it highly efficient for generating potent and selective compounds.[12]

  • Pharmacological Profile: This class is heavily explored for potent kinase inhibitors (e.g., EGFR, CDK4/Cyclin D1) in oncology, demonstrating significant growth inhibitory effects against various cancer cell lines.[11]

Data-Driven Comparison

To provide a clear, quantitative perspective, the following tables summarize the key attributes of each scaffold class.

Table 1: Cost-Effectiveness Comparison of Pyrimidine Scaffolds

ScaffoldRepresentative Synthesis StrategyRelative Starting Material CostTypical YieldKey AdvantagesKey Disadvantages
Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate Condensation of amidinium salts with a propen-1-ol derivative[5]High60-85%Highly functionalized for rapid, late-stage diversification; orthogonal handles.Multi-step synthesis; higher precursor cost; special handling reagents.
2-Aminopyrimidines One-pot, three-component reaction of aldehyde, active methylene, and guanidine[6]Low85-95%Extremely cost-effective; ideal for large library synthesis; simple, robust procedure.Limited functional handles from initial synthesis; requires further modification.
Pyrido[2,3-d]pyrimidines One-pot, three-component reaction of aminouracil, malononitrile, and aldehyde[12]Medium80-90%Rapid access to complex, rigid scaffolds; potent kinase hinge-binding motif.[11]Starting aminouracil is more costly than guanidine; planarity may limit solubility.

Table 2: Biological Activity of Representative Pyrimidine Derivatives

Scaffold TypeExample Target/MechanismReported Activity (IC₅₀)Reference
4-Hydroxypyrimidine-5-carboxamide HIF Prolyl Hydroxylase (PHD) InhibitionLow nanomolar range[4]
2-Aminopyrimidine Anti-inflammatory (Nitric Oxide Inhibition)83.1 µM (Compound 9a)[10]
Pyrido[2,3-d]pyrimidine Anticancer (HepG-2 cell line)0.3 µM (Compound 52)[11]

Experimental Protocols & Workflows

Trustworthiness in science is built on reproducibility. The following are detailed, self-validating protocols for the synthesis of the discussed scaffolds.

Protocol 1: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[5]

This protocol is foundational for creating scaffolds like Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate. The key is the stable propenol salt, which acts as a versatile synthon.

  • Preparation of the Sodium Salt Intermediate: In a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 eq) to anhydrous THF. Cool the suspension to 0°C.

  • Add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) in THF dropwise.

  • After stirring for 15 minutes, add methyl formate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours. The resulting precipitate is the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

  • Cyclization: The isolated sodium salt (1.0 eq) is suspended in a suitable solvent (e.g., ethanol) and treated with the desired amidinium salt (1.1 eq).

  • The mixture is heated to reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • The reaction is cooled, solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the target pyrimidine.

Protocol 2: One-Pot Synthesis of 2-Amino-4-aryl-6-phenylpyrimidine-5-carbonitrile[6]

This MCR protocol exemplifies the efficiency and cost-effectiveness of generating diverse aminopyrimidines.

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol) in 10 mL of water.

  • Add piperidine (20 mol%) as a catalyst.

  • Stir the reaction mixture at room temperature for the time specified by monitoring via TLC (typically 1-3 hours).

  • Upon completion, the solid product often precipitates from the reaction mixture.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the pure product in high yield.

Visualization of Synthetic Logic

The choice of a synthetic pathway is a critical decision. The following diagram illustrates the logic flow from starting materials to the desired pyrimidine core.

G cluster_0 Starting Materials cluster_1 Reaction Conditions A Aldehyde / Formate Ester Process One-Pot Condensation or Stepwise Synthesis A->Process B Amidine / Guanidine / Urea B->Process C Active Methylene Compound (e.g., Ester, Nitrile, Ketone) C->Process Catalyst Base or Acid Catalyst Catalyst->Process Solvent Aqueous or Organic Solvent Solvent->Process Energy Heat / Microwave Energy->Process Core Pyrimidine Core Formation Process->Core Product Substituted Pyrimidine Scaffold Core->Product

Caption: Generalized workflow for pyrimidine synthesis.

The following decision-making diagram helps guide scaffold selection based on project goals.

G Start Project Goal Defined Screening High-Throughput Screening Library? Start->Screening Target Known Hinge-Binding Target (e.g., Kinase)? Screening->Target No Scaffold1 Choose 2-Aminopyrimidines (Low Cost, High Diversity) Screening->Scaffold1 Yes SBDD Structure-Based Design with Need for Specific Vectors? Target->SBDD No Scaffold2 Choose Fused Scaffolds (e.g., Pyrido[2,3-d]pyrimidines) Target->Scaffold2 Yes Scaffold3 Choose Functionalized Scaffold (e.g., Methyl 4-hydroxy-2-methoxy -pyrimidine-5-carboxylate) SBDD->Scaffold3 Yes Proceed Proceed to Synthesis SBDD->Proceed No / Re-evaluate Scaffold1->Proceed Scaffold2->Proceed Scaffold3->Proceed

Caption: Decision logic for selecting a pyrimidine scaffold.

Conclusion and Expert Recommendation

The evaluation of a pyrimidine scaffold's cost-effectiveness is a nuanced process that transcends the price of starting materials.

  • Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate is a specialty reagent. Its higher initial cost is justified in lead optimization campaigns where its dense, orthogonal functionalization allows for precise, structure-guided modifications. It is the scaffold of choice when specific chemical vectors are required to solve a defined SAR problem.

  • 2-Aminopyrimidines synthesized via MCRs represent the pinnacle of cost-effectiveness for discovery efforts. They are the ideal choice for building large, diverse screening libraries intended for hit identification, where breadth and cost per compound are the primary drivers.

  • Fused pyrimidines like Pyrido[2,3-d]pyrimidines occupy a middle ground. They offer a cost-effective and rapid entry into more complex, rigid chemical space known to be favorable for specific target classes like kinases. They are an excellent choice for hit-to-lead programs targeting ATP-binding sites.

Ultimately, the most "cost-effective" scaffold is the one that most efficiently advances a drug discovery project to its next milestone. For early-stage discovery, the economic advantages of MCR-derived aminopyrimidines are unparalleled. For later-stage, precision-focused lead optimization, the synthetic investment in a highly functionalized core like Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate can yield substantial returns by accelerating the path to a clinical candidate.

References

  • A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery. (n.d.). Benchchem.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
  • A comprehensive review on pyrimidine analogs-versatile scaffold with medicinal and biological potential. (n.d.). ResearchGate.
  • Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. (2019, July 1). PubMed.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-based Derivatives. (2026, March 15).
  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (n.d.). Scirp.org.
  • Synthesis of pyrimidines from dinitrogen and carbon. (2022, December 15). National Science Review.
  • An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. (n.d.).
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025, September 15). PubMed.
  • Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. (2023, August 13). Power System Technology.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28).
  • A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds. (n.d.). Benchchem.
  • The Enduring Potency of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016, December 22). PubMed.
  • 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. (2006, January 25). Journal of Medicinal Chemistry - ACS Publications.
  • Methyl2-methoxypyrimidine-5-carboxylate. (n.d.). MySkinRecipes.
  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014, December 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

As a Senior Application Scientist, my priority is to ensure that the innovative work conducted in the lab is not only groundbreaking but also fundamentally safe. The proper management of chemical waste is a critical, non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to ensure that the innovative work conducted in the lab is not only groundbreaking but also fundamentally safe. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate, grounded in established safety principles and regulatory compliance.

Hazard Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the chemical's properties and associated hazards is paramount. Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS No: 4774-35-0) is a pyrimidine derivative.[1] While a specific Safety Data Sheet (SDS) for this exact compound was not found in the initial search, the hazard profile can be inferred from related pyrimidine compounds and general chemical safety principles.

Anticipated Hazards of Pyrimidine Derivatives:

  • Irritation: Many pyrimidine derivatives are known to cause skin and eye irritation.[2]

  • Toxicity: Some related compounds are harmful if swallowed.[3]

  • Flammability: The parent compound, pyrimidine, is a flammable liquid.[4][5] Therefore, this derivative should be handled away from ignition sources.

  • Environmental Hazards: Certain pyrimidine-based compounds can be toxic to aquatic life with long-lasting effects.[3]

Given these potential hazards, Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate must be treated as hazardous waste. The first and most critical step is to always consult the manufacturer-specific Safety Data Sheet (SDS) that accompanies the product. This document will provide the most accurate and detailed information on hazards, handling, and emergency procedures.

Potential Hazard Rationale Based on Chemical Class Primary Precaution
Skin/Eye Irritant Pyrimidine derivatives are known to cause irritation.[2]Wear appropriate Personal Protective Equipment (PPE).
Acute Toxicity (Oral) Harmful if swallowed is a noted hazard for this class.[3]Avoid ingestion; wash hands thoroughly after handling.
Flammability The core pyrimidine structure is flammable.[4][5]Keep away from heat, sparks, and open flames.[6]
Environmental Toxicity Related compounds show aquatic toxicity.[3]Prevent release into the environment; do not dispose of down the drain.[7]
Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and compliant with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Before handling the chemical or its waste container, ensure you are wearing the correct PPE to minimize exposure.[10]

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A long-sleeved lab coat is mandatory.

  • Footwear: Closed-toe shoes must be worn in the laboratory.

Proper segregation is crucial to prevent dangerous chemical reactions.[11][12]

  • Do Not Mix: Do not mix Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate waste with other waste streams unless you have confirmed their compatibility. Incompatible wastes must be kept separate.[12]

  • Designated Container: Collect the waste in a designated, leak-proof container that is chemically compatible with the substance. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[10]

Accurate and clear labeling is a regulatory requirement and essential for safety.[10][11] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate."

  • The specific hazard characteristics (e.g., "Irritant," "Flammable").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Store the waste container in a safe and secure location pending pickup by a licensed disposal company.

  • Designated Area: Store in a designated satellite accumulation area within the lab.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[10]

  • Ventilation: Ensure the storage area is well-ventilated.

  • Closed Container: Keep the waste container securely closed except when adding waste.[10]

The ultimate disposal of the chemical waste must be handled by professionals.

  • Licensed Vendor: Arrange for pickup by a licensed and approved hazardous waste disposal company.[4][7] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[7]

  • Contain the Spill: Use an inert absorbent material like sand, silica gel, or a universal binder to soak up the spill.[4] Do not use combustible materials like paper towels on a large spill.

  • Collect and Dispose: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Consult Safety Data Sheet (SDS) for specific hazards B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select a compatible, labeled hazardous waste container B->C D Add waste to container, leaving >10% headspace C->D E Store container in a designated, ventilated area with secondary containment D->E F Is container full or ready for disposal? E->F G Arrange for pickup by licensed hazardous waste vendor via EHS office F->G Yes H Maintain disposal records G->H S1 Spill Occurs S2 Contain with inert absorbent S1->S2 S3 Collect absorbent as hazardous waste S2->S3 S4 Decontaminate area S3->S4

Caption: Disposal workflow for Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

References

  • SAFETY DATA SHEET - ThermoFisher. (2026, January 16). ThermoFisher Scientific.
  • Safety Data Sheet - Cayman Chemical. (2026, January 8). Cayman Chemical.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, September 8). Tokyo Chemical Industry.
  • Methyl 4-hydroxy-2-MethoxypyriMidine-5-carboxylate — Chemical Substance Information. NextSDS.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow!. (2024, April 3). GreenTec Energy.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Chemical Waste Disposal. (2016, March 16). NUS Medicine.
  • Methyl 4-hydroxypyrimidine-5-carboxylate. PubChem.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Amino-5-Hydroxymethyl-2-methylpyrimidine. (2026, January 17). ChemicalBook.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW.

Sources

Handling

Comprehensive Safety and Operational Protocol (CSOP): Handling Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate

As a Senior Application Scientist, I approach the handling of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS 89694-25-7) not merely as a compliance exercise, but as a critical variable in maintaining experimenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate (CAS 89694-25-7) not merely as a compliance exercise, but as a critical variable in maintaining experimental integrity. This compound is a highly versatile pyrimidine building block, frequently utilized in the synthesis of kinase inhibitors and antiviral therapeutics. However, its structural moieties—specifically the carboxylate ester and the hydroxy-methoxy substituted pyrimidine ring—confer specific physicochemical hazards. The ester group can undergo hydrolysis, while the pyrimidine core acts as a mild skin and respiratory irritant. Understanding the mechanistic causality behind these hazards is the foundation of our safety protocol.

Physicochemical & Hazard Profile

To design an effective handling strategy, we must first quantify the operational risks. The following table synthesizes the compound's hazard profile based on standardized Safety Data Sheets (SDS) from primary chemical vendors[1].

Table 1: Physicochemical Properties and GHS Hazard Classifications

Property / HazardSpecification / CodeMechanistic Implication for Handling
CAS Number 89694-25-7Unique identifier for inventory, procurement, and regulatory tracking.
Physical State Solid (Powder)High potential for aerosolization and dust formation during transfer.
Oral Toxicity H302 (Harmful if swallowed)Mandates strict prohibition of food/drink in the handling area; requires meticulous surface decontamination post-use.
Skin Irritation H315 (Causes skin irritation)The lipophilic nature of the ester allows interaction with the stratum corneum, necessitating impenetrable barrier protection.
Eye Irritation H319 (Causes serious eye irritation)Potential for severe interaction with corneal proteins; absolute requirement for orbital-sealing splash goggles.
Respiratory Hazard H335 (May cause respiratory irritation)Inhalation of fine particulates inflames mucosal membranes; mandates handling strictly under local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard PPE is insufficient without understanding why it is selected. In accordance with OSHA's Hierarchy of Controls[2], we prioritize engineering controls (fume hoods) supplemented by highly specific PPE to mitigate exposure.

Table 2: Engineered PPE Matrix

Protective GearSpecificationCausality & Scientific Rationale
Gloves Nitrile (Minimum 4 mil thickness)Nitrile provides superior chemical resistance against the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this pyrimidine derivative, preventing transdermal transport of the dissolved compound.
Eye Protection Indirect-vented Chemical Splash GogglesProtects against both airborne dust particulates (H335) and accidental splashes during solvent addition (H319). Standard safety glasses lack a sufficient orbital seal.
Body Protection Flame-Resistant (FR) or Standard Cotton Lab CoatPrevents particulate accumulation on personal clothing. Must be fully buttoned to ensure a complete physical barrier against H315 hazards.
Respiratory N95 Respirator (If outside hood)While a chemical fume hood is the primary engineering control, an N95 is required if bulk transfer occurs outside ventilation to trap >95% of airborne pyrimidine particulates.

Operational Workflow: Step-by-Step Handling Protocol

A robust protocol must be a self-validating system, ensuring that every step inherently verifies the success and safety of the previous step.

Protocol: Safe Dispensing and Reaction Setup

  • Preparation and Verification: Verify the fume hood face velocity is between 80-120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow before opening the chemical container.

  • PPE Donning: Equip nitrile gloves, splash goggles, and a lab coat.

    • Validation: Perform a rapid glove inflation test to check for micro-tears before handling the compound.

  • Environmental Isolation: Place an anti-static weighing boat on the analytical balance inside the fume hood. The anti-static property prevents the fine powder of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate from dispersing due to electrostatic repulsion.

  • Dispensing: Using a grounded stainless-steel spatula, carefully transfer the required mass. Keep the source bottle as close to the weighing boat as possible to minimize the transit path of the powder.

  • Solvent Addition (In-Situ): If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed powder within the enclosed hood.

    • Validation: Observe complete dissolution before removing the sealed vial from the hood, ensuring no dry powder is transported across the lab.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened cloth (e.g., 70% Isopropanol), followed by a dry wipe to remove any residual ester.

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and ensure workplace safety[3].

Protocol: Solid Spill Neutralization

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Contain: Do not dry sweep, as this aerosolizes the H335-classified powder. Instead, gently cover the spill with damp absorbent paper to suppress dust formation.

  • Collect: Use a plastic scoop to transfer the dampened powder and paper into a designated, sealable hazardous waste container.

  • Sanitize: Wash the spill area with soap and water to hydrolyze and remove any residual ester.

  • Disposal: Label the container as "Hazardous Solid Waste: Pyrimidine Derivative (CAS 89694-25-7)" and dispose of it according to institutional Environmental Health and Safety (EHS) and EPA/RCRA guidelines.

Logical Workflow Visualization

The following diagram maps the critical decision points in the handling and spill response workflow, ensuring operational clarity and rapid response logic.

G Start Retrieve CAS 89694-25-7 From Storage PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Dampen & Collect (Avoid Dry Sweeping) Spill->Clean Yes React In-Situ Dissolution & Reaction Setup Spill->React No Waste EPA/RCRA Hazardous Waste Disposal Clean->Waste React->Waste Post-Reaction

Operational workflow for handling and spill management of Methyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate.

References

  • Title: Chemical Hazards and Toxic Substances - Controlling Exposure Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: OSHA Hazard Communication Standard and OSHA Guidelines Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.